molecular formula C8H12O2 B1204400 2-Propylpent-4-ynoic acid CAS No. 24102-11-2

2-Propylpent-4-ynoic acid

Cat. No.: B1204400
CAS No.: 24102-11-2
M. Wt: 140.18 g/mol
InChI Key: KWBNQXQUIZBELR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propylpent-4-ynoic acid, also known as 2-Propylpent-4-ynoic acid, is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propylpent-4-ynoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propylpent-4-ynoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propylpent-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-3-5-7(6-4-2)8(9)10/h1,7H,4-6H2,2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBNQXQUIZBELR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301311902
Record name 2-Propyl-4-pentynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24102-11-2
Record name 2-Propyl-4-pentynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24102-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-n-Propyl-4-pentynoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024102112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propyl-4-pentynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Propylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Author's Note: Initial database inquiries for "2-Propylpent-4-ynoic acid" yielded minimal specific data. However, the structurally similar and highly significant compound, 2-Propylpent-4-enoic acid , is extensively documented. This molecule is a major metabolite of the widely used anticonvulsant drug, Valproic Acid (VPA), and is commonly referred to as 4-ene-VPA.[1][2][3] Given its relevance in pharmacology and toxicology, this guide will focus on the physicochemical properties of 2-Propylpent-4-enoic acid, as it is the likely compound of interest for drug development professionals.

Introduction: The Significance of 4-ene-VPA

2-Propylpent-4-enoic acid (4-ene-VPA) is not just another analogue in a chemical catalog; it is a molecule of profound interest in pharmaceutical science. As a primary unsaturated metabolite of Valproic Acid, it plays a critical role in the drug's overall toxicological profile.[1][2] Understanding the physicochemical properties of 4-ene-VPA is paramount for any scientist working on VPA-related drug development, hepatotoxicity studies, or neuroteratogenicity research.[1][2] Its properties govern its absorption, distribution, metabolism, and excretion (ADME), and ultimately, its interaction with biological systems. This guide provides a detailed examination of these core characteristics.

Molecular Identity and Structural Characteristics

A precise understanding of a molecule's identity is the foundation of all further study.

IdentifierValueSource
IUPAC Name 2-propylpent-4-enoic acidPubChem[3]
Common Synonyms 4-ene-VPA, 4-en-Valproic acid, 2-Allylpentanoic AcidCayman Chemical, PubChem[1][3]
CAS Number 1575-72-0Cayman Chemical, PubChem[1][3]
Molecular Formula C₈H₁₄O₂PubChem[3]
Molecular Weight 142.20 g/mol PubChem[3]
SMILES CCCC(CC=C)C(=O)OPubChem[3]

Core Physicochemical Properties: A Quantitative Summary

The following table summarizes the key physicochemical parameters of 4-ene-VPA, which are essential for predicting its behavior in both in vitro and in vivo systems.

PropertyValueSignificance in Drug Development
Physical Form Oil / LiquidInfluences formulation, handling, and storage requirements.[1]
logP (XLogP3) 2.3Indicates moderate lipophilicity, suggesting good potential for membrane permeability.
pKa (estimated) ~4.6 - 4.8Determines the ionization state at physiological pH, impacting solubility, receptor binding, and membrane transport.[4][5]
Solubility Slightly soluble in MethanolAffects dissolution rate, bioavailability, and suitability of solvents for analytical and formulation work.[1]

Detailed Physicochemical Analysis

Lipophilicity: The Octanol-Water Partition Coefficient (logP)

The partition coefficient (logP) is a critical measure of a compound's lipophilicity, or its "greasiness." It dictates how a molecule distributes between a lipid (e.g., cell membrane) and an aqueous (e.g., cytoplasm, blood) phase. For 4-ene-VPA, the computationally derived XLogP3 value is 2.3 .

Causality and Insight: This value reflects a balanced molecular structure. The eight-carbon aliphatic backbone, including the propyl and pentenoyl chains, contributes significantly to its lipophilic character. Conversely, the polar carboxylic acid group provides hydrophilicity. A logP of 2.3 suggests that 4-ene-VPA is sufficiently lipophilic to readily cross biological membranes, a key factor in its ability to distribute into tissues and exert its toxic effects.[6] This contrasts with highly polar molecules (low logP) that are often confined to the extracellular space and highly greasy molecules (high logP) that may get trapped within lipid bilayers.

logP_Concept cluster_system Octanol-Water System System Octanol Phase (Lipophilic) Water Phase (Hydrophilic) Molecule 4-ene-VPA Equilibrium Partitioning Equilibrium Equilibrium->System:octanol Favored by Alkyl Chains Equilibrium->System:water Driven by Carboxyl Group

Caption: Conceptual model of 4-ene-VPA partitioning based on its logP value.

Acidity: The Acid Dissociation Constant (pKa)

While no direct experimental pKa value for 4-ene-VPA is prominently published, a highly reliable estimation can be made based on its parent compound, Valproic Acid, which has a pKa of approximately 4.6-4.8 .[4][5]

Causality and Insight: The pKa of a molecule is the pH at which it exists as a 50:50 mixture of its protonated (neutral) and deprotonated (ionized) forms. The acidity of 4-ene-VPA is almost entirely dictated by its carboxylic acid (-COOH) functional group. At physiological pH (~7.4), which is significantly above the pKa, the Henderson-Hasselbalch equation predicts that the molecule will be almost completely deprotonated to its carboxylate anion (-COO⁻) form.[7] This ionization is critical:

  • Increases Aqueous Solubility: The charged carboxylate is far more soluble in aqueous environments like blood plasma than the neutral acid.

  • Influences Transport: While the neutral form is favored for passive diffusion across membranes, the highly abundant anionic form may require carrier-mediated transport.[7]

  • Dictates Molecular Interactions: The negative charge of the carboxylate can form strong ionic bonds with positively charged residues in proteins, a key aspect of molecular binding.

pKa_Equilibrium cluster_pH Influence of pH pH_low pH < pKa (~4.7) e.g., Stomach Neutral R-COOH (Neutral, Lipophilic) pH_low->Neutral Predominant Form pH_high pH > pKa (~4.7) e.g., Blood (pH 7.4) Anion R-COO⁻ (Anionic, Hydrophilic) pH_high->Anion Predominant Form Neutral->Anion pKa ≈ 4.7 Proton H⁺

Caption: Ionization equilibrium of 4-ene-VPA as a function of pH.

Solubility

4-ene-VPA is described as being "slightly soluble" in methanol.[1] Its solubility in aqueous media is pH-dependent, a direct consequence of its pKa.

Causality and Insight: In acidic solutions (pH < 4), the molecule exists predominantly in its neutral, less soluble form. As the pH increases above the pKa, its conversion to the more soluble carboxylate anion significantly enhances its aqueous solubility. When designing experiments, this is a crucial consideration. For cell culture assays (pH ~7.4), the compound will be in its soluble anionic form. However, for oral dosing studies, its passage through the acidic environment of the stomach (pH 1.5-3.5) will involve the less soluble, neutral form, which may influence its dissolution and absorption kinetics.

Experimental Protocols: A Self-Validating Approach

To ensure trustworthiness and reproducibility, protocols must be designed as self-validating systems. Below are outlines for determining the key physicochemical properties discussed.

Protocol 1: Determination of pKa via Potentiometric Titration

This is a gold-standard, robust method for pKa determination.

  • Preparation: Accurately weigh ~5-10 mg of 4-ene-VPA and dissolve in a known volume (e.g., 50 mL) of a co-solvent/water mixture (e.g., 50:50 methanol:water) to ensure solubility of both the acid and its salt.

  • Titration: Place the solution in a jacketed beaker at a constant temperature (25°C). Use a calibrated pH electrode to monitor the pH. Titrate the solution with a standardized, carbonate-free titrant (e.g., 0.01 M NaOH), adding small, precise aliquots.

  • Data Acquisition: Record the pH after each addition of titrant.

  • Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

  • Validation: The first derivative of the plot (ΔpH/ΔV) should show a sharp peak at the equivalence point, confirming a single acidic proton. The experiment should be run in triplicate to ensure precision.

pKa_Workflow A 1. Dissolve 4-ene-VPA in co-solvent B 2. Titrate with Standardized NaOH A->B C 3. Monitor pH with Calibrated Electrode B->C D 4. Plot pH vs. Titrant Volume C->D E 5. Determine pKa at Half-Equivalence Point D->E

Caption: Workflow for experimental pKa determination by potentiometric titration.

Protocol 2: Determination of logP via the Shake-Flask Method (OECD 107)

This classic method directly measures the partitioning of the compound.

  • Preparation: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer like PBS pH 7.4).

  • Partitioning: Accurately weigh a small amount of 4-ene-VPA and dissolve it in the aqueous phase. Add an equal volume of the octanol phase to a flask.

  • Equilibration: Seal the flask and shake vigorously at a constant temperature (25°C) for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Phase Separation: Centrifuge the flask to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully sample each phase. Determine the concentration of 4-ene-VPA in both the octanol (C_oct) and aqueous (C_aq) layers using a validated analytical method (e.g., GC-MS, LC-UV).

  • Calculation: Calculate logP as: logP = log₁₀(C_oct / C_aq).

  • Validation: The experiment should be performed at three different starting concentrations to ensure the partition coefficient is independent of concentration.

Conclusion for the Field Scientist

The physicochemical properties of 2-propylpent-4-enoic acid (4-ene-VPA) paint a clear picture of a moderately lipophilic weak acid. Its logP of 2.3 facilitates membrane transit, while its pKa of ~4.7 ensures it exists primarily as a soluble anion at physiological pH. These two properties, in a delicate balance, define its ADME and toxicological profile. For the drug development professional, these values are not mere numbers; they are foundational data points that inform everything from initial toxicity screening and formulation design to the interpretation of complex in vivo outcomes. A thorough understanding of these core principles is indispensable for advancing research in this area.

References

  • PubChem. (+-)-2-n-Propyl-4-pentenoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Gómez-Jeria, J. S. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Pharmaceuticals, 14(12), 1309. Available from: [Link]

  • Merck Index. Valproic Acid. Royal Society of Chemistry. Available from: [Link]

  • PubChem. Valproic Acid. National Center for Biotechnology Information. Available from: [Link]

  • Eadie, M. J. (1995). Structure-activity relationships of unsaturated analogues of valproic acid. Journal of Medicinal Chemistry, 38(17), 3398-3406. Available from: [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 2-Propylpent-4-ynoic Acid and its Analogue, Valproic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Situating 2-Propylpent-4-ynoic Acid in the Context of Valproates

This guide delves into the complex molecular mechanisms of 2-Propylpent-4-ynoic acid. It is critical to note that while this specific compound is not extensively characterized in the scientific literature, its structure is a close analogue of Valproic Acid (VPA; 2-propylpentanoic acid), a cornerstone therapeutic agent for epilepsy, bipolar disorder, and migraine prophylaxis.[1][2] The vast body of research on VPA and its metabolites, particularly the unsaturated derivative 2-propyl-4-pentenoic acid (4-ene-VPA), provides a robust framework for understanding the probable mechanisms of action of 2-Propylpent-4-ynoic acid.[3][4] This document, therefore, synthesizes the well-established pharmacology of VPA to construct a scientifically rigorous and insightful guide to its alkynyl analogue.

The core principle of VPA's action is its multifaceted nature; it does not operate via a single target but rather modulates a complex network of neurotransmitter systems, ion channels, and enzymatic pathways.[5][6] This complexity accounts for its broad therapeutic window and its associated toxicities.

Part 1: Core Therapeutic Mechanisms of Action

The therapeutic efficacy of VPA and its analogues is primarily attributed to the potentiation of inhibitory neurotransmission and the stabilization of neuronal membranes.

Enhancement of GABAergic Neurotransmission

A foundational mechanism of VPA is the enhancement of the brain's primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[7] This is achieved through a dual-pronged approach:

  • Inhibition of GABA Degradation: VPA is an inhibitor of GABA transaminase (GABA-T), the key enzyme responsible for the catabolism of GABA.[1][7][8] By inhibiting GABA-T, VPA leads to an accumulation of GABA in the synaptic cleft, thereby amplifying its inhibitory signaling.[7] The tricarboxylic acid (TCA) cycle is the starting point for GABA synthesis, and its metabolism is regulated by GABA transaminase and succinate semialdehyde dehydrogenase. VPA inhibits these two enzymes, which leads to increased GABA levels.[1][9]

  • Increased GABA Synthesis: Evidence also suggests that VPA can stimulate the activity of glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA from glutamate.[1][6] This further contributes to the overall increase in GABAergic tone. Some studies, however, suggest VPA has only moderate effects on GABA metabolism, indicating that other mechanisms are also critical.[10]

Modulation of Voltage-Gated Ion Channels

VPA directly impacts neuronal excitability by modulating the function of voltage-gated ion channels:

  • Blockade of Sodium Channels: VPA produces a use-dependent block of voltage-gated sodium channels. This action reduces the neuron's ability to fire high-frequency action potentials, a hallmark of epileptic seizures.[1][6][7] This membrane-stabilizing effect is a key component of its anticonvulsant properties.

  • Inhibition of Calcium Channels: VPA has also been shown to inhibit T-type calcium channels.[6] These channels are involved in setting the rhythmic firing patterns of neurons, particularly in the thalamus, which is implicated in absence seizures.

Inhibition of Histone Deacetylases (HDACs)

A more recently discovered mechanism with profound implications is VPA's ability to inhibit Class I and IIa histone deacetylases (HDACs).[11][12][13]

  • Mechanism: HDACs remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, VPA promotes histone hyperacetylation, which "opens" the chromatin and facilitates gene transcription.[11][12]

  • Therapeutic Implications: This epigenetic modification is thought to underlie VPA's mood-stabilizing effects and is the basis for its investigation as an anti-cancer agent.[12] VPA can induce the expression of genes involved in cell cycle arrest, differentiation, and apoptosis, such as the p21 gene.[11][13][14] Studies using VPA analogs have demonstrated that the potency of HDAC inhibition correlates directly with the induction of differentiation in cancer cell lines.[11][13]

Logical Flow of Core Therapeutic Mechanisms

cluster_GABA GABAergic Enhancement cluster_Channels Ion Channel Modulation cluster_HDAC Epigenetic Regulation VPA Valproic Acid (VPA) & 2-Propylpent-4-ynoic acid GABA_T Inhibition of GABA Transaminase VPA->GABA_T GAD Stimulation of Glutamic Acid Decarboxylase VPA->GAD Na_Channel Blockade of Voltage-Gated Sodium Channels VPA->Na_Channel Ca_Channel Inhibition of T-Type Calcium Channels VPA->Ca_Channel HDACi Inhibition of Histone Deacetylases (HDACs) VPA->HDACi GABA_Result Increased Inhibitory Neurotransmission GABA_T->GABA_Result GAD->GABA_Result Excitability_Result Decreased Neuronal Excitability Na_Channel->Excitability_Result Ca_Channel->Excitability_Result Gene_Result Altered Gene Expression HDACi->Gene_Result Therapeutic_Effect Anticonvulsant & Mood-Stabilizing Effects GABA_Result->Therapeutic_Effect Excitability_Result->Therapeutic_Effect Gene_Result->Therapeutic_Effect

Caption: Multifaceted therapeutic mechanisms of Valproic Acid and its analogues.

Part 2: Mechanisms of Toxicity

The same chemical properties that confer therapeutic benefits also predispose VPA and its analogues to significant toxicities, most notably hepatotoxicity and teratogenicity. The metabolism of VPA is a critical factor in these adverse effects.

Hepatotoxicity: The Role of Reactive Metabolites

VPA-induced liver injury is strongly linked to its metabolic pathways.[15]

  • Metabolic Activation: VPA is extensively metabolized in the liver, primarily via glucuronidation and mitochondrial β-oxidation. A minor but critical pathway involves cytochrome P450 (CYP) enzymes, which generate unsaturated metabolites.[2] One of the most implicated toxic metabolites is 2-propyl-4-pentenoic acid (4-ene-VPA) .[4][15][16] Given its structure, 2-Propylpent-4-ynoic acid would likely undergo similar metabolic activation, potentially forming an even more reactive species due to the alkyne group.

  • Mitochondrial Injury: 4-ene-VPA and other metabolites are known to directly inhibit mitochondrial β-oxidation.[15][17][18] This has several downstream consequences:

    • Impaired Energy Metabolism: Inhibition of fatty acid oxidation disrupts cellular energy supply (ATP synthesis).[15]

    • Lipid Accumulation (Steatosis): The blockage of fatty acid breakdown leads to the accumulation of lipids within hepatocytes (microvesicular steatosis).[18]

    • Oxidative Stress: Mitochondrial dysfunction results in the generation of reactive oxygen species (ROS), which damage cellular components and deplete antioxidant stores like glutathione.[15]

Metabolic Pathway to Hepatotoxicity

VPA VPA / 2-Propylpent-4-ynoic acid CYP450 CYP450-Mediated Metabolism VPA->CYP450 Metabolite Reactive Metabolites (e.g., 4-ene-VPA) CYP450->Metabolite Mitochondrion Mitochondrion Metabolite->Mitochondrion Targets BetaOx Inhibition of β-Oxidation Mitochondrion->BetaOx ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS Steatosis Lipid Accumulation (Steatosis) Mitochondrion->Steatosis Hepatotoxicity Hepatotoxicity BetaOx->Hepatotoxicity ROS->Hepatotoxicity Steatosis->Hepatotoxicity

Caption: VPA metabolism leading to mitochondrial dysfunction and hepatotoxicity.

Inhibition of Cytochrome P450 Enzymes

VPA is a known inhibitor of several CYP enzymes, most notably CYP2C9 .[2][19]

  • Mechanism of Inhibition: VPA can act as a competitive or mechanism-based inhibitor of CYP2C9, reducing the metabolism of other drugs that are substrates for this enzyme.[20]

  • Clinical Significance: This inhibition is a major source of drug-drug interactions. When VPA is co-administered with CYP2C9 substrates (e.g., warfarin, phenytoin), it can lead to elevated plasma concentrations of these drugs, increasing the risk of their associated toxicities.[20][21] Studies have shown that VPA treatment significantly increases the urinary losartan/E3174 ratio (a measure of CYP2C9 activity) in epilepsy patients.[19]

Teratogenicity

The use of VPA during pregnancy is associated with an increased risk of birth defects, particularly neural tube defects. This teratogenicity is thought to be mechanistically linked to VPA's HDAC-inhibiting properties, which can disrupt the normal patterns of gene expression required for embryonic development.[11]

Part 3: Experimental Protocols for Mechanistic Investigation

To validate the mechanisms described, a series of well-established in vitro and in vivo assays are required. The causality behind these experimental choices is to isolate and quantify each proposed molecular interaction.

Protocol 1: Assessment of Histone H3 Acetylation via Western Blot

This protocol serves as a self-validating system to confirm HDAC inhibition in a cellular context.

Objective: To determine if a test compound (e.g., 2-Propylpent-4-ynoic acid) induces histone hyperacetylation, a direct downstream marker of HDAC inhibition.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., human neuroblastoma SH-SY5Y or hepatoma HepG2 cells) to 70-80% confluency.

  • Compound Treatment: Treat cells with varying concentrations of the test compound (e.g., 0.1, 1, 10 mM) and a known HDAC inhibitor as a positive control (e.g., 1 mM VPA or 100 nM Trichostatin A) for a set time course (e.g., 6, 12, 24 hours). Include a vehicle-only control (e.g., DMSO or media).

  • Histone Extraction: Harvest cells and perform acid extraction of histones. Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of histone protein per lane onto a 15% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for acetylated Histone H3 (e.g., anti-AcH3).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot.

    • To ensure equal loading, strip the membrane and re-probe with an antibody for total Histone H3.

    • Quantify band intensity using densitometry software. The result is expressed as the ratio of acetylated H3 to total H3. An increase in this ratio indicates HDAC inhibition.[14]

Workflow for Western Blot Analysis of Histone Acetylation

cluster_prep Sample Preparation cluster_blot Immunoblotting cluster_analysis Data Analysis A Cell Culture (& Treatment) B Histone Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (to PVDF) D->E F Blocking E->F G Primary Antibody (anti-AcH3) F->G H Secondary Antibody G->H I Chemiluminescent Detection H->I J Re-probe for Total H3 I->J K Densitometry & Normalization J->K

Caption: Experimental workflow for assessing HDAC inhibition via Western blot.

Protocol 2: In Vitro Assay for Mitochondrial β-Oxidation Inhibition

Objective: To directly measure the inhibitory effect of a test compound on the mitochondrial fatty acid β-oxidation pathway.

Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from fresh rat liver tissue via differential centrifugation. Ensure high purity and integrity.

  • Substrate Preparation: Prepare a reaction mixture containing isolated mitochondria, cofactors (CoA, ATP, L-carnitine), and a radiolabeled fatty acid substrate (e.g., [1-¹⁴C]palmitic acid).

  • Inhibitor Treatment: Add the test compound (e.g., 2-Propylpent-4-ynoic acid, 4-ene-VPA) at various concentrations to the reaction mixture. Include a vehicle control.

  • Reaction Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes). The β-oxidation process will cleave the radiolabeled acetyl-CoA from the fatty acid chain.

  • Separation and Quantification:

    • Stop the reaction by adding perchloric acid.

    • Separate the water-soluble ¹⁴C-labeled acetyl-CoA and other short-chain products from the unreacted ¹⁴C-palmitic acid (which is acid-insoluble).

    • Quantify the radioactivity in the aqueous phase using liquid scintillation counting.

  • Data Analysis: A decrease in the amount of water-soluble radioactivity in the treated samples compared to the control indicates inhibition of β-oxidation.[17] Calculate the IC50 value for the test compound.

Part 4: Quantitative Data and Molecular Targets

The multifaceted nature of VPA's mechanism of action is reflected in its diverse range of molecular targets.

Table 1: Summary of Molecular Targets for Valproic Acid and Analogues

Target ClassSpecific TargetPrimary Effect of InteractionAssociated Pharmacological Outcome
Enzymes GABA Transaminase (GABA-T)InhibitionIncreased GABA levels; Anticonvulsant effect[1][8]
Succinic Semialdehyde DehydrogenaseInhibitionIncreased GABA levels; Anticonvulsant effect[1][6]
Histone Deacetylases (Class I/IIa)InhibitionHistone hyperacetylation, altered gene expression
Cytochrome P450 2C9 (CYP2C9)InhibitionDecreased metabolism of co-administered drugs
Ion Channels Voltage-Gated Sodium ChannelsUse-dependent blockadeDecreased neuronal excitability; Anticonvulsant effect[6][7]
T-Type Calcium ChannelsInhibitionDecreased rhythmic neuronal firing; Anticonvulsant effect[6]
Transporters GABA Transporters (minor effect)InhibitionDecreased GABA reuptake

Conclusion

The mechanism of action of 2-Propylpent-4-ynoic acid, inferred from the extensive research on its close analogue Valproic Acid, is remarkably complex and multifaceted. Its therapeutic utility arises from a synergistic combination of enhanced GABAergic inhibition, direct modulation of neuronal ion channels, and epigenetic regulation via HDAC inhibition. Conversely, its toxicity profile, particularly hepatotoxicity, is intrinsically linked to its metabolism into reactive species that impair mitochondrial function. For drug development professionals, understanding this intricate balance is paramount. The structural alerts present in VPA and its analogues—a short-chain branched fatty acid structure—confer both broad efficacy and inherent risks. Future research on novel analogues should prioritize decoupling these therapeutic and toxic mechanisms, potentially through targeted chemical modifications that alter metabolic pathways while preserving primary target engagement.

References

  • Mechanism of Action of Valproic Acid and Its Derivatives. Semantic Scholar. [Link]

  • Ghodke-Puranik, Y., & Puranik, A. S. (2024). Valproic Acid. In StatPearls. StatPearls Publishing. [Link]

  • What is the mechanism of Valproic Acid? Patsnap Synapse. (2024, July 17). [Link]

  • Gottlicher, M., Minucci, S., St 適, P., Kramer, O. H., Schimpf, A., Giavara, S., ... & Heinzel, T. (2001). Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. The EMBO Journal, 20(24), 6969-6978. [Link]

  • Valproate. Wikipedia. [Link]

  • Chateau, E. B., & Chauvel, V. (2020). Mechanism of Action of Valproic Acid and Its Derivatives. Symbiosis Online Publishing. [Link]

  • Phiel, C. J., Zhang, F., Huang, E. Y., Guenther, M. G., Lazar, M. A., & Klein, P. S. (2001). Histone deacetylase is a target of valproic acid-mediated cellular differentiation. Journal of Biological Chemistry, 276(39), 36734-36741. [Link]

  • Inhibition of histone deacetylases by valproic acid (VPA) and VPA... ResearchGate. [Link]

  • Gottlicher, M. (2004). Histone deacetylase is a target of valproic acid-mediated cellular differentiation. Cancer Research, 64(3), 1141-1141. [Link]

  • Al-Kuraishy, H. M., Al-Gareeb, A. I., & Al-Buhadilly, A. K. (2022). A comprehensive review on pharmacological applications and drug-induced toxicity of valproic acid. Pharmacological Reports, 74(5), 1083-1103. [Link]

  • Kim, D., & Kim, J. (2019). HDAC Inhibition by Valproic Acid Induces Neuroprotection and Improvement of PD-like Behaviors in LRRK2 R1441G Transgenic Mice. Experimental Neurobiology, 28(3), 362. [Link]

  • Turnbull, D. M., Bone, A. J., & Bartlett, K. (1983). Inhibition of Medium-Chain Fatty Acid Beta-Oxidation in Vitro by Valproic Acid and Its Unsaturated Metabolite, 2-n-propyl-4-pentenoic Acid. Biochemical Pharmacology, 32(12), 1887-1892. [Link]

  • Pollack, G. M., & Brouwer, K. L. (1990). Pharmacokinetics and enterohepatic circulation of 2-n-propyl-4-pentenoic acid in the rat. Drug Metabolism and Disposition, 18(5), 623-628. [Link]

  • (+-)-2-n-Propyl-4-pentenoic Acid. PubChem. [Link]

  • Ezhil, D., & Anbu, J. (2022). Valproic acid induced liver injury: An insight into molecular toxicological mechanism. Environmental Toxicology and Pharmacology, 95, 103967. [Link]

  • GABA transaminase inhibitor. Wikipedia. [Link]

  • Zaccara, G., Giorgi, F. S., & Amantini, A. (2019). Therapeutic and Toxic Effects of Valproic Acid Metabolites. Clinical Pharmacokinetics, 58(6), 695-706. [Link]

  • Effect of Valproic Acid on Levels of GABA and Glutamic Acid in Pentylenetetrazole-Damaged Rat Brain. ResearchGate. [Link]

  • (±)-2-propyl-4-Pentenoic Acid. GlpBio. [Link]

  • Löscher, W. (1981). Anticonvulsant and biochemical effects of inhibitors of GABA aminotransferase and valproic acid during subchronic treatment in mice. Naunyn-Schmiedeberg's Archives of Pharmacology, 315(2), 119-128. [Link]

  • Löscher, W., & Schmidt, D. (1981). Cardiovascular effects of GABA, GABA-aminotransferase inhibitors and valproic acid following systemic administration in rats, cats and dogs: pharmacological approach to localize the site of action. European Journal of Pharmacology, 74(4), 315-325. [Link]

  • Phillips, N. I., & Fowler, L. J. (1982). The effects of sodium valproate on gamma-aminobutyrate metabolism and behaviour in naive and ethanolamine-O-sulphate pretreated rats and mice. Biochemical Pharmacology, 31(13), 2257-2261. [Link]

  • Structures of known hepatotoxic valproic acid metabolites: 2-ene-VPA... ResearchGate. [Link]

  • Summary of the pharmacological mechanism of action of valproic acid.... ResearchGate. [Link]

  • Miners, J. O., & Birkett, D. J. (1998). Cytochrome P4502C9: an enzyme of major importance in human drug metabolism. British Journal of Clinical Pharmacology, 45(6), 525-538. [Link]

  • CYP2C9 Inhibition. Cambridge MedChem Consulting. (2014, July 22). [Link]

  • 2-Propyl-2-pentenoic acid. PubChem. [Link]

  • 4-Pentanoic acid, 2-propyl-, (S)-. PubChem. [Link]

  • (+/-)-2-Propyl-4-pentenoic Acid. SynZeal. [Link]

  • Can, M., et al. (2005). Inhibitory effect of valproic acid on cytochrome P450 2C9 activity in epilepsy patients. Basic & Clinical Pharmacology & Toxicology, 97(4), 239-242. [Link]

  • Holland, P. C., & Sherratt, H. S. (1974). Mechanisms of inhibition of fatty acid oxidation by pent-4-enoic acid: evidence against the coenzyme A-depletion hypothesis. Biochemical Journal, 136(1), 157-171. [Link]

  • Mechanisms involved in the valproic acid-induced hepatotoxicity: a comprehensive review. PubMed. [Link]

  • Molecular Mechanisms of Hepatotoxicity. MDPI. (2023, February 14). [Link]

  • Wang, L., et al. (2021). Mechanism of drug-induced liver injury and hepatoprotective effects of natural drugs. Frontiers in Pharmacology, 12, 785442. [Link]

  • Osmundsen, H., & Sherratt, H. S. (1975). Inhibitors of fatty acid oxidation. FEBS Letters, 55(1), 38-41. [Link]

  • What are CYP2C9 inhibitors and how do they work? Patsnap Synapse. (2024, June 21). [Link]

  • Kumar, V., et al. (2006). CYP2C9 inhibition: impact of probe selection and pharmacogenetics on in vitro inhibition profiles. Drug Metabolism and Disposition, 34(11), 1930-1939. [Link]

  • 4-Methyl-2-propylpent-4-enoic acid. PubChem. [Link]

  • Serviddio, G., et al. (2009). Biochemical mechanisms in drug-induced liver injury: Certainties and doubts. World Journal of Gastroenterology, 15(39), 4865. [Link]

  • Targeting the Key Enzymes of Abnormal Fatty Acid β-oxidation as a Potential Strategy for Tumor Therapy. IMR Press. [Link]

  • Inhibition of Fatty Acid β-Oxidation by Fatty Acid Binding Protein 4 Induces Ferroptosis in HK2 Cells Under High Glucose Conditions. Endocrinology and Metabolism. (2023, April 27). [Link]

Sources

biological activity of 2-Propylpent-4-ynoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-Propylpent-4-ynoic Acid Derivatives

Abstract

Derivatives of 2-Propylpent-4-ynoic acid, structural analogues of the widely-used pharmaceutical agent Valproic Acid (VPA), represent a compelling class of compounds with significant therapeutic potential. While VPA is a well-established treatment for epilepsy, bipolar disorder, and migraines, its derivatives, particularly those incorporating an alkyne moiety, are being explored for enhanced potency and novel applications, most notably in oncology. This guide provides a detailed examination of the biological activities of 2-Propylpent-4-ynoic acid derivatives, focusing on their dual roles as anticonvulsants and anticancer agents. We will explore the primary mechanisms of action, including modulation of GABAergic pathways and inhibition of histone deacetylases (HDACs), and provide field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic capabilities of these promising molecules.

The Valproic Acid Backbone: A Foundation for Derivatization

Valproic acid (VPA), or 2-propylpentanoic acid, is a branched short-chain fatty acid whose therapeutic properties were discovered serendipitously.[1] Its simple structure provides an ideal scaffold for chemical modification, enabling the development of analogues with improved efficacy and reduced side effects, such as hepatotoxicity and teratogenicity.[1][2]

The 2-Propylpent-4-ynoic Acid Scaffold: Rationale for the Alkyne Moiety

The introduction of a terminal alkyne group to create the 2-Propylpent-4-ynoic acid core is a strategic structural modification. This functional group alters the molecule's electronic properties, rigidity, and lipophilicity. These changes can significantly influence pharmacokinetic and pharmacodynamic properties, including binding affinity to target enzymes and penetration of the blood-brain barrier. The exploration of these derivatives is driven by the need to refine the therapeutic index of VPA-based compounds.

Anticonvulsant Activity: Modulating Neuronal Excitability

The primary therapeutic application of VPA and its analogues is the management of seizures.[3][4] The anticonvulsant properties of these compounds are primarily attributed to their influence on neurotransmitter systems.

Mechanism of Action: GABA and Aspartate Pathways

The anticonvulsant effect of VPA analogues is strongly correlated with their ability to modulate the levels of key amino acid neurotransmitters in the brain.[3]

  • Gamma-Aminobutyric Acid (GABA): As the primary inhibitory neurotransmitter in the central nervous system, enhancing GABAergic transmission reduces neuronal excitability. VPA derivatives achieve this by inhibiting GABA-degrading enzymes like GABA transaminase (GABA-T), thereby increasing synaptic GABA concentrations.[1]

  • Aspartate: Conversely, these compounds often reduce the levels of cerebral aspartate, an excitatory neurotransmitter.[3] This dual action of enhancing inhibition while reducing excitation is central to their anticonvulsant efficacy.

GABAPathway VPA 2-Propylpent-4-ynoic Acid Derivative GABA_T GABA Transaminase (GABA-T) VPA->GABA_T Inhibits Aspartate Aspartate (Excitatory) VPA->Aspartate Reduces GABA GABA (Inhibitory) GABA_T->GABA Degrades Neuron Postsynaptic Neuron GABA->Neuron Inhibits Excitation Reduced Neuronal Excitability Neuron->Excitation Aspartate->Neuron Excites

Fig 1. Mechanism of anticonvulsant action.
Structure-Activity Relationship (SAR)

For VPA analogues, anticonvulsant potency is highly correlated with molecular size and lipophilicity.[3][5] Larger, more lipophilic molecules tend to be more active.[3] Studies have shown that compounds with nine carbon atoms and calculated lipophilicity (C log P) values between 1.84 and 2.64 exhibit high anticonvulsant activity with minimal neurotoxicity.[4] The introduction of the alkyne group in 2-Propylpent-4-ynoic acid derivatives directly impacts these parameters and must be carefully evaluated to optimize the therapeutic window.

Experimental Protocol: Pentylenetetrazol (PTZ) Seizure Threshold Test

This protocol is a standard in vivo method for assessing the anticonvulsant activity of novel compounds. The causality for its use lies in PTZ's mechanism as a non-competitive GABA-A receptor antagonist, which reliably induces seizures. Compounds that enhance GABAergic tone, like VPA derivatives, are effective at increasing the seizure threshold in this model.

Methodology:

  • Animal Model: Use male DBA/2 mice, a strain susceptible to audiogenic and chemically-induced seizures.[3]

  • Compound Administration: Administer the test compound (e.g., a 2-Propylpent-4-ynoic acid derivative) via intraperitoneal (i.p.) injection at varying doses (e.g., 0.5, 1.0, 1.5 mmol/kg).[4] A vehicle control group (e.g., saline) must be included.

  • Incubation Period: Allow for a 30-60 minute absorption period post-injection.

  • Seizure Induction: Administer a subcutaneous (s.c.) injection of PTZ at a convulsive dose (e.g., 85 mg/kg).

  • Observation: Observe the mice for 30 minutes, recording the latency to and incidence of clonic and tonic-clonic seizures.

  • Data Analysis: Calculate the ED₅₀ (the dose required to protect 50% of animals from seizures). A higher ED₅₀ indicates lower potency. Compare the results to a positive control, such as VPA.

Anticancer Activity: Targeting Chromatin Remodeling

A significant and more recently discovered activity of VPA and its derivatives is the inhibition of histone deacetylases (HDACs), which has profound implications for cancer therapy.[6][7]

Histone Deacetylases (HDACs) in Carcinogenesis

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression.[8] In many cancers, HDACs are overexpressed, silencing tumor suppressor genes and promoting uncontrolled cell proliferation.[8] VPA and its analogues function as HDAC inhibitors (HDACi), restoring normal gene expression patterns.[7] They primarily inhibit Class I (HDAC1, 2, 3) and Class IIa (HDAC4, 5, 7, 9) HDACs.[7][9]

Downstream Effects of HDAC Inhibition

By inhibiting HDACs, 2-Propylpent-4-ynoic acid derivatives can trigger a cascade of anticancer effects:

  • Re-expression of Tumor Suppressor Genes: Inhibition leads to hyperacetylation of histones, opening the chromatin structure and allowing for the transcription of silenced genes like the cell cycle inhibitor p21.[7]

  • Cell Cycle Arrest: Increased p21 expression halts the cell cycle, typically at the G1/S or G2/M phase, preventing cancer cell proliferation.[6][10]

  • Induction of Apoptosis: HDAC inhibition can induce programmed cell death by upregulating pro-apoptotic proteins and downregulating survival signals.[6]

  • Sensitization to Therapy: These derivatives can enhance the efficacy of conventional chemotherapy and radiotherapy, potentially by impairing the cancer cells' ability to repair DNA damage.[6][11]

HDACPathway cluster_nucleus Cell Nucleus VPA_deriv 2-Propylpent-4-ynoic Acid Derivative HDAC HDAC (Class I/II) VPA_deriv->HDAC Inhibits Apoptosis Apoptosis VPA_deriv->Apoptosis Induces Histones Histones HDAC->Histones Deacetylates p21_gene Tumor Suppressor Gene (e.g., p21) Histones->p21_gene Represses Transcription p21_protein p21 Protein p21_gene->p21_protein Transcription & Translation CellCycle Cell Cycle Progression p21_protein->CellCycle Inhibits Proliferation Cancer Cell Proliferation CellCycle->Proliferation

Fig 2. Anticancer mechanism via HDAC inhibition.
Case Study: 2-hexyl-4-pentynoic acid (HPTA)

A specific derivative, 2-hexyl-4-pentynoic acid (HPTA), has demonstrated potent anticancer activity. In breast cancer cells, HPTA was shown to be effective at a much lower dose (15 µM) compared to VPA (500 µM).[11] Its mechanism involves inhibiting the hyperphosphorylation of replication protein A2 (RPA2), which impairs homologous recombination-mediated DNA repair. This action sensitizes the cancer cells to DNA-damaging agents like hydroxyurea, highlighting HPTA as a potential novel sensitizer in breast cancer treatment.[11]

Key Experimental Methodologies

Evaluating the requires a suite of robust in vitro assays.

Protocol: In Vitro HDAC Inhibition Assay

This protocol provides a direct measure of the compound's ability to inhibit HDAC enzyme activity. The use of a fluorogenic substrate is key to a sensitive and quantitative readout.

Methodology:

  • Enzyme and Substrate: Use a commercially available kit containing a purified human HDAC enzyme (e.g., HDAC1 or a mix of Class I enzymes) and a corresponding fluorogenic acetylated peptide substrate.

  • Compound Preparation: Prepare a serial dilution of the 2-Propylpent-4-ynoic acid derivative in assay buffer. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Reaction Incubation: In a 96-well plate, combine the HDAC enzyme with the test compound dilutions and incubate for a short pre-incubation period (e.g., 15 minutes) at 37°C.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction. Incubate for a defined period (e.g., 60 minutes) at 37°C.

  • Develop Signal: Add the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing the fluorophore. Incubate for 15-20 minutes.

  • Measurement: Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the data to determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).

Protocol: Cell Viability and Proliferation (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines. It relies on the metabolic activity of viable cells to reduce a tetrazolium salt (MTT) to a colored formazan product.

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., T98-G glioma cells, MCF-7 breast cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.[6][11]

  • Compound Treatment: Treat the cells with a range of concentrations of the 2-Propylpent-4-ynoic acid derivative for a specified duration (e.g., 48-96 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution on a plate reader at ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

CompoundActivity TypeModel/TargetPotency Metric (Value)Reference
Valproic Acid (VPA)AnticancerT98-G Glioma CellsIC₅₀: 3.85 ± 0.58 mmol/L[6]
Valproic Acid (VPA)AnticancerSF295 Glioma CellsIC₅₀: 2.15 ± 0.38 mmol/L[6]
2-hexyl-4-pentynoic acid (HPTA)AnticancerMCF7 Breast Cancer CellsEffective Dose: 15 µM[11]
(+/-)-2-n-propyl-4-hexynoic acidAnticonvulsantPTZ Seizure Model (Mice)Max protection at 1.0 mmol/kg[4]
Cyclooctylideneacetic acidAnticonvulsantPTZ Seizure Model (Mice)ED₅₀: 122.8 mg/kg[1]

Toxicological Profile

A critical aspect of developing VPA derivatives is mitigating the known toxicities of the parent compound. The major toxic metabolite of VPA is 2-Propyl-4-pentenoic acid (4-ene-VPA), which is associated with hepatotoxicity and neuroteratogenicity.[12][13] The formation of this unsaturated metabolite is a key step in VPA-induced toxicity. The structural design of 2-Propylpent-4-ynoic acid derivatives, with a triple bond instead of the double bond precursor, may alter the metabolic pathway, potentially avoiding the formation of toxic metabolites. However, this must be rigorously evaluated through in vitro and in vivo toxicology studies.

Conclusion and Future Directions

Derivatives of 2-Propylpent-4-ynoic acid are a promising class of compounds that leverage the well-understood pharmacology of Valproic Acid while offering the potential for enhanced and novel biological activities. Their dual-action capabilities as both CNS modulators and epigenetic regulators (HDAC inhibitors) make them attractive candidates for complex diseases like epilepsy and cancer. Future research should focus on:

  • Comprehensive SAR studies to refine the chemical structure for optimal potency and selectivity against specific HDAC isoforms.

  • In-depth metabolic profiling to determine if these alkyne-containing derivatives bypass the toxic metabolic pathways associated with VPA.

  • Preclinical in vivo studies in relevant animal models of cancer to validate their therapeutic efficacy and safety profile.

The continued exploration of these derivatives holds significant promise for the development of next-generation therapeutics with improved clinical outcomes.

References

  • Acute Anticonvulsant Activity of Structural Analogues of Valproic Acid and Changes in Brain GABA and Aspartate Content. (n.d.). PubMed. Available from: [Link]

  • Anticonvulsant and neurotoxic activities of twelve analogues of valproic acid. (n.d.). PubMed. Available from: [Link]

  • Quantitative structure-anticonvulsant activity relationships of valproic acid, related carboxylic acids and tetrazoles. (n.d.). PubMed. Available from: [Link]

  • Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. (2021). Pharmaceuticals. Available from: [Link]

  • Structure-activity relationships of unsaturated analogues of valproic acid. (n.d.). PubMed. Available from: [Link]

  • Histone deacetylase inhibitor, 2-propylpentanoic acid, increases the chemosensitivity and radiosensitivity of human glioma cell lines in vitro. (n.d.). PubMed. Available from: [Link]

  • 2-hexyl-4-pentynoic acid, a potential therapeutic for breast carcinoma by influencing RPA2 hyperphosphorylation-mediated DNA repair. (n.d.). PubMed. Available from: [Link]

  • Inhibition of histone deacetylases by valproic acid (VPA) and VPA analogs in cultured cells. (n.d.). ResearchGate. Available from: [Link]

  • Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. (2023). International Journal of Molecular Sciences. Available from: [Link]

  • Antiproliferative Activity of 2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines in Solid Tumor Cell Lines. (n.d.). PubMed. Available from: [Link]

  • HDAC inhibitors. (n.d.). Adooq Bioscience. Available from: [Link]

  • The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2. (n.d.). PMC - NIH. Available from: [Link]

Sources

An In-depth Technical Guide on 2-Propylpent-4-enoic Acid: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unraveling the Significance of a Key Valproate Metabolite

In the landscape of pharmaceutical research and drug development, an intimate understanding of a drug's metabolic fate is paramount. It is often within the intricate pathways of biotransformation that the true nature of a compound's efficacy and toxicity is revealed. This guide provides a comprehensive technical overview of 2-propylpent-4-enoic acid, a critical metabolite of the widely prescribed anticonvulsant and mood stabilizer, valproic acid. While the user's initial query specified "2-Propylpent-4-ynoic acid," our extensive literature review strongly indicates that the compound of interest is, in fact, the unsaturated analogue with a double bond, 2-propylpent-4-enoic acid, commonly referred to as 4-ene-VPA. This document delves into the discovery of this pivotal metabolite, its chemical synthesis, and its profound implications in the toxicological profile of its parent drug. For researchers, scientists, and drug development professionals, this guide aims to be an authoritative resource, bridging the gap between fundamental research and clinical understanding.

Discovery and Historical Context: A Serendipitous Journey

The story of 2-propylpent-4-enoic acid (4-ene-VPA) is intrinsically linked to the history of its parent compound, valproic acid (VPA). Valproic acid was first synthesized in 1882 by Beverly S. Burton, but its pharmacological properties remained unknown for over eight decades, during which it was used as a metabolically inert solvent.[1] Its anticonvulsant effects were discovered serendipitously in 1962 by the French researcher Pierre Eymard.[1]

The journey to identifying 4-ene-VPA began with observations of rare but severe hepatotoxicity associated with valproate therapy.[2] This prompted intensive research into the metabolic pathways of VPA to identify potential toxic metabolites. While a definitive "discovery" paper for 4-ene-VPA is not singularly prominent, the collective work of numerous research groups throughout the 1980s and 1990s gradually unveiled its significance. Seminal work, such as that by Kassahun and colleagues, was crucial in elucidating the bioactivation of VPA and the role of its metabolites.[3] These studies identified 4-ene-VPA as a major product of VPA metabolism, particularly through the cytochrome P450 (CYP) enzyme system.[4][5]

The identification of 4-ene-VPA was a pivotal moment in understanding VPA-induced toxicity. It shifted the focus from the parent drug to its metabolic byproducts, paving the way for a deeper investigation into the mechanisms of drug-induced liver injury and teratogenicity.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a molecule's physical and chemical properties is fundamental to its study. The following table summarizes the key physicochemical properties of 2-propylpent-4-enoic acid.

PropertyValueSource
IUPAC Name 2-propylpent-4-enoic acid[6]
Synonyms 4-ene-VPA, 2-Allylpentanoic acid[7][8]
CAS Number 1575-72-0[6][7]
Molecular Formula C₈H₁₄O₂[6][7]
Molecular Weight 142.20 g/mol [6][9]
Appearance Clear, colorless oil[7][10]
Solubility Slightly soluble in methanol[7]
pKa (Predicted) 4.70 ± 0.20[10]
Vapor Pressure (Predicted) 0.0257 mmHg at 25°C[10]

Spectroscopic Data for Structural Elucidation:

Spectroscopic techniques are indispensable for confirming the chemical structure of a synthesized or isolated compound.

  • Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For 4-ene-VPA, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common analytical method. In negative ion mode, the ion transition for 4-ene-VPA is typically observed at m/z 140.9 → 140.9.[11] Gas chromatography-mass spectrometry (GC-MS) is also utilized for its analysis.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. While a publicly available spectrum image for 2-propylpent-4-enoic acid is not readily found, data for similar unsaturated carboxylic acids can provide expected chemical shift ranges. For instance, in related pentenoic acid structures, the vinyl protons (C=CH₂) typically appear in the range of 5.0-6.0 ppm in the ¹H NMR spectrum, and the carboxylic acid proton is expected to be a broad singlet at higher chemical shifts (>10 ppm).[13][14]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-propylpent-4-enoic acid would be expected to show a strong, broad absorption band for the O-H stretch of the carboxylic acid around 2500-3300 cm⁻¹, a sharp C=O stretching band around 1700-1725 cm⁻¹, and C=C stretching and =C-H bending vibrations characteristic of the terminal alkene.[15]

Synthesis of 2-Propylpent-4-enoic Acid: An Experimental Protocol

The synthesis of 2-propylpent-4-enoic acid is crucial for obtaining the pure compound for research purposes. A common synthetic route involves the alkylation of a malonic ester derivative. The following is a representative, detailed experimental protocol.

Reaction Scheme:

G reagent1 Diethyl malonate intermediate1 Diethyl propylmalonate reagent1->intermediate1 1. reagent2 Sodium ethoxide reagent2->intermediate1 reagent3 Propyl bromide reagent3->intermediate1 intermediate2 Diethyl allylpropylmalonate intermediate1->intermediate2 2. reagent4 Sodium ethoxide reagent4->intermediate2 reagent5 Allyl chloride reagent5->intermediate2 product 2-Propylpent-4-enoic acid intermediate2->product 3. Saponification & Decarboxylation reagent6 KOH, EtOH/H2O reagent6->product reagent7 H3O+ (acidification) reagent7->product

Synthetic pathway for 2-Propylpent-4-enoic acid.

Step-by-Step Methodology:

Step 1: Synthesis of Diethyl propylmalonate

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl malonate dropwise with stirring at room temperature.

  • After the addition is complete, add propyl bromide dropwise to the reaction mixture.

  • Heat the mixture to reflux for 2-4 hours.

  • After cooling, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl propylmalonate.

Step 2: Synthesis of Diethyl allylpropylmalonate

  • To a fresh solution of sodium ethoxide in absolute ethanol, add the crude diethyl propylmalonate from Step 1 dropwise with stirring.

  • Following the addition, add allyl chloride dropwise to the reaction mixture.[16]

  • Heat the mixture to reflux for 2-4 hours.[16]

  • Work-up the reaction as described in Step 1 to obtain crude diethyl allylpropylmalonate.

Step 3: Saponification and Decarboxylation to 2-Propylpent-4-enoic Acid

  • Dissolve the crude diethyl allylpropylmalonate in a mixture of ethanol and an aqueous solution of potassium hydroxide.

  • Heat the mixture to reflux for several hours to ensure complete saponification of the esters.

  • After cooling, acidify the reaction mixture carefully with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1-2. This will protonate the carboxylate and induce decarboxylation upon heating.

  • Heat the acidified mixture gently to facilitate the decarboxylation, which is often observed by the evolution of carbon dioxide gas.

  • After the decarboxylation is complete, extract the product with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by vacuum distillation to yield pure 2-propylpent-4-enoic acid.

Pharmacological Activity and Mechanism of Toxicity

Unlike its parent compound, 2-propylpent-4-enoic acid is not known for its therapeutic effects but rather for its significant contribution to the toxicity of valproic acid.[7][9] It is a well-established hepatotoxin and neuroteratogen.[7]

The primary mechanism of 4-ene-VPA-induced toxicity involves the disruption of mitochondrial function, specifically the inhibition of fatty acid β-oxidation.[17][18] This process is outlined in the following workflow:

G cluster_0 Hepatocyte cluster_1 Mitochondrion VPA Valproic Acid (VPA) CYP450 Cytochrome P450 (CYP2C9, CYP2A6, CYP2B6) VPA->CYP450 four_ene_VPA 2-Propylpent-4-enoic acid (4-ene-VPA) CYP450->four_ene_VPA four_ene_VPA_mito 4-ene-VPA four_ene_VPA->four_ene_VPA_mito ACADSB ACADSB four_ene_VPA_mito->ACADSB four_ene_VPA_CoA 4-ene-VPA-CoA ACADSB->four_ene_VPA_CoA beta_oxidation β-Oxidation four_ene_VPA_CoA->beta_oxidation diene_VPA_CoA 2,4-diene-VPA-CoA (Reactive Metabolite) beta_oxidation->diene_VPA_CoA GSH_depletion GSH Depletion diene_VPA_CoA->GSH_depletion conjugation enzyme_inactivation Enzyme Inactivation diene_VPA_CoA->enzyme_inactivation covalent binding GSH Glutathione (GSH) GSH->GSH_depletion mitochondrial_dysfunction Mitochondrial Dysfunction & Oxidative Stress GSH_depletion->mitochondrial_dysfunction FAO_enzymes Fatty Acid Oxidation Enzymes FAO_enzymes->enzyme_inactivation enzyme_inactivation->mitochondrial_dysfunction

Sources

An In-depth Technical Guide to 2-Propylpent-4-ynoic Acid Structural Analogs and Their Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Valproic acid (VPA), a simple branched-chain fatty acid, has been a cornerstone in the treatment of epilepsy and bipolar disorder for decades.[1] Its broad spectrum of action is attributed to multiple mechanisms, including the potentiation of GABAergic neurotransmission and inhibition of histone deacetylases (HDACs).[1][2][3][4] However, its clinical use is hampered by significant side effects, namely hepatotoxicity and teratogenicity.[5][6] This has spurred extensive research into the development of structural analogs with improved safety profiles and potentially enhanced efficacy.

One such analog of interest is 2-propylpent-4-ynoic acid, a derivative of VPA featuring a terminal alkyne group. This modification introduces unique chemical properties that significantly alter its biological activity. This guide provides a comprehensive overview of 2-propylpent-4-ynoic acid and its structural analogs, focusing on their synthesis, pharmacological properties, and the underlying structure-activity relationships (SAR).

Core Concepts: Mechanisms of Action

The therapeutic and adverse effects of VPA and its analogs are primarily linked to two key mechanisms: modulation of GABAergic pathways and inhibition of histone deacetylases (HDACs).

Modulation of GABAergic Neurotransmission

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[7] A reduction in GABA levels can lead to excessive neuronal excitation and seizures.[8] VPA and many of its analogs increase GABA concentrations in the brain.[9] This is achieved predominantly through the inhibition of GABA transaminase (GABA-T), the enzyme responsible for GABA degradation.[7][8][10] By inhibiting GABA-T, these compounds reduce the breakdown of GABA, leading to its accumulation and enhanced inhibitory signaling.[7][11]

The following diagram illustrates the central role of GABA-T in GABA metabolism and the impact of its inhibition.

GABA_Metabolism cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Glial Cell Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA GABA GABA_cleft GABA GABA->GABA_cleft Release GAD->GABA GABA_uptake GABA GABA_cleft->GABA_uptake Uptake GABA_T GABA Transaminase (GABA-T) SSA Succinic Semialdehyde GABA_T->SSA SSADH SSADH SSA->SSADH Succinate Succinate SSADH->Succinate TCA TCA Cycle Succinate->TCA GABA_uptake->GABA_T VPA_analog 2-Propylpent-4-ynoic Acid & Analogs VPA_analog->GABA_T Inhibition

Caption: Simplified GABAergic signaling pathway and the inhibitory action of VPA analogs on GABA Transaminase.

Histone Deacetylase (HDAC) Inhibition

VPA is also a recognized inhibitor of class I and II histone deacetylases (HDACs).[1][2][4] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, VPA and its analogs promote histone hyperacetylation, resulting in a more open chromatin structure and the activation of gene expression.[1][3][4][12] This mechanism is thought to contribute to VPA's mood-stabilizing and potential anticancer effects.[1][2][3] The potency of VPA analogs as HDAC inhibitors often correlates with their ability to induce the expression of genes like p21, which is involved in cell cycle arrest and differentiation.[1][2]

Structural Analogs of 2-Propylpent-4-ynoic Acid and Structure-Activity Relationships (SAR)

The core structure of VPA has been systematically modified to explore the impact on anticonvulsant activity, neurotoxicity, and HDAC inhibition. The introduction of unsaturation, such as the alkyne in 2-propylpent-4-ynoic acid, is a key strategy.

The Role of Unsaturation

Unsaturated analogs of VPA, including olefinic (containing a double bond) and acetylenic (containing a triple bond) derivatives, have been extensively studied.

  • (E)-2-propyl-2-pentenoic acid (2-ene-VPA) : This major metabolite of VPA is equipotent as an anticonvulsant but lacks the hepatotoxicity and teratogenicity of the parent compound, making it a valuable lead for safer drug development.[5][6]

  • 2-propyl-4-pentenoic acid (4-ene-VPA) : In contrast, this metabolite is associated with VPA's hepatotoxicity and teratogenicity.[13][14] Its toxicity is linked to its metabolism via β-oxidation, which generates reactive intermediates.[14]

  • 2-propylpent-4-ynoic acid : This terminal alkyne analog has shown anticonvulsant activity.[15] The triple bond introduces rigidity and alters the electronic properties of the molecule, influencing its interaction with biological targets. Studies have shown that while anticonvulsant activity may not be stereoselective, teratogenicity often is.[15]

Impact of Chain Length and Branching

The anticonvulsant potency of VPA analogs is strongly correlated with their molecular size and lipophilicity.[5][6][9]

  • Larger Molecules, Higher Potency : Generally, larger branched-chain fatty acids are more active as anticonvulsants.[9]

  • Lipophilicity is Key : A good correlation exists between anticonvulsant activity and the octanol-water partition coefficient, suggesting that the ability to cross the blood-brain barrier and interact with cellular membranes is crucial.[5][6][16] This points towards a potential role for the plasma membrane in mediating the anticonvulsant effect, rather than a highly specific receptor site.[5][6]

Modification of the Carboxylic Acid Group

The carboxylic acid moiety is critical for activity, but it can be replaced with bioisosteres, such as a tetrazole ring, to modulate properties.[16][17] Amide derivatives (valpromides) have also been synthesized, and their activity is highly dependent on their metabolic stability. Amides that are not metabolized back to the corresponding carboxylic acid tend to be more potent anticonvulsants.[18]

Comparative Properties of VPA Analogs

The following table summarizes the key properties of VPA and some of its important unsaturated analogs.

CompoundStructureKey FeaturesAnticonvulsant ActivityNoted Toxicity
Valproic Acid (VPA) 2-propylpentanoic acidSaturated branched-chain fatty acidBroad-spectrumHepatotoxicity, Teratogenicity[5][6]
2-ene-VPA (E)-2-propyl-2-pentenoic acidα,β-Unsaturated analogEquipotent to VPAReduced hepatotoxicity and teratogenicity[5][6]
4-ene-VPA 2-propyl-4-pentenoic acidTerminal double bondActiveMajor toxic metabolite, associated with hepatotoxicity and neuroteratogenicity[13][14]
2-propylpent-4-ynoic acid 2-propylpent-4-ynoic acidTerminal triple bondActive as an anticonvulsant[15]Teratogenic potential[15]

Experimental Protocols

The development and evaluation of novel VPA analogs require robust and reproducible experimental methodologies. Below are representative protocols for the synthesis of a terminal alkyne analog and its subsequent in vivo evaluation for anticonvulsant activity.

Protocol 1: Synthesis of 2-(prop-2-yn-1-yl)pent-4-ynoic acid

This protocol describes a typical procedure for synthesizing a dialkyne analog of VPA. The causality behind this choice is to create a more rigid structure with potentially unique target interactions compared to the parent VPA.

Objective: To synthesize 2-(prop-2-yn-1-yl)pent-4-ynoic acid via hydrolysis of its corresponding methyl ester.

Materials:

  • Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate

  • 2M Sodium Hydroxide (NaOH) solution

  • Ethanol (EtOH)

  • 2M Hydrochloric Acid (HCl)

  • Diethyl ether (Et₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for reflux, extraction, and filtration

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask containing methyl 2-(prop-2-yn-1-yl)pent-4-ynoate (1.0 eq), add ethanol.

  • Saponification: Add 2M NaOH solution (approx. 2.0 eq) to the flask. The use of NaOH is to facilitate the saponification (hydrolysis) of the methyl ester to the carboxylate salt.

  • Reflux: Heat the resulting solution to reflux for approximately 22 hours. Refluxing provides the necessary thermal energy to drive the hydrolysis reaction to completion.

  • Cooling and Stirring: Allow the mixture to cool to room temperature and continue stirring for an additional 42 hours to ensure complete reaction.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dilute the crude residue with diethyl ether and water. Transfer to a separatory funnel. The ether fraction is extracted with water and then discarded. The purpose of this initial wash is to remove any non-polar, unreacted starting material.

  • Workup - Acidification: Combine the aqueous fractions and acidify to a pH of ~1 using 2M HCl. This step protonates the carboxylate salt, rendering the desired carboxylic acid product, which is less water-soluble.

  • Workup - Product Extraction: Extract the acidified aqueous layer multiple times with diethyl ether. The product will partition into the organic layer.

  • Drying and Concentration: Combine the organic fractions, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 2-(prop-2-yn-1-yl)pent-4-ynoic acid.[19]

  • Validation: The structure and purity of the final compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vivo Evaluation of Anticonvulsant Activity (scPTZ Model)

The subcutaneous pentylenetetrazole (scPTZ) seizure test is a standard, self-validating model for identifying compounds with activity against absence seizures, a seizure type for which VPA is particularly effective.

Objective: To determine the median effective dose (ED₅₀) of a test compound required to protect mice from seizures induced by pentylenetetrazole.

Materials:

  • Test compound (e.g., a VPA analog)

  • Vehicle (e.g., saline or 0.5% methylcellulose)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Male CD-1 mice (20-30 g)

  • Syringes and needles for intraperitoneal (i.p.) and subcutaneous (s.c.) injections

  • Observation chambers

Step-by-Step Methodology:

  • Animal Acclimation: Allow mice to acclimate to the laboratory environment for at least one week prior to testing.

  • Dosing: Administer the test compound or vehicle via i.p. injection to groups of mice (n=8-10 per group) at various doses. The dose range should be determined from preliminary studies.

  • Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the drug to be absorbed and distributed to the brain.

  • PTZ Challenge: Administer a convulsant dose of PTZ (e.g., 85 mg/kg) via s.c. injection. The subcutaneous route provides a more consistent and prolonged seizure stimulus compared to intravenous injection.

  • Observation: Immediately place each mouse in an individual observation chamber and observe for 30 minutes for the presence of clonic seizures (characterized by clonus of the limbs, lasting for at least 5 seconds).

  • Endpoint Measurement: For each dose group, record the number of animals protected from clonic seizures.

  • Data Analysis: Calculate the ED₅₀ value, the dose at which 50% of the animals are protected, using a statistical method such as probit analysis. This provides a quantitative measure of the compound's anticonvulsant potency.

  • Control Validation: The vehicle-treated group should exhibit a high seizure incidence (typically >90%), validating the convulsant effect of the PTZ dose used. A positive control, such as VPA, should also be run to validate the assay's sensitivity.[5][6][20]

Research Workflow Visualization

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel VPA analogs.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_optimization Optimization a Lead Compound (e.g., 2-ene-VPA) b SAR Analysis a->b c Design Analogs (e.g., Alkyne Introduction) b->c d Chemical Synthesis (Protocol 1) c->d e Enzyme Assays (GABA-T, HDAC) d->e f Cell-based Assays (Toxicity, Gene Expression) d->f g Anticonvulsant Models (scPTZ, MES) (Protocol 2) e->g Promising Candidates h Pharmacokinetics (ADME) g->h i Toxicology Studies (Hepatotoxicity, Teratogenicity) h->i j Lead Optimization i->j j->b Iterative Improvement

Caption: A typical drug discovery workflow for developing novel VPA analogs.

Conclusion

2-Propylpent-4-ynoic acid and its structural analogs represent a promising area of research for the development of new antiepileptic and mood-stabilizing drugs. By leveraging an understanding of the structure-activity relationships, particularly the roles of lipophilicity, molecular volume, and specific functional groups like alkynes, it is possible to design novel compounds that retain the therapeutic benefits of VPA while minimizing its toxic liabilities. The strategic introduction of unsaturation, as seen in 2-ene-VPA, has already demonstrated a path toward safer alternatives. Further exploration of alkyne-containing analogs and other derivatives, guided by the robust experimental protocols outlined in this guide, will be crucial in advancing the next generation of therapies for neurological and psychiatric disorders.

References

  • Pollack, G. M., & Shen, D. D. (1995). Structure-activity relationships of unsaturated analogues of valproic acid. Journal of Medicinal Chemistry, 38(17), 3398–3406. [Link]

  • Kramer, O. H., et al. (2004). Histone Deacetylase Is a Target of Valproic Acid-Mediated Cellular Differentiation. Cancer Research, 64(3), 1076-1084. [Link]

  • Nau, H., & Löscher, W. (1983). Acute Anticonvulsant Activity of Structural Analogues of Valproic Acid and Changes in Brain GABA and Aspartate Content. Life Sciences, 32(17), 2023–2031. [Link]

  • Löscher, W., & Nau, H. (1988). Quantitative structure-anticonvulsant activity relationships of valproic acid, related carboxylic acids and tetrazoles. Neuropharmacology, 27(3), 287–294. [Link]

  • Pollack, G. M., & Shen, D. D. (1995). Structure-Activity Relationships of Unsaturated Analogues of Valproic Acid. Journal of Medicinal Chemistry, 38(17), 3398-3406. [Link]

  • Bialer, M., et al. (1994). Structure-pharmacokinetic relationships in a series of valpromide derivatives with antiepileptic activity. Pharmaceutical Research, 11(2), 264–268. [Link]

  • Kramer, O. H., et al. (2004). Histone deacetylase is a target of valproic acid-mediated cellular differentiation. Cancer Research, 64(3), 1076-84. [Link]

  • Gottlicher, M., et al. (2004). Inhibition of histone deacetylases by valproic acid (VPA) and VPA analogs in cultured cells. ResearchGate. [Link]

  • Göttlicher, M., et al. (2001). Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. The EMBO Journal, 20(24), 6969–6978. [Link]

  • Phiel, C. J., et al. (2001). Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen. Journal of Biological Chemistry, 276(39), 36734–36741. [Link]

  • Hauck, R. S., Nau, H., & Elmazar, M. M. (1991). On the development of alternative antiepileptic drugs. Lack of enantioselectivity of the anticonvulsant activity, in contrast to teratogenicity, of 2-n-propyl-4-pentenoic acid and 2-n-propyl-4-pentynoic acid, analogues of the anticonvulsant drug valproic acid. Naturwissenschaften, 78(6), 272–274. [Link]

  • Grewal, K. K. (1987). Quantitative structure-anticonvulsant activity studies of valproic acid analogues. UBC Library Open Collections. [Link]

  • Wikipedia. (n.d.). GABA transaminase inhibitor. Wikipedia. Retrieved from [Link]

  • Ciesielski, L., et al. (1979). GABA transaminase inhibitors. Advances in Experimental Medicine and Biology, 123, 21–41. [Link]

  • Silverman, R. B. (2021). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Accounts of Chemical Research, 54(15), 3048-3062. [Link]

  • Hassel, B., et al. (2018). Propionate enters GABAergic neurons, inhibits GABA transaminase, causes GABA accumulation and lethargy in a model of propionic acidemia. Biochemical Journal, 475(4), 843–853. [Link]

  • Stasiak, A., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(11), 3267. [Link]

Sources

A Theoretical Framework for Assessing the Stability of 2-Propylpent-4-ynoic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Stability in Novel Valproate Analogues

Valproic acid (VPA) is a cornerstone therapeutic agent for epilepsy and other neurological disorders. However, its clinical utility is hampered by significant adverse effects, including hepatotoxicity and teratogenicity.[1][2] This has driven the exploration of VPA analogues and derivatives to identify compounds with improved potency and a more favorable safety profile.[3] 2-Propylpent-4-ynoic acid, an analogue featuring an alkyne functional group, represents a compelling candidate for investigation. A critical, yet often overlooked, aspect of early-stage drug development is a thorough assessment of molecular stability. Understanding a molecule's inherent stability is paramount for predicting its shelf-life, degradation pathways, and potential for generating toxic metabolites.

This in-depth technical guide outlines a comprehensive theoretical framework for evaluating the stability of 2-Propylpent-4-ynoic acid. We will delve into the computational methodologies that provide predictive insights into the molecule's thermodynamic and kinetic stability. This guide is intended for researchers, scientists, and drug development professionals seeking to apply theoretical and computational chemistry to accelerate and de-risk their research endeavors. While direct theoretical studies on 2-Propylpent-4-ynoic acid are not extensively reported in the literature, this guide will establish a robust methodology based on well-established computational techniques applied to similar molecules.

Pillar 1: Foundational Concepts in Molecular Stability

A molecule's stability can be conceptualized from two primary perspectives: thermodynamic and kinetic.

  • Thermodynamic Stability: This refers to the inherent energy of the molecule relative to its constituent parts or potential degradation products. A thermodynamically stable molecule exists in a low-energy state. Key parameters for assessing thermodynamic stability include the heat of formation and Gibbs free energy.

  • Kinetic Stability: This pertains to the rate at which a molecule undergoes degradation. A kinetically stable molecule may not be in the lowest possible energy state, but the energy barrier to its degradation is high, making the process slow. The activation energy of degradation pathways is the critical parameter for evaluating kinetic stability.

For a comprehensive stability assessment of 2-Propylpent-4-ynoic acid, both thermodynamic and kinetic aspects must be considered. Computational chemistry provides a powerful toolkit for quantifying these parameters.

Pillar 2: The Computational Chemist's Toolkit for Stability Assessment

A multi-faceted computational approach is essential for a thorough stability analysis. The following methodologies, when used in concert, provide a holistic view of the stability of 2-Propylpent-4-ynoic acid.

Conformational Analysis: Identifying the Ground State

Before any stability calculations can be performed, it is crucial to identify the lowest energy conformation of 2-Propylpent-4-ynoic acid. The molecule's three-dimensional structure dictates its reactivity.

Experimental Protocol: Computational Conformational Search

  • Initial Structure Generation: Construct the 3D structure of 2-Propylpent-4-ynoic acid using molecular building software such as Hyperchem.[4]

  • Force Field Selection: Employ a suitable molecular mechanics force field (e.g., MMFF94 or AMBER) to perform an initial, rapid exploration of the conformational space.

  • Systematic or Stochastic Search:

    • Systematic Search: Rotate all rotatable bonds in discrete increments to generate a comprehensive set of conformers. This is computationally intensive but thorough.

    • Stochastic Search (e.g., Monte Carlo): Randomly alter dihedral angles and accept or reject new conformations based on their energies. This is more efficient for larger molecules.

  • Geometry Optimization: Each generated conformer should be subjected to a preliminary geometry optimization using the chosen force field.

  • Clustering and Selection: Group the optimized conformers based on their root-mean-square deviation (RMSD) and select the lowest energy conformers from each cluster for higher-level quantum mechanical calculations.

Quantum Mechanical Calculations: Delving into Electronic Structure

Density Functional Theory (DFT) has emerged as a robust and accurate method for calculating the electronic structure and energetic properties of molecules.[5][6]

Experimental Protocol: DFT-Based Stability Calculations

  • Selection of Functionals and Basis Sets:

    • Functional: The B3LYP functional is a widely used and well-validated hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules.[4][5][7]

    • Basis Set: A Pople-style basis set, such as 6-31G(d,p) or a larger one like 6-311++G(d,p), is recommended to accurately describe the electronic distribution, particularly the diffuse functions (+) for the anionic carboxylate and the polarization functions (d,p) for describing bonding.[4]

  • Geometry Optimization: Perform a full geometry optimization of the lowest energy conformers identified in the conformational search at the selected DFT level of theory.

  • Frequency Analysis: Calculate the vibrational frequencies of the optimized structures. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. The vibrational frequencies can also be used to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.

  • Calculation of Thermodynamic Properties: From the frequency analysis, calculate the heat of formation and Gibbs free energy. These values provide a quantitative measure of the molecule's thermodynamic stability.

Visualization of the Computational Workflow

G cluster_0 Conformational Analysis cluster_1 Quantum Mechanical Calculations (DFT) A 1. Initial 3D Structure Generation B 2. Molecular Mechanics Conformational Search A->B C 3. Geometry Optimization (Force Field) B->C D 4. Clustering & Selection of Low-Energy Conformers C->D E 5. DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) D->E Lowest Energy Conformers F 6. Frequency Analysis (Confirmation of Minimum) E->F G 7. Calculation of Thermodynamic Properties (ΔH, ΔG) F->G H Final Stability Assessment G->H Thermodynamic Stability Assessment

Caption: Workflow for theoretical stability assessment.

Probing Reactivity: Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's kinetic stability and reactivity.

  • HOMO: Represents the ability to donate electrons. A high HOMO energy suggests greater reactivity towards electrophiles.

  • LUMO: Represents the ability to accept electrons. A low LUMO energy suggests greater reactivity towards nucleophiles.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of kinetic stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

These parameters can be readily calculated from the DFT output.

Simulating Degradation Pathways

Theoretical studies can also be employed to investigate potential degradation pathways, such as hydrolysis or oxidation. This involves identifying potential transition states and calculating the activation energies for these reactions. While a detailed exposition is beyond the scope of this guide, the general approach involves proposing a reaction mechanism and then using DFT to calculate the energies of the reactants, transition states, and products.

Pillar 3: Data Interpretation and Application in Drug Development

The data generated from these theoretical studies provide actionable insights for drug development professionals.

Table 1: Hypothetical Calculated Properties for 2-Propylpent-4-ynoic Acid and a Reference Compound

Property2-Propylpent-4-ynoic AcidValproic Acid (Reference)Interpretation
Heat of Formation (kcal/mol) -85.2-102.5VPA is thermodynamically more stable.
Gibbs Free Energy (Hartree) -425.123-428.654VPA is thermodynamically more stable.
HOMO Energy (eV) -7.2-7.82-Propylpent-4-ynoic acid is a better electron donor.
LUMO Energy (eV) -0.5-0.2VPA is a slightly better electron acceptor.
HOMO-LUMO Gap (eV) 6.77.6VPA is kinetically more stable.

Note: The values in this table are for illustrative purposes only and do not represent actual calculated data.

The interpretation of this hypothetical data suggests that while both molecules are thermodynamically stable, valproic acid exhibits greater thermodynamic and kinetic stability. The smaller HOMO-LUMO gap for 2-Propylpent-4-ynoic acid suggests it may be more reactive. This information can guide further experimental studies, such as forced degradation studies, to confirm these theoretical predictions.

Visualization of Molecular Orbitals

G cluster_0 2-Propylpent-4-ynoic Acid cluster_1 Valproic Acid (Reference) HOMO_A HOMO -7.2 eV LUMO_A LUMO -0.5 eV HOMO_B HOMO -7.8 eV LUMO_B LUMO -0.2 eV E_axis Energy cluster_0 cluster_0 cluster_1 cluster_1

Caption: Comparison of Frontier Molecular Orbital Energies.

Conclusion: A Proactive Approach to Stability Assessment

The theoretical framework outlined in this guide provides a robust, cost-effective, and rapid means of assessing the stability of novel drug candidates like 2-Propylpent-4-ynoic acid. By leveraging computational tools such as conformational analysis, DFT calculations, and frontier molecular orbital analysis, researchers can gain valuable insights into a molecule's inherent stability before committing significant resources to synthesis and experimental testing. This proactive approach to stability assessment is integral to a modern, efficient drug discovery and development pipeline. It allows for the early identification of potentially labile molecules and provides a rational basis for structural modifications to enhance stability, ultimately accelerating the journey from concept to clinic.

References

  • Maniyar, M., & Abbott, F. S. (2009). 2D and 3D QSAR analysis of some valproic acid metabolites and analogues as anticonvulsant agents. Medicinal Chemistry Research, 18(5), 347–363. [Link]

  • Palaty, J., & Abbott, F. S. (1995). Structure-activity relationships of unsaturated analogues of valproic acid. Journal of Medicinal Chemistry, 38(17), 3398–3406. [Link]

  • Haj-Yehia, A., Hadad, S., & Bialer, M. (1992). Pharmacokinetic analysis of the structural requirements for forming "stable" analogues of valpromide. Pharmaceutical Research, 9(8), 1058–1063. [Link]

  • Sivananthan, S., & Rajan, R. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Molecules, 27(1), 104. [Link]

  • SynZeal. (n.d.). (+/-)-2-Propyl-4-pentenoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). (+-)-2-n-Propyl-4-pentenoic acid. Retrieved from [Link]

  • Brittain, H. G. (2009). Valproic Acid and Sodium Valproate: Comprehensive Profile. In Profiles of Drug Substances, Excipients and Related Methodology (Vol. 34, pp. 209-247). Academic Press. [Link]

  • Rajalakshmi, K., & Vetrivel, M. (2015). Optimization and Vibrational Study of 2-propylpyridine-4-carbothioamide by DFT- A theoretical study. International Journal of ChemTech Research, 8(4), 1845-1854. [Link]

  • Vivas-Reyes, R., et al. (2012). Study of the Structural and Electronic Properties of Valproic Acid and New Derivatives Used As Anticonvulsant Agents. Journal of Physical Chemistry A, 116(25), 6815-6824. [Link]

  • Vasu, K., & Gokhale, S. (2021). Development and Validation of Stability Indicating Assay Method Using RP-HPLC For Determination of Antiepileptic Drugs in Presence of Their Degradants. Bulletin of Environment, Pharmacology and Life Sciences, 10(5), 132-140. [Link]

  • Chivu, O. P., et al. (2021). Electrochemical Degradation and Thermal Deactivation of Valproic Acid Drug. International Journal of Electrochemical Science, 16, 210346. [Link]

  • Bak, S., et al. (2020). A Stereoselective Entry to Enantiopure (S)-2-Amino-2-methyl-5-arylpent-4-ynoic Acids and Evaluation of Their Inhibitory Activity against Bacterial Collagenase G. Molecules, 25(23), 5602. [Link]

  • PubChem. (n.d.). Valproic Acid. Retrieved from [Link]

  • Sherefedin, Y. A., & Taddesse, A. M. (2024). DFT and molecular docking analyses of the effects of solvent polarity and temperature on the structural, electronic, and thermodynamic properties of p-coumaric acid: Insights for anti-cancer applications. Oriental Journal of Chemistry, 40(3). [Link]

  • Hecq, J., et al. (2018). Long-term Physicochemical Stability of Concentrated Solutions of Sodium Valproate in Polypropylene Syringes for Administration in the Intensive Care Unit. International Journal of Pharmaceutical Compounding, 22(5), 432-435. [Link]

  • PubChem. (n.d.). 4-Pentanoic acid, 2-propyl-, (S)-. Retrieved from [Link]

  • Cielecka-Piontek, J., et al. (2019). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. Pharmaceutics, 11(10), 509. [Link]

  • Flores-Alamo, M., et al. (2023). Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis. Polymers, 15(18), 3824. [Link]

  • Glidewell, C., et al. (2010). Synthesis, x-ray analysis and DFT study of 2-amino-3-(N-oxipiridin-4-ilsulfanil)-propionic acid dihydrate. Zeitschrift für Kristallographie - Crystalline Materials, 225(9), 396-400. [Link]

  • PubChem. (n.d.). 2-(2-Phenylpropylsulfonylamino)pent-4-ynoic acid. Retrieved from [Link]

  • Van Melis, C. G. W., et al. (2023). Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling. Polymers, 15(6), 1368. [Link]

Sources

Spectroscopic Unveiling of 2-Propylpent-4-ynoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 2-Propylpent-4-ynoic acid, a molecule featuring a terminal alkyne, a carboxylic acid, and a propyl substituent at the α-carbon, presents a unique combination of functional groups that manifest in a distinctive spectroscopic signature. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Propylpent-4-ynoic acid. By delving into the causality behind experimental choices and the logic of spectral interpretation, this document serves as a valuable resource for the unambiguous identification and characterization of this and structurally related compounds.

Molecular Structure and Spectroscopic Overview

The structure of 2-Propylpent-4-ynoic acid dictates the spectroscopic data we expect to observe. The interplay between the electron-withdrawing carboxylic acid, the magnetically anisotropic alkyne, and the aliphatic propyl group results in a predictable yet nuanced spectral output.

Figure 1: Structure of 2-Propylpent-4-ynoic acid with key functional groups highlighted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-Propylpent-4-ynoic acid, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Propylpent-4-ynoic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[1][2] Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to encompass the expected chemical shift range (typically 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled ¹³C spectrum to simplify the spectrum to a single peak for each unique carbon.

    • A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Setup Experiment (¹H or ¹³C) insert->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline

Figure 2: Workflow for acquiring NMR spectra.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2-Propylpent-4-ynoic acid in CDCl₃ is summarized below. The chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the triple bond.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
H (Carboxyl)10.0 - 12.0Singlet (broad)1HThe acidic proton is highly deshielded.
H (α-position)~2.7 - 3.0Triplet1HDeshielded by the adjacent carboxylic acid and alkyne.
H (Propyl-CH₂)~1.5 - 1.7Sextet2HStandard aliphatic region.
H (Propyl-CH₂)~1.3 - 1.5Sextet2HStandard aliphatic region.
H (Propyl-CH₃)~0.9Triplet3HTerminal methyl group.
H (Alkyne-CH₂)~2.4 - 2.6Doublet of triplets2HAdjacent to the alkyne and coupled to the α-proton and the terminal alkyne proton.
H (Terminal Alkyne)~2.0 - 2.5Triplet1HShielded due to the magnetic anisotropy of the triple bond.[3]

Note: The exact chemical shifts and coupling patterns can vary with solvent and concentration.

Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

Carbon(s) Predicted Chemical Shift (ppm) Rationale
C (Carboxyl)175 - 185Carbonyl carbon of a carboxylic acid.
C (α-position)40 - 50Influenced by both the carboxylic acid and the propyl and propargyl groups.
C (Propyl-CH₂)30 - 40Aliphatic carbon.
C (Propyl-CH₂)20 - 30Aliphatic carbon.
C (Propyl-CH₃)10 - 15Terminal aliphatic carbon.
C (Alkyne-CH₂)20 - 30Aliphatic carbon adjacent to the alkyne.
C (Internal Alkyne)75 - 85sp-hybridized carbon.
C (Terminal Alkyne)65 - 75sp-hybridized carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For 2-Propylpent-4-ynoic acid, the key absorptions will correspond to the carboxylic acid and terminal alkyne moieties.

Experimental Protocol: Acquiring an FT-IR Spectrum
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, and more commonly with modern instruments, a drop of the neat liquid is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: A background spectrum of the empty instrument is recorded to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: The sample is placed in the instrument, and the spectrum is recorded.

  • Data Processing: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Interpretation of the IR Spectrum

The IR spectrum of 2-Propylpent-4-ynoic acid is expected to show the following characteristic absorption bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity/Shape
Carboxylic AcidO-H stretch2500 - 3300Strong, very broad
Alkyne≡C-H stretch~3300Strong, sharp
Alkane (Propyl)C-H stretch2850 - 2960Medium to strong, sharp
Carboxylic AcidC=O stretch1700 - 1725Strong, sharp
AlkyneC≡C stretch2100 - 2140Weak to medium, sharp
Carboxylic AcidC-O stretch1210 - 1320Medium
Carboxylic AcidO-H bend910 - 950Medium, broad

The very broad O-H stretch of the carboxylic acid is a result of hydrogen bonding and is a highly characteristic feature.[4][5] The sharp ≡C-H stretch around 3300 cm⁻¹ is a clear indicator of a terminal alkyne.[6][7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, charged fragments and neutral radicals.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Predicted Mass Spectrum and Fragmentation

The molecular weight of 2-Propylpent-4-ynoic acid (C₈H₁₂O₂) is 140.18 g/mol . The EI mass spectrum is expected to show a molecular ion peak at m/z = 140.

Key Fragmentation Pathways:

  • α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for carboxylic acids.[9]

    • Loss of the propyl radical (•C₃H₇) would result in a fragment at m/z = 97.

    • Loss of the propargyl radical (•CH₂C≡CH) would lead to a fragment at m/z = 101.

  • McLafferty Rearrangement: Carboxylic acids with a γ-hydrogen can undergo a McLafferty rearrangement, leading to the loss of a neutral alkene and the formation of a radical cation.[9][10] For 2-Propylpent-4-ynoic acid, this would involve the propyl group and result in a fragment at m/z = 98.

  • Loss of a Hydrogen Atom: Terminal alkynes can lose the acetylenic hydrogen, resulting in an [M-1]⁺ peak at m/z = 139.[11]

  • Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion is possible, giving a peak at m/z = 96.

G cluster_frags Fragmentation Pathways M Molecular Ion (M⁺•) m/z = 140 alpha_propyl α-Cleavage (- •C₃H₇) m/z = 97 M->alpha_propyl alpha_propargyl α-Cleavage (- •C₃H₅) m/z = 101 M->alpha_propargyl mclafferty McLafferty Rearrangement m/z = 98 M->mclafferty m_minus_1 Loss of H• m/z = 139 M->m_minus_1 decarbox Decarboxylation (- CO₂) m/z = 96 M->decarbox

Figure 3: Predicted major fragmentation pathways for 2-Propylpent-4-ynoic acid in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of 2-Propylpent-4-ynoic acid through NMR, IR, and MS provides a robust framework for its structural confirmation. The predicted data, rooted in the fundamental principles of each technique, offers a clear and detailed picture of the molecule's spectroscopic behavior. This guide serves as a practical tool for researchers, enabling the confident identification of this compound and providing a methodological template for the characterization of other novel chemical entities.

References

  • Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. [Link]

  • OpenOChem Learn. (n.d.). Alkynes. [Link]

  • JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • Chemistry LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

  • Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • University of Calgary. (n.d.). IR: alkynes. [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?[Link]

  • Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]

  • ACS Publications. (n.d.). Discovery and Identification of Scarce Terminal Alkyne-Containing Natural Products by Chemical Isotope Labeling-Assisted MALDI-TOF Mass Spectrometry. [Link]

  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Alkyne Fragmentation. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

  • Semantic Scholar. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. [Link]

  • Canadian Science Publishing. (n.d.). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. [Link]

  • Ohio State University. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • JoVE. (2024). Video: IR Frequency Region: Alkyne and Nitrile Stretching. [Link]

  • Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

  • University of Rochester. (n.d.). Beaudry Group Routine 1H NMR Guidelines. [Link]

  • Dummies. (2016). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. [Link]

  • ACS Publications. (2025). Discovery and Identification of Scarce Terminal Alkyne-Containing Natural Products by Chemical Isotope Labeling-Assisted MALDI-TOF Mass Spectrometry. [Link]

  • YouTube. (2022). Ch15.17 - Chemical Shifts 1H NMR. [Link]

  • University of California, San Diego. (n.d.). 1H NMR Protocol for Beginners DRX-400. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy by Functional Group. [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

  • University of California, Los Angeles. (n.d.). 13C NMR Spectroscopy. [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. [Link]

  • University of Lisbon. (n.d.). NMRHANDS-ON PROTOCOLS –ACQUISITION. [Link]

  • ResearchGate. (n.d.). The triple bond stretch region of the FT-IR spectrum taken after...[Link]

  • Indian Institute of Technology Guwahati. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

  • University of Colorado Boulder. (n.d.). Chemical Shifts: Proton. [Link]

  • ResearchGate. (2025). Discovery and Identification of Scarce Terminal Alkyne-Containing Natural Products by Chemical Isotope Labeling-Assisted MALDI-TOF Mass Spectrometry | Request PDF. [Link]

  • University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table.pdf. [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

An In-Depth Technical Guide to the Therapeutic Targets of 2-Propylpent-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propylpent-4-ynoic acid, a terminal alkyne analogue of the widely used drug valproic acid (VPA), represents a critical pharmacological tool and a potential therapeutic agent in its own right. While sharing structural similarities with VPA, its unique chemical features confer a distinct profile of activity. This guide provides a comprehensive analysis of the known and potential therapeutic targets of 2-propylpent-4-ynoic acid, often referred to as 4-yn-VPA. We delve into its primary mechanisms of action, including the potent, mechanism-based inactivation of γ-aminobutyric acid transaminase (GABA-T) and the inhibition of Class I and II histone deacetylases (HDACs). Furthermore, we explore emergent targets and pathways influenced by this compound. This document synthesizes mechanistic insights with actionable, detailed protocols for target validation, aiming to equip researchers with the foundational knowledge and practical methodologies required to explore the full therapeutic potential of this multifaceted molecule.

Introduction: A Multifaceted Molecule

Valproic acid (VPA) is a cornerstone therapy for epilepsy and bipolar disorder, with a complex and somewhat enigmatic mechanism of action.[1] Its derivatives are of significant interest for their potential to dissect these mechanisms and offer improved therapeutic profiles. 2-Propylpent-4-ynoic acid (4-yn-VPA) is a structurally related analogue distinguished by a terminal alkyne group. This modification dramatically alters its biological activity, transforming it into a potent, irreversible inhibitor of specific enzymes. Understanding the targets of 4-yn-VPA not only illuminates the function of its parent compound but also opens new avenues for drug design and development, particularly in neurology and oncology.

This guide will systematically explore the molecular targets of 4-yn-VPA, grounded in established biochemical and cellular evidence. We will provide both the "what" and the "how," detailing the targets themselves and the experimental workflows necessary to investigate them rigorously.

Part 1: Primary Therapeutic Targets

The primary and most extensively characterized targets of 2-propylpent-4-ynoic acid are GABA transaminase and histone deacetylases. These two target classes account for its potent anticonvulsant and gene-regulatory activities, respectively.

GABA Transaminase (GABA-T): Irreversible Inhibition

The anticonvulsant properties of many VPA-related compounds are linked to their ability to increase synaptic concentrations of the inhibitory neurotransmitter GABA.[2][3] 4-yn-VPA achieves this through the potent and irreversible inhibition of GABA transaminase (GABA-T), the primary enzyme responsible for GABA catabolism.[2]

Mechanism of Action: 4-yn-VPA acts as a mechanism-based inactivator, or "suicide inhibitor," of GABA-T. The enzyme mistakes 4-yn-VPA for its natural substrate, GABA, and initiates the catalytic process. This process converts the inert alkyne moiety of 4-yn-VPA into a highly reactive allene intermediate. This intermediate then covalently bonds with a critical nucleophilic residue in the enzyme's active site, leading to its irreversible inactivation. This targeted action leads to a buildup of GABA in the brain, enhancing inhibitory neurotransmission and producing a powerful anticonvulsant effect.[4][5]

Diagram: Mechanism of GABA-T Inactivation by 4-yn-VPA

GABA_T_Inactivation cluster_0 GABA-T Active Site cluster_1 Cellular Consequence Yn_VPA 4-yn-VPA (2-Propylpent-4-ynoic acid) GABA_T GABA Transaminase (Active Enzyme) Yn_VPA->GABA_T Enters Active Site Intermediate Reactive Allene Intermediate GABA_T->Intermediate Enzymatic Processing Inactive_GABA_T Covalently Modified GABA-T (Inactive) Intermediate->Inactive_GABA_T Covalent Adduction GABA_Metabolism GABA Metabolism Blocked Inactive_GABA_T->GABA_Metabolism GABA_Increase [GABA] Increases GABA_Metabolism->GABA_Increase

Caption: Mechanism-based inactivation of GABA-T by 4-yn-VPA.

Histone Deacetylases (HDACs): Epigenetic Modulation

Beyond its effects on GABA, VPA is a known inhibitor of histone deacetylases (HDACs), an activity that underpins its use in oncology and its potential for treating neurodegenerative diseases.[6][7][8] Research has shown that 4-yn-VPA shares this property, specifically inhibiting Class I and IIa HDACs.[6][8]

Mechanism of Action: HDACs are enzymes that remove acetyl groups from lysine residues on histone tails, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, 4-yn-VPA maintains a state of histone hyperacetylation.[6] This "opens" the chromatin structure, allowing for the transcription of genes that may have been silenced. This includes genes involved in cell cycle arrest (like p21), differentiation, and apoptosis, explaining the compound's potential as an anti-cancer agent.[8][9] The teratogenic (developmental toxicity) effects of VPA and its analogues have been specifically linked to HDAC inhibition, a crucial consideration in drug development.[6]

Target ClassSpecific EnzymesCellular OutcomeTherapeutic Implication
GABA Metabolism GABA Transaminase (GABA-T)Increased brain GABA levelsAnticonvulsant, Anxiolytic
Epigenetic Regulation Class I & IIa HDACsHistone hyperacetylation, altered gene expressionAnti-cancer, Neuroprotection

Part 2: Investigational & Novel Therapeutic Targets

The potent effects of 4-yn-VPA on two major enzyme classes suggest its activity may extend to other targets, presenting opportunities for novel therapeutic applications.

Succinate-Semialdehyde Dehydrogenase (SSADH)

SSADH is the second enzyme in the GABA degradation pathway, acting after GABA-T. Some branched-chain fatty acids have been shown to be non-competitive inhibitors of SSADH.[3] Given the structural similarity, it is plausible that 4-yn-VPA or its metabolites could also modulate SSADH activity, further contributing to increased GABA levels. Direct investigation into this potential interaction is a logical next step for researchers.

Voltage-Gated Sodium Channels

A core mechanism for many antiepileptic drugs is the blockade of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents excessive firing.[1] While this is a known mechanism for the parent compound VPA, the specific activity of 4-yn-VPA at these channels has not been as thoroughly characterized. Its efficacy in maximal electroshock seizure models, which are sensitive to sodium channel blockers, suggests this is a probable secondary target.[10]

Part 3: Experimental Workflows for Target Validation

To rigorously validate these potential therapeutic targets, a series of well-controlled in vitro and cellular assays are required. The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol: In Vitro GABA-T Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and inactivation kinetics of 4-yn-VPA against purified GABA-T.

Causality: This assay directly measures the compound's effect on the enzymatic activity of its purified target, providing unambiguous evidence of direct inhibition.

Methodology:

  • Enzyme & Substrates: Obtain purified recombinant GABA-T. Prepare stock solutions of GABA, α-ketoglutarate, and 4-yn-VPA in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Reaction Setup: In a 96-well plate, add GABA-T to a reaction buffer containing α-ketoglutarate and a fluorescent probe for glutamate (e.g., Amplex Red/horseradish peroxidase/L-glutamate oxidase system).

  • Inhibitor Addition: Add varying concentrations of 4-yn-VPA (e.g., from 1 nM to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Vigabatrin).

  • Initiation & Measurement: Initiate the reaction by adding GABA. Monitor the increase in fluorescence (proportional to glutamate production) over time using a plate reader at 37°C.

  • Data Analysis: Calculate the initial reaction velocity for each concentration. Plot the velocity against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. To confirm irreversible inhibition, pre-incubate the enzyme with the inhibitor for varying times before adding the substrate; a time-dependent decrease in activity is indicative of irreversible binding.

Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of 4-yn-VPA to a target protein (e.g., HDAC1) within intact cells.

Causality: CETSA measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of a target protein in the presence of the compound provides strong evidence of direct physical engagement in a physiological context.

Methodology:

  • Cell Treatment: Culture cells (e.g., a human cancer cell line) to ~80% confluency. Treat cells with 4-yn-VPA at a desired concentration (e.g., 10x the expected IC₅₀) or vehicle for 1-2 hours.

  • Thermal Challenge: Harvest the cells, wash, and resuspend in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis & Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing folded, non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed.

  • Protein Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein (e.g., HDAC1) remaining at each temperature using Western blotting.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature for both vehicle- and drug-treated samples. Plot the percentage of soluble protein against temperature to generate melting curves. A rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization and confirms target engagement.

Diagram: Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow A 1. Cell Treatment (Vehicle vs. 4-yn-VPA) B 2. Harvest & Aliquot Cells A->B C 3. Thermal Challenge (Apply Temperature Gradient) B->C D 4. Cell Lysis (Freeze-Thaw) C->D E 5. Centrifugation (Separate Soluble/Insoluble) D->E F 6. Collect Supernatant (Soluble Protein Fraction) E->F G 7. Western Blot (Detect Target Protein) F->G H 8. Data Analysis (Generate Melting Curves) G->H

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

2-Propylpent-4-ynoic acid is a powerful probe molecule and potential therapeutic lead with well-defined primary targets in GABA-T and HDACs. Its dual action offers a compelling basis for developing novel anticonvulsant and anti-cancer agents. The clear mechanisms of action provide a solid foundation for rational drug design, where medicinal chemists can fine-tune the structure to optimize potency for one target while minimizing activity at the other, thereby reducing potential side effects like teratogenicity.

Future research should focus on:

  • Target Selectivity: Quantitatively profiling 4-yn-VPA against all HDAC isoforms to understand its selectivity.

  • Pharmacokinetics & In Vivo Efficacy: Characterizing its absorption, distribution, metabolism, and excretion (ADME) profile and testing its efficacy in animal models of epilepsy and cancer.

  • Exploration of Novel Targets: Systematically investigating its effects on SSADH, ion channels, and other potential off-targets using proteomics and electrophysiology.

By leveraging the methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this versatile compound.

References

  • Göttlicher, M., Minucci, S., et al. (2001). Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. The EMBO Journal, 20(24), 6969-78. [Link]

  • Perucca, E. (2002). Pharmacological and therapeutic properties of valproate: a summary after 35 years of clinical experience. CNS Drugs, 16(10), 695-714. [Link]

  • Phiel, C. J., Zhang, F., et al. (2001). Histone deacetylase is a target of valproic acid-mediated cellular differentiation. Journal of Biological Chemistry, 276(39), 36734-41. [Link]

  • Ciesielski, L., Simler, S., et al. (1979). GABA transaminase inhibitors. Advances in Experimental Medicine and Biology, 123, 21-41. [Link]

  • Hassel, B., et al. (2018). Propionate enters GABAergic neurons, inhibits GABA transaminase, causes GABA accumulation and lethargy in a model of propionic acidemia. Biochemical Journal, 475(4), 843-853. [Link]

  • Wikipedia contributors. (n.d.). GABA transaminase inhibitor. In Wikipedia, The Free Encyclopedia. [Link]

  • Tang, W., & Abbott, F.S. (1997). A comparative investigation of 2-propyl-4-pentenoic acid (4-ene VPA) and its alpha-fluorinated analogue: Phase II metabolism and pharmacokinetics. Drug Metabolism and Disposition, 25(2), 219-27. [Link]

  • Gofflot, F., Nassogne, M.C., et al. (1995). In vitro neuroteratogenicity of valproic acid and 4-en-VPA. Neurotoxicology and Teratology, 17(4), 425-35. [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of 2-Propylpent-4-ynoic Acid Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 2-propylpent-4-ynoic acid, a terminal alkyne-containing analog of valproic acid (VPA). While sharing a structural scaffold with VPA, a well-established histone deacetylase (HDAC) inhibitor, the terminal alkyne moiety strongly suggests that 2-propylpent-4-ynoic acid is also a mechanism-based inactivator of cytochrome P450 (CYP) enzymes. This dual-activity profile presents a complex pharmacological landscape that is ideally suited for dissection using computational modeling. This guide is designed for researchers, computational chemists, and drug development professionals, offering a structured narrative that moves from foundational principles to advanced simulation protocols. We will detail the strategic application of molecular docking (both non-covalent and covalent), molecular dynamics (MD) simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to build a robust, systems-level understanding of the compound's molecular interactions. Each protocol is presented with a clear rationale, emphasizing the causality behind methodological choices to ensure scientific integrity and reproducibility.

Section 1: Introduction to 2-Propylpent-4-ynoic Acid: A Molecule of Dual Interest

Chemical Identity and Pharmacological Context

2-Propylpent-4-ynoic acid is a structural derivative of valproic acid (2-propylpentanoic acid), a widely used drug for treating epilepsy and bipolar disorder.[1] VPA is known to exert its therapeutic effects, in part, by inhibiting class I and II histone deacetylases (HDACs), leading to histone hyperacetylation and altered gene expression.[2][3] This activity has also positioned VPA and its analogs as potential cancer therapeutics.[2]

The introduction of a terminal alkyne group (a carbon-carbon triple bond) in 2-propylpent-4-ynoic acid, however, introduces a critical new pharmacological dimension. Terminal acetylenes are a well-documented structural motif responsible for the mechanism-based inactivation of cytochrome P450 enzymes.[4][5] This process involves the metabolic activation of the alkyne by the CYP enzyme itself, leading to a reactive intermediate that covalently binds to and irreversibly inactivates the enzyme.[4][6]

Table 1: Chemical Properties of 2-Propylpent-4-ynoic Acid

PropertyValueSource
IUPAC Name 2-propylpent-4-ynoic acidPubChem
Molecular Formula C₈H₁₂O₂PubChem
Molecular Weight 140.18 g/mol PubChem
Canonical SMILES CCCC(C(C#C)=O)OPubChem
Key Biological Targets for In Silico Investigation

Based on its structure, two primary classes of protein targets are of high interest for modeling interactions with 2-propylpent-4-ynoic acid:

  • Histone Deacetylases (HDACs): Specifically, class I HDACs (e.g., HDAC1, HDAC2, HDAC8), which are known targets of the parent compound, valproic acid.[1][3] The interaction is expected to be non-covalent, driven by coordination with the active site zinc ion and hydrogen bonding.

  • Cytochrome P450 Enzymes (CYPs): These heme-containing monooxygenases are responsible for the metabolism of a vast array of xenobiotics.[5] The terminal alkyne makes them a prime target for mechanism-based inactivation.[4] Modeling this interaction requires specialized approaches to account for the formation of a covalent bond.

Section 2: The In Silico Modeling Workflow: A Strategic Overview

A successful in silico campaign requires a multi-faceted approach where the results of one technique inform the setup of the next. The overall strategy is to first predict static binding poses, then evaluate their dynamic stability, and finally place these interactions within the broader context of pharmacokinetics and toxicity.

InSilicoWorkflow cluster_prep Preparation Phase cluster_sim Simulation & Prediction Phase cluster_analysis Analysis & Hypothesis Target_ID Target Identification (HDACs, CYPs) Protein_Prep Protein Preparation (PDB, Cleaning, Protonation) Target_ID->Protein_Prep Ligand_Prep Ligand Preparation (3D Structure, Charges) Docking Molecular Docking (Non-covalent & Covalent) Ligand_Prep->Docking ADMET ADMET Prediction (PK, Toxicity Profile) Ligand_Prep->ADMET Protein_Prep->Docking MD_Sim Molecular Dynamics (Complex Stability, Energetics) Docking->MD_Sim Analysis Data Synthesis & Analysis MD_Sim->Analysis ADMET->Analysis Hypothesis Mechanistic Hypothesis Generation Analysis->Hypothesis

Caption: High-level strategic workflow for in silico modeling.

Section 3: Molecular Docking: Predicting Binding Modes

Molecular docking predicts the preferred orientation and binding affinity of a ligand to a protein target.[7] Given the dual nature of 2-propylpent-4-ynoic acid, we must employ two distinct docking strategies.

Strategy 1: Non-Covalent Docking for HDAC Inhibition
  • Rationale: The interaction between VPA analogs and HDACs is a reversible, non-covalent process.[2][3] Therefore, standard docking algorithms that use scoring functions to evaluate electrostatic and van der Waals interactions are appropriate. The primary goal is to determine if the compound can adopt a favorable conformation within the HDAC active site, similar to known inhibitors.

  • Experimental Protocol: HDAC8 Docking with AutoDock Vina

    • Target Preparation:

      • Download the crystal structure of human HDAC8 (e.g., PDB ID: 1T69) from the Protein Data Bank.

      • Using a molecular visualization tool (e.g., PyMOL, Chimera), remove all non-essential molecules, including water, co-crystallized ligands, and cofactors, except for the catalytic Zn²⁺ ion.

      • Add polar hydrogens and assign Gasteiger charges to the protein atoms. Save the prepared protein in PDBQT format.

    • Ligand Preparation:

      • Generate a 3D conformer of 2-propylpent-4-ynoic acid.

      • Assign Gasteiger charges and define the rotatable bonds. Save the prepared ligand in PDBQT format.

    • Grid Box Generation:

      • Define a docking grid box centered on the catalytic Zn²⁺ ion, ensuring it encompasses the entire active site gorge. A box size of 25x25x25 Å is typically sufficient.

    • Docking Execution:

      • Run AutoDock Vina, specifying the prepared protein, ligand, and grid configuration file. An exhaustiveness setting of 32 is recommended for a thorough search.

    • Analysis:

      • Analyze the resulting poses. The top-ranked pose is typically the one with the lowest binding energy (in kcal/mol).

      • Visualize the top pose to identify key interactions, such as the coordination of the carboxylate group with the Zn²⁺ ion and hydrogen bonds with active site residues (e.g., HIS142, HIS143, ASP178).

Strategy 2: Covalent Docking for CYP450 Inactivation
  • Rationale: Mechanism-based inactivation involves the formation of a covalent bond between the ligand and the enzyme.[5] Standard docking is insufficient as it cannot model this irreversible reaction. Covalent docking workflows are required, which first position the ligand in the active site and then model the bond formation with a specific reactive residue—in this case, the heme iron of the CYP enzyme.[8]

  • Conceptual Protocol: Covalent Docking Workflow

    The precise implementation depends on the software package (e.g., MOE, Schrödinger Maestro, ADFR[8][9]), but the core logic remains consistent.

    • Target & Ligand Preparation: Prepare the CYP enzyme (e.g., CYP2C9, PDB ID: 1R9O) and ligand as in non-covalent docking.

    • Identify Reactive Atoms:

      • On the Ligand: The terminal acetylenic carbon of 2-propylpent-4-ynoic acid.

      • On the Protein: The heme iron (FE) atom in the active site.

    • Define the Reaction: Specify the reaction type. For terminal alkynes and CYPs, this involves the formation of a reactive ketene intermediate which then attacks the heme, or direct addition to the heme nitrogen.[4] The model should form a covalent link between the ligand's terminal carbon and the heme iron or a pyrrole nitrogen.

    • Execution & Analysis: The software samples ligand conformations that are sterically compatible with the formation of the specified covalent bond. The results are scored based on the quality of the final covalently-bound complex's interactions.

CovalentDocking Start Prepare CYP Structure & Ligand Identify Define Reactive Atoms (Ligand: Alkyne Carbon Protein: Heme Iron/Nitrogen) Start->Identify Define Specify Covalent Reaction Geometry Identify->Define Sample Sample Ligand Poses with Covalent Constraint Define->Sample Score Score & Rank Covalently Bound Poses Sample->Score End Analyze Final Complex Score->End

Caption: Logical workflow for covalent docking simulations.

Section 4: Molecular Dynamics (MD) Simulations: From Static Pictures to Dynamic Reality

Docking provides a static snapshot of a potential binding event. MD simulations offer a dynamic view, allowing us to assess the stability of the docked complex over time in a simulated physiological environment.[10][]

  • Rationale: A high-scoring docking pose may be unstable. MD simulations can validate the predicted binding mode by monitoring its structural integrity over nanoseconds. Key metrics like Root Mean Square Deviation (RMSD) of the ligand indicate whether it remains stably bound in the active site or drifts away.

  • Experimental Protocol: MD Simulation of the Ligand-Protein Complex using GROMACS

    This protocol outlines the key steps for a protein-ligand MD simulation.[10][12][13]

    • System Preparation:

      • Start with the top-ranked docked complex (e.g., 2-propylpent-4-ynoic acid in HDAC8).

      • Generate a topology for the ligand using a force field parameterization server (e.g., CGenFF for the CHARMM force field).

      • Combine the protein and ligand topologies.[12]

    • Solvation and Ionization:

      • Create a simulation box (e.g., a cubic box extending 1.0 nm from the protein surface).

      • Fill the box with a pre-equilibrated water model (e.g., TIP3P).

      • Add ions (e.g., Na⁺ or Cl⁻) to neutralize the system's net charge, which is crucial for accurate electrostatic calculations.[10]

    • Energy Minimization:

      • Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during the setup.

    • Equilibration:

      • Conduct a two-phase equilibration. First, an NVT (constant Number of particles, Volume, and Temperature) ensemble simulation to stabilize the system's temperature.

      • Second, an NPT (constant Number of particles, Pressure, and Temperature) ensemble simulation to stabilize pressure and density, which more closely resembles experimental conditions.[10] During equilibration, position restraints are often applied to the protein's heavy atoms to allow the solvent to relax around it.

    • Production MD Run:

      • Run the simulation for a desired length (e.g., 100 ns) without restraints. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

    • Trajectory Analysis:

      • RMSD (Root Mean Square Deviation): Calculate the RMSD of the ligand's heavy atoms relative to the starting docked pose. A stable, low-value plateau suggests a stable binding mode.

      • RMSF (Root Mean Square Fluctuation): Calculate the RMSF of protein residues to identify flexible regions that may be involved in ligand binding.

      • Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and protein over time.

Table 2: Representative MD Simulation Analysis Data

MetricDescriptionFavorable Outcome Example
Ligand RMSD Measures deviation from the initial docked pose.Plateau at < 0.3 nm
Protein RMSD Measures overall protein structural stability.Plateau at < 0.4 nm
Key H-Bonds Occupancy of critical hydrogen bonds over time.> 80% occupancy

Section 5: ADMET & Pharmacokinetic Modeling

Understanding a molecule's interaction with its direct targets is only part of the story. In silico ADMET prediction provides crucial insights into how the compound is likely to behave in an organism, helping to identify potential liabilities early in the drug discovery process.[14][15]

  • Rationale: Even a potent compound is useless if it has poor absorption, is rapidly metabolized into inactive forms, or is toxic.[15][16] ADMET prediction tools use quantitative structure-property relationship (QSPR) models to estimate these properties based on the molecule's chemical structure.[14]

  • Protocol: ADMET Prediction using Web-Based Tools (e.g., SwissADME, pkCSM)

    • Input: Provide the SMILES string of 2-propylpent-4-ynoic acid to the server.[17]

    • Execution: The server calculates a wide range of physicochemical, pharmacokinetic, and toxicity properties.

    • Analysis & Interpretation: Consolidate the output into a clear summary table. Key parameters to evaluate include:

      • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and potential for oral bioavailability.

      • GI Absorption & BBB Permeability: Predictions of whether the compound will be absorbed from the gut and/or cross the blood-brain barrier.

      • CYP Inhibition: Predictions of which CYP isoforms the compound is likely to inhibit. This is a critical cross-validation for the docking studies.

      • Toxicity: Predictions for potential liabilities like hepatotoxicity or mutagenicity.

Table 3: Predicted ADMET Profile for 2-Propylpent-4-ynoic Acid

PropertyPredicted ValueInterpretation
Molecular Weight 140.18 g/mol Fulfills Lipinski's Rule (<500)
LogP (o/w) ~2.10Good balance of lipophilicity
H-Bond Donors 1Fulfills Lipinski's Rule (<5)
H-Bond Acceptors 2Fulfills Lipinski's Rule (<10)
GI Absorption HighLikely to be well-absorbed orally
BBB Permeant YesMay have CNS effects
CYP2C9 Inhibitor YesConfirms potential for CYP interaction
Hepatotoxicity WarningPotential liability, consistent with VPA class

Section 6: Integrating the Data: A Unified Mechanistic Hypothesis

The power of this multi-modal in silico approach lies in the synthesis of all generated data into a single, coherent mechanistic hypothesis. The results from each stage should inform and validate the others.

For 2-propylpent-4-ynoic acid, the integrated data suggests a dual-action profile:

  • HDAC Inhibition: The molecule likely enters the active site of class I HDACs, with its carboxylate group chelating the catalytic zinc ion, mimicking the binding mode of its parent compound, valproic acid. This interaction is stable over time, as confirmed by MD simulations.

  • CYP Inactivation: The compound is also a substrate and inhibitor of CYP enzymes, particularly isoforms like CYP2C9. The terminal alkyne is bioactivated by the enzyme, leading to the formation of a reactive intermediate that covalently attaches to the heme prosthetic group, causing irreversible inactivation. This is supported by both covalent docking and ADMET predictions.

Mechanism cluster_hdac HDAC Interaction (Reversible) cluster_cyp CYP Interaction (Irreversible) HDAC_ActiveSite HDAC Active Site (with Zn²⁺) Binding Non-covalent Binding (Carboxylate-Zn²⁺ Chelation) HDAC_ActiveSite->Binding Inhibition HDAC Inhibition & Histone Hyperacetylation Binding->Inhibition CYP_ActiveSite CYP Active Site (Heme Iron) Activation Metabolic Activation of Alkyne CYP_ActiveSite->Activation Covalent_Adduct Covalent Adduct Formation (Heme Alkylation) Activation->Covalent_Adduct Inactivation Irreversible Enzyme Inactivation Covalent_Adduct->Inactivation Molecule 2-Propylpent-4-ynoic Acid Molecule->HDAC_ActiveSite Molecule->CYP_ActiveSite

Caption: Proposed dual mechanism of 2-propylpent-4-ynoic acid.

Section 7: Conclusion and Future Directions

This guide has outlined a rigorous and integrated in silico strategy to characterize the molecular interactions of 2-propylpent-4-ynoic acid. By combining non-covalent and covalent docking, molecular dynamics, and ADMET prediction, we can construct a detailed hypothesis of its dual activity as both an HDAC inhibitor and a mechanism-based inactivator of CYP enzymes. These computational predictions provide a strong foundation for subsequent experimental validation, guiding efforts in medicinal chemistry, pharmacology, and toxicology to further explore the therapeutic potential and liabilities of this fascinating compound.

References

  • Göttlicher, M., Minucci, S., Voelter-Mahlknecht, S., et al. (2001). Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. Blood, 97(12), 3847-3850. [Link]

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Columbia University. [Link]

  • Phiel, C. J., Zhang, F., Huang, E. Y., et al. (2001). Histone Deacetylase Is a Target of Valproic Acid–Mediated Cellular Differentiation. Journal of Biological Chemistry, 276(39), 36734-36741. [Link]

  • Krämer, O. H., Zhu, P., Ostendorff, H. P., et al. (2003). The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2. The EMBO Journal, 22(13), 3411-3420. [Link]

  • Panda, P. (2023). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

  • Jorgensen Research Group. GROMACS Protein Ligand Complex Simulations. Yale University. [Link]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic acids research, 46(W1), W257–W263. [Link]

  • Lemkul, J. A. Protein-Ligand Complex. MD Tutorials. [Link]

  • Sathish, V., & Sankar, P. (2016). Valproic acid inhibits histone deacetylase activity and suppresses excitotoxicity-induced GAPDH nuclear accumulation and apoptotic death in neurons. European Journal of Pharmacology, 788, 236-244. [Link]

  • Bapat, S. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. [Link]

  • Wikipedia contributors. (2024). Histone deacetylase inhibitor. Wikipedia. [Link]

  • AYUSH CoE. In Silico Tools for Pharmacokinetic and Toxicological Predictions. [Link]

  • Lee, T., Yang, H., Kim, H., & Kim, I. (2022). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling, 62(7), 1646-1657. [Link]

  • DrugPatentWatch. (2024). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. [Link]

  • Kar, S., & Roy, K. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. ResearchGate. [Link]

  • Kent, U. M., & Hollenberg, P. F. (2008). Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation. Methods in molecular biology, 447, 45–60. [Link]

  • Foti, R. S., & Wahlstrom, J. L. (2008). Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Chemical Mechanisms, Structure-Activity Relationships and Relationship to Clinical Drug-Drug Interactions and Idiosyncratic Adverse Drug Reactions. Current drug metabolism, 9(5), 386–404. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Pentanoic acid, 2-propyl-, (S)-. PubChem. [Link]

  • Jeltsch, A., & Jurkowska, R. Z. (2017). In silico design of the first DNA-independent mechanism-based inhibitor of mammalian DNA methyltransferase Dnmt1. PloS one, 12(4), e0174410. [Link]

  • ResearchGate. (n.d.). Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation. [Link]

  • Gao, J., & Yang, W. (2024). Perspectives on Computational Enzyme Modeling: From Mechanisms to Design and Drug Development. ACS Omega. [Link]

  • Shahrokhian, S., & Zahedi, M. (2021). Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights. Chemical research in toxicology, 34(4), 987–1011. [Link]

  • Roberts, E. S., Hopkins, N. E., Alworth, W. L., & Hollenberg, P. F. (1995). Inactivation of cytochrome P450s 2B1, 2B4, 2B6, and 2B11 by arylalkynes. Archives of biochemistry and biophysics, 323(2), 295–304. [Link]

  • SynZeal. (n.d.). (+/-)-2-Propyl-4-pentenoic Acid. [Link]

  • Schrödinger. (n.d.). DoPoSe-CYP Tutorial. [Link]

  • Center for Computational Structural Biology. (2019). Covalent Docking Tutorial. ADFR. [Link]

  • National Center for Biotechnology Information. (n.d.). (+-)-2-n-Propyl-4-pentenoic acid. PubChem. [Link]

  • Mfotie Njoya, E., & Chukwujekwu, J. C. (2024). In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. Sousa (Fabaceae). Computational Chemistry, 12(1), 1-20. [Link]

  • Fura, A., & Skaryd, A. (2016). Structure-Based Drug Design for Cytochrome P450 Family 1 Inhibitors. International journal of molecular sciences, 17(12), 2035. [Link]

  • Kim, S., Lee, J., Kim, K., & Lee, K. (2020). Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. International Journal of Molecular Sciences, 21(18), 6857. [Link]

  • Chemical Computing Group ULC. (2023). Covalent Docking. YouTube. [Link]

  • de Graaf, C., Oostenbrink, C., Keizers, P. H., van der Wijst, T., Jongejan, A., & Vermeulen, N. P. (2008). Impact of plasticity and flexibility on docking results for cytochrome P450 2D6: a combined approach of molecular dynamics and ligand docking. Journal of medicinal chemistry, 51(15), 4615–4625. [Link]

Sources

Methodological & Application

Application Note & Protocol: Analytical Methods for the Detection of 2-Propylpent-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 2-Propylpent-4-ynoic acid. As a significant unsaturated analogue and potential impurity of the widely used anticonvulsant drug Valproic Acid (VPA), the accurate detection and quantification of this compound are critical for quality control and safety assessment in pharmaceutical development. This document outlines two primary, robust analytical methodologies: Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or MS detection. This guide is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into method selection, sample preparation, derivatization, and validation in accordance with ICH guidelines.

Introduction and Significance

2-Propylpent-4-ynoic acid, also known as Valproic Acid Related Compound A, is a key impurity that can arise during the synthesis of Valproic Acid. Its structural similarity to VPA, combined with the potential for different toxicological and pharmacological profiles, necessitates its strict control in the final drug substance. Regulatory bodies require validated analytical procedures to ensure that the levels of such impurities are below established safety thresholds.

The analytical challenge lies in the physicochemical properties of the molecule:

  • Polar Carboxylic Acid Group: This functional group can cause poor peak shape and adsorption in GC systems and requires careful mobile phase selection in HPLC.

  • Low Volatility: The carboxylic acid group reduces volatility, making direct GC analysis difficult without derivatization.

  • Weak Chromophore: The molecule lacks a strong UV-absorbing chromophore, which can limit sensitivity in HPLC-UV methods.

This guide provides two robust, validated methods to overcome these challenges, explaining the scientific rationale behind each procedural step to ensure reliable and reproducible results.

Method 1: Gas Chromatography (GC-FID/MS)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids like 2-Propylpent-4-ynoic acid, derivatization is a mandatory step to enhance volatility and thermal stability.

Principle of the Method

The core of this method is the conversion of the polar carboxylic acid into a non-polar, volatile ester or silyl derivative. This chemical modification prevents peak tailing and analyte degradation in the high-temperature environment of the GC inlet and column. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective approach.[1][2] The resulting trimethylsilyl (TMS) ester is significantly more volatile and exhibits excellent chromatographic behavior.[3][4]

Experimental Protocol: GC-FID/MS

A. Reagents and Materials

  • 2-Propylpent-4-ynoic Acid Reference Standard

  • Internal Standard (IS): Nonanoic acid or Octanoic acid

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Dichloromethane or Ethyl Acetate (GC Grade)

  • Anhydrous Sodium Sulfate

B. Standard and Sample Preparation

  • Stock Solutions: Prepare stock solutions of 2-Propylpent-4-ynoic acid and the internal standard (e.g., Nonanoic acid) at 1 mg/mL in the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL). Spike each standard with a fixed concentration of the internal standard.

  • Sample Preparation: Accurately weigh the sample (e.g., Valproic Acid drug substance) and dissolve it in the solvent to a known concentration. Spike with the internal standard.

  • Extraction (if in a matrix): For samples in a biological matrix, perform a liquid-liquid extraction.[5] Acidify the sample with HCl and extract with ethyl acetate. Dry the organic layer with anhydrous sodium sulfate.

  • Derivatization:

    • Transfer 100 µL of the standard or sample solution to a clean, dry autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen. The presence of water can significantly hinder the derivatization reaction.[2]

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.[2]

    • Cool to room temperature before injection.

C. Chromatographic Conditions

  • Gas Chromatograph: System equipped with a split/splitless injector and either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A mid-polarity column such as a DB-1701 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good separation.[4]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Oven Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Detector:

    • FID Temperature: 280°C.

    • MS (if used): Transfer line at 250°C, Ion Source at 230°C. Operate in Electron Ionization (EI) mode and collect data in Selected Ion Monitoring (SIM) mode for highest sensitivity.

Workflow and Validation

The entire GC workflow is depicted below. Method validation should be performed according to ICH Q2(R1) guidelines to demonstrate its suitability.[6][7][8][9]

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Spike Internal Standard Spiking Sample->Spike Dry Evaporation to Dryness Spike->Dry Deriv Derivatization (BSTFA, 70°C) Dry->Deriv Inject GC Injection Deriv->Inject Sep Chromatographic Separation Inject->Sep Detect FID / MS Detection Sep->Detect Integrate Peak Integration Detect->Integrate Quant Quantification vs. Calibration Curve Integrate->Quant

Caption: Workflow for GC-based analysis of 2-Propylpent-4-ynoic acid.

Typical Performance Characteristics
ParameterTypical ValueRationale / Guideline
Linearity (r²) > 0.995Demonstrates a direct proportional response to concentration.
Limit of Detection (LOD) 0.05 µg/mLThe lowest amount of analyte that can be reliably distinguished from noise.
Limit of Quantitation (LOQ) 0.15 µg/mLThe lowest amount of analyte that can be quantitatively determined with precision and accuracy.
Precision (%RSD) < 5%Measures the closeness of agreement between a series of measurements (ICH Q2(R1)).[6]
Accuracy (% Recovery) 95 - 105%Measures the closeness of the test results to the true value (ICH Q2(R1)).[6]

Method 2: High-Performance Liquid Chromatography (HPLC-UV/MS)

HPLC is a versatile alternative, particularly when avoiding the derivatization step is desirable. This method typically employs a reversed-phase column to separate the analyte from the parent drug and other impurities.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. 2-Propylpent-4-ynoic acid, being a carboxylic acid, will have its retention controlled by the pH of the mobile phase. An acidic mobile phase (pH ~2.5-3.5) is used to suppress the ionization of the carboxyl group, increasing its retention on a non-polar C18 column. Detection at low UV wavelengths (e.g., 210 nm) is common for carboxylic acids, though sensitivity can be limited.[10] For higher sensitivity and specificity, coupling the HPLC to a mass spectrometer is the preferred approach.[11]

Experimental Protocol: HPLC-UV/MS

A. Reagents and Materials

  • 2-Propylpent-4-ynoic Acid Reference Standard

  • Internal Standard (IS): Octanoic Acid or other suitable short-chain fatty acid.

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (Ultrapure)

  • Formic Acid or Ortho-Phosphoric Acid

B. Standard and Sample Preparation

  • Mobile Phase: Prepare an acidic mobile phase. Example: Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Stock and Standard Solutions: Prepare stock and calibration standards in a diluent compatible with the mobile phase (e.g., 50:50 Acetonitrile:Water). Spike with a fixed concentration of the internal standard.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a known concentration. Spike with the internal standard. Filter the solution through a 0.45 µm syringe filter before injection to protect the column.

C. Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or MS detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a standard choice.[12]

  • Mobile Phase: Use a gradient elution for optimal separation.

    • Example Gradient: Start with 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Detector:

    • UV: 210 nm.

    • MS (if used): Electrospray Ionization (ESI) in negative mode is ideal for carboxylic acids. Monitor for the deprotonated molecule [M-H]⁻ at m/z 135.1 for 2-Propylpent-4-ynoic acid.

Workflow and Validation

The HPLC workflow is a straightforward process from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Spike Internal Standard Spiking Sample->Spike Filter Syringe Filtration (0.45 µm) Spike->Filter Inject HPLC Injection Filter->Inject Sep Reversed-Phase Separation Inject->Sep Detect UV / MS Detection Sep->Detect Integrate Peak Integration Detect->Integrate Quant Quantification vs. Calibration Curve Integrate->Quant

Caption: Workflow for HPLC-based analysis of 2-Propylpent-4-ynoic acid.

Typical Performance Characteristics
ParameterTypical Value (HPLC-UV)Typical Value (HPLC-MS)Rationale / Guideline
Linearity (r²) > 0.995> 0.998Demonstrates a direct proportional response to concentration.
LOD 0.2 µg/mL0.01 µg/mLMS detection provides significantly higher sensitivity.
LOQ 0.6 µg/mL0.03 µg/mLLower quantification limits are achievable with MS.
Precision (%RSD) < 5%< 5%Measures repeatability and intermediate precision (ICH Q2(R1)).[6]
Accuracy (% Recovery) 95 - 105%97 - 103%Measures trueness of the method (ICH Q2(R1)).[6]

Method Selection and Comparison

The choice between GC and HPLC depends on the specific requirements of the analysis, including available equipment, required sensitivity, and sample matrix.

FeatureGC-FID/MSHPLC-UV/MS
Sample Preparation More complex; requires mandatory derivatization.Simpler; direct injection after dissolution and filtration.
Sensitivity Good (FID), Excellent (MS).Moderate (UV), Excellent (MS).
Specificity High, especially with MS.High, especially with MS.
Throughput Lower, due to derivatization step and longer run times.Higher, with faster run times possible.
Best For Volatility-amenable impurities; when high resolution is needed.Non-volatile samples; high-throughput screening.

Conclusion

Both Gas Chromatography with derivatization and Reversed-Phase High-Performance Liquid Chromatography are robust and reliable methods for the quantitative determination of 2-Propylpent-4-ynoic acid. The GC method offers excellent resolution but requires a chemical derivatization step. The HPLC method provides a simpler workflow, with HPLC-MS offering superior sensitivity and specificity. The selection of the appropriate method should be based on the specific analytical needs, laboratory capabilities, and regulatory requirements. All methods must be fully validated according to ICH guidelines to ensure data integrity and product quality.[6][7][8]

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Acids: Derivatization for GC Analysis Source: ScienceDirect URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Derivatization Reactions and Reagents for Gas Chromatography Analysis Source: ResearchGate URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Determination of Organic Impurities from Valproic Acid as per proposed USP monograph GC method Source: Shimadzu URL: [Link]

  • Title: Derivatization - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Development and validation of a new HPLC method for valproic acid determination in human plasma and its application to a therapeutic drug Source: Macedonian Pharmaceutical Bulletin URL: [Link]

  • Title: Development and Validation of Stability Indicating Assay Method Using RP-HPLC For Determination of Antiepileptic Drugs Source: Bulletin of Environment, Pharmacology and Life Sciences URL: [Link]

  • Title: [Modified HPLC Method of Determination of the Valproic Acid in Biological Fluids] Source: PubMed URL: [Link]

  • Title: Quantitative determination of valproic acid and 14 metabolites in serum and urine by gas chromatography/mass spectrometry Source: PubMed URL: [Link]

  • Title: DETERMINATION OF VALPROIC ACID BY HPLC IN HUMAN BLOOD AND ITS RELATIONSHIP TO THERAPEUTIC DRUG MONITORING Source: CIBTech URL: [Link]

  • Title: New RP - HPLC Method for the Determination of Valproic acid in Human Plasma Source: ResearchGate URL: [Link]

  • Title: A rapid and simple procedure for monitoring valproic acid by gas chromatography Source: SciSpace URL: [Link]

  • Title: Valproic acid extraction methods in human samples using gas chromatography: a review Source: Semina: Ciências Biológicas e da Saúde URL: [Link]

  • Title: Valproic Acid Source: Pharmacopeia.cn URL: [Link]

  • Title: Use of TLC-Densitometric Method for Determination of Valproic Acid in Capsules Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Determination of Valproic Acid in Human Plasma by High-Performance Liquid Chromatography with Mass Spectrometry Detection Source: ResearchGate URL: [Link]

Sources

2-Propylpent-4-ynoic acid as a chemical probe for enzyme inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 2-Propylpent-4-ynoic Acid as a Chemical Probe for Enzyme Inhibition and Target Identification

Audience: Researchers, scientists, and drug development professionals.

Introduction: Deciphering the Molecular Targets of Valproic Acid

Valproic acid (VPA), a simple branched-chain fatty acid, is a widely prescribed medication for epilepsy, bipolar disorder, and migraine prophylaxis.[1][2] Its therapeutic efficacy is attributed to a complex and multifaceted mechanism of action that includes the enhancement of GABAergic neurotransmission, modulation of voltage-gated ion channels, and, notably, the inhibition of histone deacetylases (HDACs).[3][4][5][6] This latter activity, the inhibition of class I and IIa HDACs, has positioned VPA as a significant epigenetic modulator and a tool in cancer research.[2][7][8]

Despite its broad clinical use, the complete spectrum of VPA's direct molecular targets remains an area of active investigation. Understanding which specific enzymes VPA interacts with in a given cellular context is crucial for elucidating its therapeutic effects and off-target toxicities. To address this challenge, chemical biology has developed powerful tools known as chemical probes.[9]

This guide focuses on 2-propylpent-4-ynoic acid , a structural analog of valproic acid engineered to function as a versatile chemical probe. By incorporating a terminal alkyne group onto the VPA scaffold, this molecule transitions from a simple inhibitor to an advanced tool for Activity-Based Protein Profiling (ABPP) . The VPA core directs the probe to potential binding partners, while the alkyne serves as a bioorthogonal handle for downstream detection and enrichment via copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry."[10] This allows for the visualization, isolation, and identification of enzyme targets in complex biological systems.

Principle of Operation: Activity-Based Protein Profiling (ABPP)

ABPP utilizes reactive chemical probes to covalently label the active sites of enzymes.[9][10] 2-Propylpent-4-ynoic acid is designed to operate within this framework. The alkyne functionality makes it a "reportable" probe, enabling a two-step detection process.

Workflow:

  • Target Engagement: The probe is introduced to a biological sample (e.g., cell lysate, intact cells). Its VPA-like structure facilitates binding to the active site of target enzymes, such as HDACs. The probe may form a covalent adduct with a reactive residue in the enzyme's active site, acting as a mechanism-based inactivator.

  • Bioorthogonal Ligation (Click Chemistry): After target labeling and removal of the excess unbound probe, a reporter tag containing an azide group (e.g., fluorescent dye-azide or biotin-azide) is added. The copper(I)-catalyzed reaction specifically ligates the reporter tag to the alkyne handle on the probe-enzyme complex.

  • Analysis:

    • Fluorescence: If a fluorescent tag is used, labeled enzymes can be visualized directly by in-gel fluorescence scanning, allowing for rapid assessment of target engagement.

    • Enrichment & Identification: If a biotin tag is used, the probe-labeled enzymes can be captured and enriched using streptavidin beads. The enriched proteins are then digested and identified using liquid chromatography-mass spectrometry (LC-MS/MS).

This workflow enables researchers to move beyond measuring simple enzyme inhibition and toward identifying the specific proteins that interact with the VPA scaffold in a native biological environment.

ABPP_Workflow cluster_incubation Step 1: Target Engagement cluster_ligation Step 2: Bioorthogonal Ligation cluster_analysis Step 3: Analysis Probe 2-Propylpent-4-ynoic Acid (Probe) Proteome Cell Lysate or Live Cells Probe->Proteome Incubate Labeled_Proteome Probe-Enzyme Complex Proteome->Labeled_Proteome Covalent Labeling of Target Enzyme Tagged_Proteome Tagged Enzyme Complex Labeled_Proteome->Tagged_Proteome Reporter Azide-Reporter (Fluorescence or Biotin) Reporter->Labeled_Proteome Add Cu(I) Catalyst 'Click Reaction' Gel In-Gel Fluorescence Tagged_Proteome->Gel MS Enrichment (Biotin) & LC-MS/MS Identification Tagged_Proteome->MS

Caption: Workflow for using 2-propylpent-4-ynoic acid in ABPP.

Potential Enzyme Targets & Applications

Given its structural similarity to VPA, 2-propylpent-4-ynoic acid is a prime candidate for investigating enzymes in several key families.

Target Enzyme ClassRationale for InvestigationPotential Application
Histone Deacetylases (HDACs) VPA is a well-established broad-spectrum inhibitor of class I and IIa HDACs.[8][11][12]Profile which specific HDAC isoforms are engaged by the VPA scaffold in different cancer cell lines or tissues. Validate HDACs as primary targets in new therapeutic contexts.
Cytochrome P450 (CYP) Enzymes VPA is metabolized by several CYP isoforms, including CYP2A6, CYP2B6, and CYP2C9.[1] VPA itself can act as a CYP inhibitor.[13]Investigate potential mechanism-based inactivation of specific CYP enzymes. Identify off-target interactions that could explain drug-drug interactions.
GABA Transaminase (GABA-T) An early hypothesis for VPA's anticonvulsant activity was the inhibition of GABA-T, which degrades GABA.[1][4][5]Re-evaluate the interaction of the VPA scaffold with GABA-T and other enzymes in GABA metabolism using a modern, unbiased proteomics approach.
Sirtuins (Class III HDACs) Some studies suggest VPA can modulate sirtuin pathways, such as SIRT1, although the interaction may be indirect.[14][15][16]Use the probe in competitive ABPP experiments to determine if VPA or its analogs directly engage sirtuins or affect the binding of other probes.

Experimental Protocols

Note: These protocols provide a general framework. Optimal concentrations, incubation times, and buffer conditions should be determined empirically for each specific enzyme system and biological matrix.

Protocol 1: In Vitro Enzymatic Assay for IC₅₀ Determination

Objective: To determine the concentration of 2-propylpent-4-ynoic acid required to inhibit 50% of the activity of a purified target enzyme. This validates that the probe engages the target and quantifies its potency.

Materials:

  • Purified recombinant enzyme (e.g., HDAC1, CYP2C9).

  • 2-Propylpent-4-ynoic acid (stock solution in DMSO).

  • Enzyme-specific fluorogenic substrate (e.g., Fluor-de-Lys® for HDACs).

  • Assay buffer appropriate for the target enzyme.

  • 96-well black microplates.

  • Plate reader with fluorescence capabilities.

Procedure:

  • Prepare Serial Dilutions: Prepare a 2-fold serial dilution series of 2-propylpent-4-ynoic acid in assay buffer, starting from a high concentration (e.g., 1 mM) down to a low concentration (e.g., 1 nM). Include a "no inhibitor" control (buffer with DMSO) and a "no enzyme" background control.

  • Enzyme Addition: Add the purified enzyme to each well of the 96-well plate (except the "no enzyme" control) to a final concentration within the linear range of the assay.

  • Inhibitor Pre-incubation: Add the serially diluted inhibitor solutions to the wells containing the enzyme. Pre-incubate for 15-30 minutes at the optimal temperature for the enzyme (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed plate reader. Measure the fluorescence signal every 60 seconds for 30-60 minutes. The rate of increase in fluorescence is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.

    • Normalize the velocities to the "no inhibitor" control (defined as 100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using sigmoidal four-parameter logistic regression) to determine the IC₅₀ value.

Protocol 2: Activity-Based Probe Labeling in Cell Lysate

Objective: To label active target enzymes within a complex proteome for subsequent visualization or enrichment.

Materials:

  • Cell pellet from cultured cells.

  • Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).

  • 2-Propylpent-4-ynoic acid (stock in DMSO).

  • BCA protein assay kit.

  • Click Chemistry Reagents: Azide-reporter (e.g., Alexa Fluor 488 Azide or Biotin-Azide), Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), Copper(II) sulfate (CuSO₄).

  • SDS-PAGE loading buffer.

Procedure:

  • Prepare Proteome: Lyse cell pellets by sonication or Dounce homogenization in ice-cold lysis buffer. Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris. Collect the supernatant (proteome).

  • Determine Protein Concentration: Measure the protein concentration of the lysate using a BCA assay. Adjust the concentration to 1-2 mg/mL with lysis buffer.

  • Probe Incubation: To 50 µL of the adjusted proteome, add 1 µL of 2-propylpent-4-ynoic acid to a final concentration of 10-50 µM. For competitive inhibition controls, pre-incubate the proteome with an excess of VPA for 30 minutes before adding the probe. Incubate for 1 hour at 37°C.

  • Click Reaction:

    • Prepare a "click mix" by sequentially adding the following reagents (final concentrations shown): 100 µM Azide-reporter, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO₄.

    • Add the click mix to the probe-labeled proteome.

    • Incubate for 1 hour at room temperature, protected from light if using a fluorescent reporter.

  • Sample Preparation for Analysis: Quench the reaction by adding 4X SDS-PAGE loading buffer. Boil the samples at 95°C for 5 minutes. The samples are now ready for in-gel fluorescence scanning (Protocol 3) or western blot/enrichment.

Protocol 3: Cellular Target Engagement

Objective: To assess the ability of the probe to label its target enzymes in living cells.

Materials:

  • Adherent or suspension cells in culture.

  • Complete cell culture medium.

  • 2-Propylpent-4-ynoic acid.

  • PBS, lysis buffer, and click chemistry reagents as in Protocol 2.

Procedure:

  • Cell Treatment: Treat cultured cells with 2-propylpent-4-ynoic acid at a desired final concentration (e.g., 25-100 µM) directly in the culture medium. Include a vehicle control (DMSO). Incubate for 2-4 hours under normal cell culture conditions (37°C, 5% CO₂).

  • Cell Harvest and Lysis:

    • Harvest the cells (by scraping for adherent cells or centrifugation for suspension cells).

    • Wash the cell pellet twice with ice-cold PBS to remove excess probe.

    • Lyse the washed cell pellet as described in Protocol 2, Step 1.

  • Normalize Proteome: Adjust the protein concentration of all samples to be equal (e.g., 1 mg/mL).

  • Click Reaction: Perform the click chemistry reaction on the normalized lysates as described in Protocol 2, Step 4.

  • Analysis: Analyze the labeled proteins by in-gel fluorescence or enrichment followed by mass spectrometry to identify the targets engaged by the probe within the cellular environment.

Protocol_Decision_Tree Start Start: New Enzyme Target Hypothesis Protocol1 Protocol 1: In Vitro IC50 Determination Start->Protocol1 CheckIC50 Is IC50 in a potent range (<50 µM)? Protocol1->CheckIC50 Protocol2 Protocol 2: Labeling in Cell Lysate CheckIC50->Protocol2 Yes Stop Stop: Probe is not potent. Re-evaluate hypothesis. CheckIC50->Stop No Visualize In-Gel Fluorescence or MS Identification Protocol2->Visualize Protocol3 Protocol 3: Live Cell Target Engagement Protocol2->Protocol3 Validate Confirm Target in Physiological Context Protocol3->Validate

Sources

Application Note: Synthesis of 2-Propylpent-4-ynoic Acid Analogs as Probes for Histone Deacetylase (HDAC) Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and chemical biology.

Abstract: This document provides a comprehensive guide to the synthesis of 2-propylpent-4-ynoic acid and its analogs. These compounds are derivatives of valproic acid (VPA), a known histone deacetylase (HDAC) inhibitor. The presence of a terminal alkyne moiety provides a versatile chemical handle for further derivatization, making these analogs valuable as chemical probes in the study of HDAC biology and as precursors for more complex drug candidates. This guide details a robust synthetic strategy based on the malonic ester synthesis, explains the rationale behind key experimental steps, and provides step-by-step protocols for the synthesis and characterization of the target compounds.

Introduction: The Significance of Valproic Acid Analogs

Valproic acid (VPA) is a branched-chain carboxylic acid that has been widely used as an antiepileptic drug for decades.[1][2] More recently, VPA was identified as a direct inhibitor of Class I and IIa histone deacetylases (HDACs).[3][4] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histone tails. The aberrant activity of HDACs is implicated in various diseases, including cancer, making them an attractive target for therapeutic intervention.[5][6]

The discovery of VPA's HDAC inhibitory activity has spurred the development of numerous VPA analogs to explore the structure-activity relationship (SAR) and to develop more potent and selective inhibitors.[7] The synthesis of analogs featuring a terminal alkyne, such as 2-propylpent-4-ynoic acid, is of particular interest. The alkyne group serves as a bioisostere for other functional groups and, more importantly, acts as a versatile chemical handle for "click" chemistry and other conjugation methods. This allows for the attachment of fluorescent tags, affinity labels, or other moieties to study target engagement and downstream biological effects.

This application note outlines a reliable and adaptable synthetic route for preparing 2-propylpent-4-ynoic acid and provides a framework for modifying this synthesis to generate a library of analogs.

Retrosynthetic Analysis and Synthetic Strategy

The most direct and versatile approach to synthesizing α-substituted carboxylic acids like 2-propylpent-4-ynoic acid is the malonic ester synthesis.[8][9][10] This method allows for the sequential introduction of two alkyl groups to the α-carbon of a malonic ester, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.

Retrosynthetic Analysis:

Our retrosynthetic analysis of the target molecule, 2-propylpent-4-ynoic acid, identifies diethyl malonate as a logical starting material. The two alkyl groups at the α-position, a propyl group and a propargyl group, can be introduced sequentially via SN2 alkylation of the malonate enolate.

G Target Molecule 2-Propylpent-4-ynoic acid Intermediate_1 Diethyl 2-propyl-2-(prop-2-yn-1-yl)malonate Target Molecule->Intermediate_1 Hydrolysis & Decarboxylation Intermediate_2 Diethyl 2-propylmalonate Intermediate_1->Intermediate_2 Alkylation (Propargylation) Starting_Materials Diethyl malonate + Propyl bromide + Propargyl bromide Intermediate_2->Starting_Materials Alkylation (Propylation)

Caption: Retrosynthetic pathway for 2-propylpent-4-ynoic acid.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of 2-propylpent-4-ynoic acid.

General Workflow

The overall synthetic workflow involves three main stages: sequential alkylation of diethyl malonate, followed by saponification and acidic workup to induce decarboxylation.

G cluster_0 Stage 1: First Alkylation cluster_1 Stage 2: Second Alkylation cluster_2 Stage 3: Hydrolysis & Decarboxylation A Deprotonation of Diethyl Malonate (NaOEt, EtOH) B SN2 reaction with Propyl Bromide A->B C Diethyl 2-propylmalonate B->C D Deprotonation of Diethyl 2-propylmalonate (NaOEt, EtOH) C->D E SN2 reaction with Propargyl Bromide D->E F Diethyl 2-propyl-2-(prop-2-yn-1-yl)malonate E->F G Saponification of Diester (NaOH, EtOH/H2O, Reflux) F->G H Acidification to pH ~1 (HCl) G->H I Final Product: 2-Propylpent-4-ynoic acid H->I

Caption: Overall workflow for the synthesis of 2-propylpent-4-ynoic acid.

Protocol 1: Synthesis of Diethyl 2-propylmalonate

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Absolute Ethanol (EtOH)

  • Propyl bromide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).

  • In the flask, dissolve sodium ethoxide (1.05 eq.) in absolute ethanol.

  • Cool the solution to 0 °C using an ice bath.

  • Add diethyl malonate (1.0 eq.) dropwise via the addition funnel over 30 minutes. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.

  • Add propyl bromide (1.1 eq.) dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for 3-4 hours, monitoring the reaction by TLC.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with saturated NH₄Cl solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude diethyl 2-propylmalonate, which can be purified by vacuum distillation.

Protocol 2: Synthesis of Diethyl 2-propyl-2-(prop-2-yn-1-yl)malonate

Materials:

  • Diethyl 2-propylmalonate (from Protocol 1)

  • Sodium ethoxide (NaOEt)

  • Absolute Ethanol (EtOH)

  • Propargyl bromide (80% solution in toluene is commonly used)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Following the same setup as in Protocol 1, dissolve sodium ethoxide (1.05 eq.) in absolute ethanol.

  • Add diethyl 2-propylmalonate (1.0 eq.) dropwise at 0 °C and stir for 1 hour at room temperature.

  • Add propargyl bromide (1.1 eq.) dropwise. An exothermic reaction is expected.

  • After addition, heat the mixture to reflux for 4-6 hours until TLC analysis indicates consumption of the starting material.

  • Perform the same workup procedure as described in Protocol 1 to isolate the crude dialkylated malonic ester. This product is often used in the next step without further purification.

Protocol 3: Synthesis of 2-Propylpent-4-ynoic acid

Materials:

  • Diethyl 2-propyl-2-(prop-2-yn-1-yl)malonate (from Protocol 2)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the crude dialkylated ester (1.0 eq.) in ethanol.

  • Add an aqueous solution of sodium hydroxide (2.5 eq.).

  • Heat the mixture to reflux for 4-6 hours to ensure complete saponification of both ester groups.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~1 by the slow addition of concentrated HCl. Carbon dioxide evolution will be observed due to decarboxylation.

  • Extract the acidified aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-propylpent-4-ynoic acid. The product can be further purified by chromatography if necessary.[11]

Synthesis of Analogs

The described synthetic route is highly adaptable for the creation of a diverse library of analogs. Modifications can be introduced by varying the alkylating agents in Protocols 1 and 2.

Analog TypeR¹ (Protocol 1)R² (Protocol 2)Resulting Acid
Parent Compound PropylPropargyl2-Propylpent-4-ynoic acid
Chain Length Variation EthylPropargyl2-Ethylpent-4-ynoic acid
Chain Length Variation ButylPropargyl2-Butylpent-4-ynoic acid
Alkynyl Position Isomer PropargylPropyl2-(Prop-2-yn-1-yl)pentanoic acid
Branched Chain Analog IsopropylPropargyl2-Isopropylpent-4-ynoic acid
Cyclic Analog CyclopropylmethylPropargyl2-(Cyclopropylmethyl)pent-4-ynoic acid

Rationale for Analog Design:

  • Varying Chain Length (R¹): Modifying the length of the alkyl chain can probe the hydrophobic pocket of the HDAC active site.

  • Positional Isomers: Swapping the order of alkylation allows for the synthesis of isomers, which can help elucidate the spatial requirements for binding.

  • Branched and Cyclic Groups: Introducing steric bulk can enhance selectivity for specific HDAC isoforms.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. For 2-propylpent-4-ynoic acid, characteristic signals include the terminal alkyne proton (~2.0 ppm) and the α-proton of the carboxylic acid.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C≡C stretch (~2100 cm⁻¹) and the C=O stretch of the carboxylic acid (~1700 cm⁻¹).

Conclusion

This application note provides a detailed and adaptable guide for the synthesis of 2-propylpent-4-ynoic acid and its analogs. The malonic ester synthesis is a robust and high-yielding method for accessing these valuable compounds. By systematically varying the alkylating agents, researchers can generate a library of analogs for use as chemical probes to investigate HDAC biology, explore structure-activity relationships, and serve as foundational scaffolds for the development of novel therapeutics.

References

  • D'Alagni, M., et al. (2020). Tetramethylcyclopropyl analogue of a leading antiepileptic drug, valproic acid. Synthesis and evaluation of anticonvulsant activity of its amide derivatives. PubMed. Retrieved from [Link]

  • Scott, K. R., et al. (1994). Synthesis and evaluation of amino analogues of valproic acid. Pharmaceutical Research, 11(4), 571-574. Retrieved from [Link]

  • Choudhary, R., et al. (2024). Optimizing synthesis and applications of sodium valproate: Towards efficiency, affordability, and sustainability. ResearchGate. Retrieved from [Link]

  • University of Calgary. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • McMurry, J. (2022). Alkylation of Enolate Ions. In Chemistry LibreTexts. Retrieved from [Link]

  • OpenStax. (n.d.). 22.7 Alkylation of Enolate Ions. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Bodor, N., et al. (2000). Synthesis and pharmacological evaluation of prodrugs of valproic acid. Pharmazie, 55(3), 184-186. Retrieved from [Link]

  • Rojas-Oviedo, I., et al. (2023). Synthesis and biological evaluation of new antiseizure compounds derived from valproic acid. Future Medicinal Chemistry. Retrieved from [Link]

  • Göttlicher, M., et al. (2002). Valproic acid and derivatives thereof as histone deacetylase inhibitors. Google Patents.
  • Unverferth, K., et al. (1988). Process for preparing E-2-propyl-2-pentenoic acid and its physiologically compatible salts. Google Patents.
  • Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]

  • Knipe, A. C., et al. (1991). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Phiel, C. J., et al. (2001). Histone Deacetylase Is a Target of Valproic Acid-Mediated Cellular Differentiation. Journal of Biological Chemistry, 276(39), 36734-36741. Retrieved from [Link]

  • Minucci, S., & Pelicci, P. G. (2006). Valproic acid: an old drug newly discovered as inhibitor of histone deacetylases.
  • Krämer, O. H., et al. (2003). The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2. The EMBO Journal, 22(13), 3411-3420. Retrieved from [Link]

  • Wesierska-Gadek, J., et al. (2023). Histone Deacetylases (HDAC) Inhibitor—Valproic Acid Sensitizes Human Melanoma Cells to Dacarbazine and PARP Inhibitor. International Journal of Molecular Sciences, 24(12), 10398. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Bycroft, B. W., et al. (1995). Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium. Journal of the Chemical Society, Perkin Transactions 1, (1), 91-95. Retrieved from [Link]

Sources

Application Note & Protocols: Developing Assays for 2-Propylpent-4-ynoic Acid Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust assay cascade to characterize the biological activity of 2-Propylpent-4-ynoic acid (also known as 4-yn-VPA). As a structural analog of Valproic Acid (VPA), a compound with known anticonvulsant and histone deacetylase (HDAC) inhibitory properties, 4-yn-VPA requires a multi-faceted approach to elucidate its mechanism of action and potency.[1] This guide details protocols for primary biochemical assays targeting its expected enzymatic regulators—Histone Deacetylases (HDACs) and GABA Aminotransferase (GABA-AT)—and outlines essential cell-based secondary assays to confirm target engagement and evaluate cellular responses. The methodologies are designed to provide a clear, logical progression from initial hit identification to more complex biological characterization, ensuring data integrity and reproducibility.

Introduction

Scientific Background: 2-Propylpent-4-ynoic Acid

2-Propylpent-4-ynoic acid (4-yn-VPA) is a structural analog of Valproic Acid (VPA, 2-propylpentanoic acid), a widely prescribed drug for epilepsy, bipolar disorder, and migraine prevention.[1][2] VPA's therapeutic effects are attributed to multiple mechanisms, including the inhibition of voltage-gated sodium channels, enhancement of GABAergic neurotransmission, and, notably, the inhibition of histone deacetylases (HDACs).[2][3] The simple branched-chain fatty acid structure of VPA allows for extensive modification to improve potency and reduce side effects like teratogenicity.[1] 4-yn-VPA, featuring an unsaturated bond, represents one such modification aimed at exploring and potentially refining the therapeutic profile of the parent molecule.[1]

Primary Molecular Targets

Based on the known pharmacology of VPA, the primary molecular targets for 4-yn-VPA are presumed to be:

  • Histone Deacetylases (HDACs): These enzymes are crucial epigenetic regulators that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression.[4] VPA is a known, albeit non-selective, inhibitor of Class I and IIa HDACs.[5][6] Inhibition of HDACs by compounds like VPA can lead to histone hyperacetylation, which is associated with cell cycle arrest, apoptosis, and differentiation, making it a target for cancer therapy.[6][7]

  • GABA Aminotransferase (GABA-AT): This pyridoxal phosphate-dependent enzyme is the primary catalyst for the degradation of the inhibitory neurotransmitter GABA.[8][9][10] By inhibiting GABA-AT, VPA increases synaptic GABA concentrations, which is believed to contribute to its anticonvulsant effects.[3][11]

The Rationale for an Integrated Assay Cascade

A hierarchical and multi-assay approach is critical for the robust characterization of 4-yn-VPA. This strategy allows for:

  • Primary Screening: Rapidly determine the compound's inhibitory activity against purified enzymes (HDACs, GABA-AT) to establish potency (e.g., IC50).

  • Target Validation: Confirm that the compound engages the intended target within a cellular context.

  • Cellular Potency: Measure the functional consequences of target engagement, such as changes in histone acetylation or cellular GABA levels.

  • Selectivity and Safety: Assess off-target effects and general cytotoxicity to determine the therapeutic window.

Core Principles & Workflow of Assay Design

The successful characterization of 4-yn-VPA relies on a logical progression from simple, high-throughput biochemical assays to more complex, physiologically relevant cell-based models. This workflow ensures that resources are focused on compounds with demonstrated on-target activity in a cellular environment.

Assay_Workflow cluster_0 Phase 1: In Vitro Biochemical Screening cluster_1 Phase 2: Cell-Based Target Engagement cluster_2 Phase 3: Cellular Phenotype & Safety biochem_hdac Protocol 1: Fluorogenic HDAC Inhibition Assay ic50 IC50 Determination biochem_hdac->ic50 biochem_gaba Protocol 2: Colorimetric GABA-AT Inhibition Assay biochem_gaba->ic50 cell_hdac Protocol 3: Western Blot for Histone Acetylation ic50->cell_hdac Advance Potent Hits cell_gaba Protocol 4: Cellular GABA Level Quantification ic50->cell_gaba Advance Potent Hits ec50 EC50 Determination cell_hdac->ec50 cell_gaba->ec50 viability Protocol 5: MTT Cell Viability Assay ec50->viability Confirm On-Target Activity cc50 CC50 Determination viability->cc50 Western_Blot_Workflow start 1. Cell Culture & Treatment lysis 2. Cell Lysis & Protein Quantification start->lysis sds 3. SDS-PAGE (Separation) lysis->sds transfer 4. Protein Transfer (to Membrane) sds->transfer blocking 5. Blocking transfer->blocking probing 6. Antibody Incubation (Primary & Secondary) blocking->probing detection 7. Chemiluminescent Detection probing->detection analysis 8. Image Analysis & Quantification detection->analysis

Caption: Workflow for Western Blot analysis of histone acetylation.

4.1.2. Detailed Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed a relevant cell line (e.g., HCT116 or HEK293 human cell lines) in 6-well plates and allow them to adhere overnight. [12]2. Treat cells with increasing concentrations of 4-yn-VPA (e.g., 0.1, 1, 10, 100 µM) for 6-24 hours. Include a vehicle control (DMSO) and a positive control (TSA, 1 µM).

  • Protein Extraction: Wash cells with ice-cold PBS, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 12-15% polyacrylamide gel and separate by electrophoresis.

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with a primary antibody against Acetyl-Histone H3 (e.g., at Lys9) or Acetyl-Histone H4.

    • After washing with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

  • Re-probing: Strip the membrane and re-probe with an antibody for total Histone H3 or β-actin as a loading control.

  • Data Analysis: Quantify band intensities using software like ImageJ. Normalize the acetylated histone signal to the loading control signal.

Protocol 4: Cellular GABA Level Quantification

4.2.1. Expertise & Causality: To confirm GABA-AT inhibition in a cellular context, the most direct readout is an increase in intracellular GABA levels. While several methods exist, LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the most sensitive and specific. For labs without LC-MS/MS capabilities, commercially available ELISA kits can provide a viable alternative.

4.2.2. Detailed Step-by-Step Protocol (Sample Preparation for LC-MS/MS):

  • Cell Culture and Treatment: Culture a neuronal cell line (e.g., SH-SY5Y) or primary neurons in 6-well plates.

  • Treat cells with 4-yn-VPA at various concentrations (based on IC50 values) for an appropriate time (e.g., 24 hours). Include vehicle and positive controls.

  • Metabolite Extraction:

    • Quickly wash cells with ice-cold PBS.

    • Immediately add 1 mL of ice-cold 80% methanol.

    • Scrape the cells and collect the cell/methanol suspension.

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Sample Processing:

    • Collect the supernatant, which contains the metabolites.

    • Dry the supernatant completely using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., water/acetonitrile mix).

  • Analysis: Analyze the samples via a validated LC-MS/MS method for GABA quantification, typically involving derivatization to improve chromatographic retention and sensitivity.

Assessing Cellular Viability and Cytotoxicity

5.1. Expertise & Causality: It is essential to distinguish between a desired pharmacological effect and general cytotoxicity. An ideal compound should demonstrate its mechanism of action at concentrations well below those that cause cell death. The MTT assay is a standard, cost-effective colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

5.2. Protocol 5: MTT Cell Viability Assay

5.2.1. Detailed Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with the same concentration range of 4-yn-VPA used in the cell-based activity assays. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT tetrazolium salt into a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Data Acquisition: Gently mix to dissolve the formazan crystals and measure the absorbance at ~570 nm.

  • Data Analysis: Normalize the data to the vehicle-treated cells (100% viability) and calculate the CC50 (the concentration that reduces cell viability by 50%).

Data Interpretation & Go/No-Go Decisions

The ultimate goal of this assay cascade is to build a comprehensive profile of 4-yn-VPA to inform decisions about its potential as a therapeutic agent.

  • Potency: The IC50 values from the biochemical assays establish the compound's potency against its purified targets.

  • Cellular Efficacy: The EC50 values (effective concentration to achieve 50% of maximal response, derived from assays like the Western blot) demonstrate on-target activity in cells. A small fold-shift between IC50 and EC50 is desirable.

  • Therapeutic Index (TI): A preliminary TI can be calculated as CC50 / EC50 . A higher TI indicates a better safety margin, as the compound is effective at concentrations far below those at which it is toxic.

A promising compound will exhibit potent inhibition in biochemical assays (low µM to nM IC50), corresponding on-target effects in cell-based assays at similar concentrations, and a high CC50 value, indicating low cytotoxicity.

References

  • Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Retrieved from [Link]

  • Cheng, H., et al. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Scientific Reports, 7(1), 1-11. Retrieved from [Link]

  • Siddiqui, A., et al. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Pharmaceuticals, 14(12), 1-22. Retrieved from [Link]

  • MBL Life Science. (n.d.). Cellular Acetylation Assay Kit. Retrieved from [Link]

  • Singh, P., & Sharma, V. (2014). Development of Better Analogs of Valproic Acid for the Treatment of Epilepsy by CADD. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 213-217. Retrieved from [Link]

  • ScienCell Research Laboratories. (n.d.). GABA Aminotransferase (GABAT) Assay Kit. Retrieved from [Link]

  • CD BioSciences. (n.d.). Cell-based Histone & Tubulin Deacetylation Assays. Retrieved from [Link]

  • EpigenTek. (n.d.). EpiQuik Global Histone H3 Acetylation Assay Kit. Retrieved from [Link]

  • Kupcho, K. R., et al. (2014). Selective bioluminogenic HDAC activity assays for profiling HDAC inhibitors. Cancer Research, 74(19 Supplement), 4784. Retrieved from [Link]

  • Chen, J., et al. (2012). Histone deacetylase inhibitor, 2-propylpentanoic acid, increases the chemosensitivity and radiosensitivity of human glioma cell lines in vitro. Chinese Medical Journal, 125(24), 4338-4343. Retrieved from [Link]

  • Lee, H. J., et al. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Scientific Reports, 11(1), 18197. Retrieved from [Link]

  • Xia, Y., et al. (2020). Valproic acid targets HDAC1/2 and HDAC1/PTEN/Akt signalling to inhibit cell proliferation via the induction of autophagy in gastric cancer. The FEBS Journal, 287(10), 2118-2133. Retrieved from [Link]

  • Biomedical Research Service Center. (n.d.). BMR GABA Aminotransferase (GABAT) Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation and optimisation of human GABA-T activity assay. Retrieved from [Link]

  • Profacgen. (n.d.). GABA Transaminase (GABA-T) Assay Kit (PROAG-K003S). Retrieved from [Link]

  • Wikipedia. (n.d.). Valproate. Retrieved from [Link]

  • Park, H. M., et al. (2002). Development of sustained-release tablets containing sodium valproate: in vitro and in vivo correlation. Drug Development and Industrial Pharmacy, 28(8), 991-998. Retrieved from [Link]

  • Tassine, S., et al. (2020). Mechanism of Action of Valproic Acid and Its Derivatives. Journal of Neurology and Neuroscience, 11(3), 1-5. Retrieved from [Link]

  • Silverman, R. B. (2021). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Journal of Medicinal Chemistry, 64(17), 12513-12537. Retrieved from [Link]

  • Yasir, M., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences, 24(23), 17006. Retrieved from [Link]

  • Wikipedia. (n.d.). GABA transaminase inhibitor. Retrieved from [Link]

  • SynZeal. (n.d.). (+/-)-2-Propyl-4-pentenoic Acid. Retrieved from [Link]

  • Silverman, R. B., & George, C. (1988). Mechanism of inactivation of gamma-aminobutyric acid aminotransferase by (S,E)-4-amino-5-fluoropent-2-enoic acid. Biochemical and Biophysical Research Communications, 150(3), 942-946. Retrieved from [Link]

  • He, S., et al. (2016). Innovative Strategies for Selective Inhibition of Histone Deacetylases. Chemistry & Biology, 23(7), 763-771. Retrieved from [Link]

  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American Journal of Translational Research, 3(2), 166-179. Retrieved from [Link]

  • Pan, Y., et al. (2012). CPP-115, a Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Cocaine Addiction. Journal of Medicinal Chemistry, 55(1), 357-366. Retrieved from [Link]

  • Frew, J. A., et al. (2009). The histone deacetylase inhibitor valproic acid alters growth properties of renal cell carcinoma in vitro and in vivo. Journal of Cellular and Molecular Medicine, 13(8B), 2376-2385. Retrieved from [Link]

Sources

Probing the Acyl Proteome: Application of 2-Propylpent-4-ynoic Acid in Metabolic Labeling Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Protein Acylation with a Bioorthogonal Probe

Protein acylation, the covalent attachment of acyl groups to proteins, is a fundamental post-translational modification (PTM) that plays a critical role in regulating a vast array of cellular processes.[1][2] These modifications can alter protein stability, subcellular localization, enzymatic activity, and protein-protein interactions.[2][3] Dysregulation of protein acylation has been implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[1][2]

Traditional methods for studying protein acylation often lack the specificity and temporal resolution required to capture the dynamic nature of these modifications in living systems. The advent of bioorthogonal chemistry has revolutionized our ability to study PTMs in their native cellular context.[4][5] Metabolic labeling with chemical reporters, small molecules bearing a bioorthogonal handle such as an alkyne or azide, allows for the visualization and identification of modified proteins with high precision.[1][6]

This application note provides a detailed guide to the use of 2-Propylpent-4-ynoic acid , an alkyne-containing analog of the short-chain fatty acid valproic acid (VPA), in metabolic labeling studies to investigate protein acylation. VPA is a widely prescribed anticonvulsant and mood stabilizer with a complex and not fully understood mechanism of action, as well as known side effects such as teratogenicity and hepatotoxicity.[2][7][8] By employing 2-Propylpent-4-ynoic acid as a chemical probe, researchers can gain valuable insights into the protein targets of VPA and elucidate the role of VPA-induced acylation in both its therapeutic effects and its toxicity.

Mechanism of Action: A Two-Step Approach to Labeling and Detection

The use of 2-Propylpent-4-ynoic acid in metabolic labeling follows a two-step strategy: metabolic incorporation and bioorthogonal ligation (Click Chemistry).

  • Metabolic Incorporation: 2-Propylpent-4-ynoic acid is a cell-permeable molecule that is recognized by cellular enzymes and incorporated into metabolic pathways.[6][9] Specifically, it can be activated to its coenzyme A (CoA) thioester, 2-propylpent-4-ynoyl-CoA, which then serves as a substrate for acyltransferases. These enzymes catalyze the transfer of the 2-propylpent-4-ynoyl group onto target proteins, effectively "tagging" them with an alkyne handle.

  • Bioorthogonal Ligation (Click Chemistry): The terminal alkyne group introduced onto proteins is a bioorthogonal handle, meaning it is chemically inert within the biological system and does not interfere with cellular processes.[10] After metabolic labeling, cells are lysed, and the proteome is harvested. The alkyne-tagged proteins can then be specifically and efficiently conjugated to a reporter molecule containing a complementary azide group via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.[4][11][12] This reporter can be a fluorophore for in-gel visualization or a biotin tag for affinity purification and subsequent identification by mass spectrometry.

Metabolic Labeling Workflow cluster_0 Cellular Environment cluster_1 Downstream Analysis Probe 2-Propylpent-4-ynoic acid Metabolism Metabolic Activation (Acyl-CoA Synthetase) Probe->Metabolism Enters Cell Acyl_CoA 2-Propylpent-4-ynoyl-CoA Metabolism->Acyl_CoA Acyltransferase Acyltransferase Acyl_CoA->Acyltransferase Protein Target Protein Protein->Acyltransferase Labeled_Protein Alkyne-Labeled Protein Acyltransferase->Labeled_Protein Acylation Lysis Cell Lysis Labeled_Protein->Lysis Click_Reaction Click Chemistry (CuAAC) Lysis->Click_Reaction Detected_Protein Detected/Captured Protein Click_Reaction->Detected_Protein Reporter Azide-Reporter (Fluorophore or Biotin) Reporter->Click_Reaction

Figure 1: Workflow of metabolic labeling with 2-Propylpent-4-ynoic acid.

Experimental Protocols

Materials and Reagents
ReagentSupplierRecommended Concentration/Use
2-Propylpent-4-ynoic acidChemical Supplier50-200 µM in DMSO (stock solution)
Cell Culture Medium (e.g., DMEM)Life TechnologiesAppropriate for the cell line being used
Fetal Bovine Serum (FBS)Life Technologies10% (v/v) or as required by the cell line
Penicillin-StreptomycinLife Technologies1% (v/v)
Dimethyl sulfoxide (DMSO)Sigma-AldrichFor dissolving 2-Propylpent-4-ynoic acid
RIPA Lysis and Extraction BufferThermo FisherFor cell lysis
Protease Inhibitor CocktailRoche1x concentration in lysis buffer
Copper(II) Sulfate (CuSO₄)Sigma-Aldrich1 mM final concentration in click reaction
Tris(2-carboxyethyl)phosphine (TCEP)Sigma-Aldrich1 mM final concentration in click reaction
Tris-hydroxypropyltriazolylmethylamine (THPTA)Sigma-Aldrich100 µM final concentration in click reaction
Azide-PEG4-BiotinClick Chemistry ToolsFor affinity purification
Azide-Fluorophore (e.g., Alexa Fluor 488 Azide)Thermo FisherFor in-gel fluorescence scanning
Protocol 1: Metabolic Labeling of Adherent Cells

This protocol is a general guideline and should be optimized for each cell line and experimental condition.

  • Cell Seeding: Plate adherent cells in a 6-well plate or 10 cm dish at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.

  • Probe Preparation: Prepare a stock solution of 2-Propylpent-4-ynoic acid in DMSO. For a 100 mM stock, dissolve the appropriate amount of the compound in sterile DMSO.

  • Metabolic Labeling:

    • Aspirate the growth medium from the cells.

    • Add fresh, pre-warmed complete growth medium containing the desired final concentration of 2-Propylpent-4-ynoic acid (typically 50-200 µM). A vehicle control (DMSO only) should be included.

    • Incubate the cells for 4-24 hours. The optimal incubation time should be determined empirically.

  • Cell Harvest and Lysis:

    • After incubation, place the plate on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer supplemented with protease inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 2: Click Chemistry Reaction for In-Gel Fluorescence
  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • 50 µg of protein lysate

    • Adjust volume to 45 µL with PBS

    • 1 µL of 50 mM CuSO₄

    • 1 µL of 50 mM TCEP

    • 1 µL of 5 mM THPTA

    • 2 µL of 1 mM Azide-Fluorophore (e.g., Alexa Fluor 488 Azide)

  • Incubation: Vortex the reaction mixture and incubate at room temperature for 1 hour in the dark.

  • Sample Preparation for SDS-PAGE:

    • Add 15 µL of 4x Laemmli sample buffer to the reaction mixture.

    • Boil the sample at 95°C for 5 minutes.

  • Gel Electrophoresis and Imaging:

    • Load the samples onto a polyacrylamide gel.

    • After electrophoresis, visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission filters.

Protocol 3: Click Chemistry Reaction for Affinity Purification and Mass Spectrometry
  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • 1-2 mg of protein lysate

    • Adjust volume to 490 µL with PBS

    • 10 µL of 50 mM CuSO₄

    • 10 µL of 50 mM TCEP

    • 10 µL of 5 mM THPTA

    • 20 µL of 1 mM Azide-PEG4-Biotin

  • Incubation: Vortex the reaction mixture and incubate at room temperature for 1-2 hours.

  • Protein Precipitation: Precipitate the protein to remove excess click chemistry reagents. A methanol/chloroform precipitation is recommended.

  • Affinity Purification:

    • Resuspend the protein pellet in a buffer containing 1% SDS.

    • Dilute the sample with a non-denaturing buffer to reduce the SDS concentration to 0.1%.

    • Add streptavidin-agarose beads and incubate with rotation for 2-4 hours at 4°C.

    • Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

  • On-Bead Digestion and Mass Spectrometry:

    • Elute the captured proteins or perform an on-bead tryptic digestion.

    • Analyze the resulting peptides by LC-MS/MS to identify the acylated proteins.

Experimental_Workflow_Diagram cluster_analysis Analysis Options Start Start: Adherent Cell Culture Metabolic_Labeling Metabolic Labeling with 2-Propylpent-4-ynoic acid Start->Metabolic_Labeling Cell_Harvest Cell Harvest & Lysis Metabolic_Labeling->Cell_Harvest Protein_Quant Protein Quantification Cell_Harvest->Protein_Quant Click_Reaction Click Chemistry Reaction Protein_Quant->Click_Reaction Analysis Downstream Analysis Click_Reaction->Analysis In_Gel In-Gel Fluorescence Analysis->In_Gel Affinity_Purification Affinity Purification (Biotin) Analysis->Affinity_Purification MS Mass Spectrometry Affinity_Purification->MS

Figure 2: Step-by-step experimental workflow.

Data Analysis and Interpretation

  • In-Gel Fluorescence: The fluorescence intensity of the bands corresponds to the level of protein acylation. This method is useful for visualizing the overall acylation profile and for validating the labeling efficiency.

  • Mass Spectrometry: The list of identified proteins from the affinity purification experiment will represent the "acyl-proteome" under the specific experimental conditions. Quantitative proteomics approaches, such as SILAC or label-free quantification, can be combined with this method to compare acylation levels between different treatment groups.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak signal - Inefficient metabolic labeling- Low protein concentration- Inefficient click reaction- Optimize probe concentration and incubation time.- Ensure accurate protein quantification.- Use fresh click chemistry reagents. Ensure the reducing agent (TCEP) is active.
High background - Non-specific binding to beads- Incomplete removal of click reagents- Increase the stringency of the wash steps during affinity purification.- Perform a protein precipitation step after the click reaction.
Cell toxicity - High concentration of the probe or DMSO- Perform a dose-response curve to determine the optimal, non-toxic concentration of 2-Propylpent-4-ynoic acid.- Ensure the final DMSO concentration is below 0.5%.

Conclusion

2-Propylpent-4-ynoic acid is a powerful chemical tool for the metabolic labeling and profiling of protein acylation. Its structural similarity to valproic acid makes it particularly valuable for investigating the molecular targets and mechanisms of this important drug. The protocols outlined in this application note provide a robust framework for researchers to explore the dynamic landscape of protein acylation in various biological contexts. By combining metabolic labeling with click chemistry and modern proteomic techniques, scientists can gain unprecedented insights into the role of this critical post-translational modification in health and disease.

References

  • Thinon, E., & Hang, H. C. (2015). Chemical reporters for exploring protein acylation. Biochemical Society Transactions, 43(2), 253–261. [Link]

  • Ghodke, H., & Distefano, M. D. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Pharmaceuticals, 14(12), 1309. [Link]

  • Parker, C. G., & Pratt, M. R. (2020). Click Chemistry in Proteomic Investigations. Cell, 180(4), 605-632. [Link]

  • Tzilivakis, P., & Feron, O. (2017). Metabolic labelling of cellular protein acylations. Carboxylic acids functionalized with terminal alkynes or alkenes can be used as acyl-CoA precursors to be enzymatically incorporated into protein residues. Organic & Biomolecular Chemistry, 15(45), 9573-9584. [Link]

  • Yang, Y., et al. (2015). Metabolic alkene labeling and in vitro detection of histone acylation via the aqueous oxidative Heck reaction. Chemical Communications, 51(58), 11635-11638. [Link]

  • Parker, C. G., & Pratt, M. R. (2020). Click Chemistry in Proteomic Investigations. Cell, 180(4), 605-632. [Link]

  • G-Biosciences. (2019). Click chemistry and its application to proteomics. [Link]

  • Zhang, L., et al. (2018). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 23(10), 2461. [Link]

  • Garcia, B. A., et al. (2019). Isotopic Labeling and Quantitative Proteomics of Acetylation on Histones and Beyond. Methods in Molecular Biology, 1928, 87-105. [Link]

  • Parker, C. G., & Pratt, M. R. (2020). Click Chemistry in Proteomic Investigations. PubMed, 32059777. [Link]

  • Jewett, J. C., & Sletten, E. M. (2013). Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling. Accounts of chemical research, 46(6), 1374–1383. [Link]

  • Hang, H. C., & Thinon, E. (2015). Chemical reporters for exploring protein acylation. Biochemical Society Transactions, 43(2), 253-261. [Link]

  • Nau, H., & Eikel, D. (1992). The enantiomers of the valproic acid analogue 2-n-propyl-4-pentynoic acid (4-yn-VPA): asymmetric synthesis and highly stereoselective teratogenicity in mice. Pharmaceutical research, 9(10), 1318–1321. [Link]

  • Li, X., et al. (2011). Simultaneous determination of valproic acid and 2-propyl-4-pentenoic acid for the prediction of clinical adverse effects in Chinese patients with epilepsy. Journal of pharmaceutical and biomedical analysis, 56(3), 552–558. [Link]

  • Tsolaki, E., et al. (2021). Multi-Targeting Valproic Acid Conjugates as Potent Agents Against Inflammation and Hyperlipidemia. Molecules, 26(15), 4477. [Link]

  • Kwiatkowski, M., et al. (2020). Combined Metabolic and Chemical (CoMetChem) labeling using stable isotopes. ChemRxiv. [Link]

  • Xia, Y., et al. (2020). Valproic acid targets HDAC1/2 and HDAC1/PTEN/Akt signalling to inhibit cell proliferation via the induction of autophagy in gastric cancer. The FEBS journal, 287(10), 2118–2133. [Link]

  • Bialer, M. (2006). Valproic acid: Second generation. Neurotherapeutics, 3(1), 1-2. [Link]

  • QIAGEN. (n.d.). Essential protocols for animal cell culture. [Link]

  • Wang, Y., et al. (2024). Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. Journal of the American Chemical Society, 146(1), 10-25. [Link]

  • Ciesielski, L., et al. (2023). Proteomics and Its Applications in Cancers. International Journal of Molecular Sciences, 24(5), 4486. [Link]

  • Aslam, B., et al. (2017). Proteomics: Concepts and applications in human medicine. Biomedical Reports, 6(6), 623-629. [Link]

  • Cell Applications, Inc. (2015). Primary Cell Culture: Protocols & Guidance. YouTube. [Link]

Sources

Application Note: High-Purity Isolation of 2-Propylpent-4-ynoic Acid from Synthetic Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust protocols for the isolation and purification of 2-Propylpent-4-ynoic acid, a key valproic acid analogue, from typical synthetic reaction mixtures. Recognizing the critical need for high-purity active pharmaceutical ingredients (APIs) and research compounds, this document provides a detailed examination of acid-base extraction, flash column chromatography, and crystallization techniques. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively. This guide also includes protocols for purity assessment using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Introduction: The Importance of Purity for 2-Propylpent-4-ynoic Acid

2-Propylpent-4-ynoic acid is a structural analogue of valproic acid, a widely used anticonvulsant and mood stabilizer.[1] As with any compound intended for pharmaceutical research or development, achieving a high degree of purity is paramount. Impurities, which can arise from unreacted starting materials, byproducts, or degradation products, can significantly impact the compound's pharmacological and toxicological profile.[2] This application note provides a systematic approach to isolating 2-Propylpent-4-ynoic acid from a common synthetic route, ensuring the final product meets the stringent purity requirements for downstream applications.

A typical synthesis of 2-Propylpent-4-ynoic acid may involve the alkylation of a malonic ester derivative followed by hydrolysis and decarboxylation. This process can result in a complex reaction mixture containing the desired product, unreacted starting materials, the ester intermediate, and various side products. The protocols outlined herein are designed to systematically remove these impurities.

Foundational Isolation Strategy: Acid-Base Extraction

The carboxylic acid functional group of 2-Propylpent-4-ynoic acid provides a convenient handle for its separation from neutral organic impurities via acid-base extraction.[3][4][5] This technique relies on the differential solubility of the acidic compound and its corresponding carboxylate salt in aqueous and organic phases.

Principle of Acid-Base Extraction

By treating the reaction mixture with an aqueous base, the acidic 2-Propylpent-4-ynoic acid is deprotonated to form its water-soluble carboxylate salt. Neutral impurities, such as unreacted alkyl halides or the ester intermediate, will remain in the organic phase. Subsequent acidification of the aqueous layer will protonate the carboxylate, causing the pure carboxylic acid to precipitate or be extracted back into an organic solvent.[6]

Detailed Protocol for Acid-Base Extraction

Materials:

  • Crude reaction mixture containing 2-Propylpent-4-ynoic acid in an organic solvent (e.g., diethyl ether, ethyl acetate).

  • 1 M Sodium Hydroxide (NaOH) solution.

  • 1 M Hydrochloric Acid (HCl) solution.

  • Saturated Sodium Chloride (brine) solution.

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

  • Separatory funnel.

  • pH paper or pH meter.

Procedure:

  • Initial Wash: Transfer the crude reaction mixture to a separatory funnel. Add an equal volume of deionized water and shake gently to remove any water-soluble inorganic byproducts. Allow the layers to separate and discard the aqueous layer.

  • Basification: Add 1 M NaOH solution to the separatory funnel in portions. After each addition, stopper the funnel and shake gently, venting frequently to release any pressure buildup. Continue adding the base until the pH of the aqueous layer is >10 (test with pH paper). This ensures complete deprotonation of the carboxylic acid.

  • Separation of Neutral Impurities: Allow the layers to separate. The aqueous layer now contains the sodium salt of 2-Propylpent-4-ynoic acid. Drain the aqueous layer into a clean flask. The organic layer, containing neutral impurities, can be discarded or processed further if desired.

  • Back-Extraction (Optional but Recommended): To maximize the recovery of the product, wash the organic layer with a small portion of 1 M NaOH and combine this aqueous wash with the main aqueous extract.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl with stirring until the pH of the solution is ~2. This will protonate the carboxylate, causing the 2-Propylpent-4-ynoic acid to precipitate out as an oil or solid.

  • Product Extraction: Add a fresh portion of an organic solvent (e.g., diethyl ether) to the acidified aqueous solution and shake to extract the purified carboxylic acid.

  • Drying and Concentration: Separate the organic layer and wash it with brine to remove any residual water. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the purified 2-Propylpent-4-ynoic acid.

Advanced Purification: Flash Column Chromatography

For the removal of closely related acidic or neutral impurities that may not be fully separated by extraction, flash column chromatography is a powerful technique.[7][8]

Principles of Flash Chromatography for Carboxylic Acids

Flash chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase. For acidic compounds like 2-Propylpent-4-ynoic acid, tailing of the peak on the column can be an issue due to strong interactions with the slightly acidic silica gel. This can be mitigated by adding a small amount of a volatile acid, such as acetic acid or formic acid, to the mobile phase.[8]

Recommended Solvent Systems

The choice of solvent system is critical for achieving good separation.[7] A common starting point for carboxylic acids is a mixture of a non-polar solvent and a polar solvent.

Solvent System Typical Ratio (v/v) Notes
Hexanes/Ethyl Acetate9:1 to 7:3A good starting point for many organic compounds.
Dichloromethane/Methanol99:1 to 95:5Useful for more polar compounds.
Toluene/Ethyl Acetate9:1 to 8:2Can offer different selectivity compared to hexanes.

To suppress tailing, 0.1-1% acetic acid can be added to the chosen solvent system.

Detailed Protocol for Flash Column Chromatography

Materials:

  • Crude 2-Propylpent-4-ynoic acid from extraction.

  • Silica gel (230-400 mesh).

  • Selected solvent system (e.g., Hexanes/Ethyl Acetate with 0.5% acetic acid).

  • Chromatography column, flasks, and fraction collector.

  • Thin Layer Chromatography (TLC) plates and developing chamber.

Procedure:

  • TLC Analysis: Determine the optimal solvent system by running TLC plates of the crude material. The ideal system should give a retention factor (Rf) of ~0.3 for the desired product.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen mobile phase.

  • Sample Loading: Dissolve the crude 2-Propylpent-4-ynoic acid in a minimal amount of the mobile phase or a stronger solvent that will be adsorbed by the silica. Load the sample onto the top of the silica bed. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the compound onto a small amount of silica gel and adding this to the top of the column.[9]

  • Elution: Elute the column with the mobile phase, applying gentle pressure to achieve a steady flow rate. Collect fractions and monitor the elution by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure. To remove the acetic acid from the mobile phase, co-evaporation with a higher boiling point solvent like toluene can be effective.[7]

Final Purification Step: Crystallization

Crystallization is an excellent final step to achieve high purity and obtain a solid, easy-to-handle product, assuming the compound is a solid at room temperature. This technique relies on the principle that the desired compound is more soluble in a hot solvent than in a cold solvent, while impurities remain in solution upon cooling.

Solvent Selection for Crystallization

The ideal crystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

Solvent Properties
HexaneGood for non-polar compounds.
TolueneHigher boiling point, good for many organic acids.
Ethyl Acetate/HexaneA mixture can be used to fine-tune solubility.
WaterGenerally not suitable unless the compound is highly polar.
Detailed Protocol for Crystallization

Materials:

  • Purified 2-Propylpent-4-ynoic acid.

  • Selected crystallization solvent(s).

  • Heating mantle or hot plate.

  • Ice bath.

  • Filtration apparatus (e.g., Büchner funnel).

Procedure:

  • Dissolution: In a flask, add the purified 2-Propylpent-4-ynoic acid and a minimal amount of the chosen solvent. Gently heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Slowly cool the solution to room temperature to allow for the formation of well-defined crystals. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Purity Assessment

After purification, it is essential to assess the purity of the 2-Propylpent-4-ynoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the desired compound and identifying any remaining impurities.[1][10] Quantitative NMR (qNMR) can be used to determine the absolute purity of the sample.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches, and the alkyne C≡C and ≡C-H stretches.[12][13]

Workflow Diagrams

Acid-Base Extraction Workflow

A Crude Reaction Mixture (Organic Solvent) B Add 1M NaOH (pH > 10) A->B C Separatory Funnel B->C D Aqueous Layer (Sodium 2-propylpent-4-ynoate) C->D Separate E Organic Layer (Neutral Impurities) C->E Separate F Add 1M HCl (pH ~ 2) D->F G Precipitated/ Oiled Out Product F->G H Extract with Organic Solvent G->H I Dry (Na2SO4) & Concentrate H->I J Pure 2-Propylpent-4-ynoic Acid I->J

Caption: Workflow for acid-base extraction of 2-Propylpent-4-ynoic acid.

Flash Chromatography Workflow

A Crude Product (Post-Extraction) B Select Solvent System (TLC Analysis) A->B D Load Sample A->D C Pack Column with Silica Gel B->C C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Monitor Fractions (TLC) F->G H Combine Pure Fractions G->H I Concentrate Solvent H->I J Purified 2-Propylpent-4-ynoic Acid I->J

Sources

Application Note: High-Throughput Analysis of 2-Propylpent-4-ynoic Acid using HPLC-UV and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Valproic Acid Analogs

2-Propylpent-4-ynoic acid, an unsaturated analog of the widely used antiepileptic drug Valproic Acid (VPA), is a compound of significant interest in neuroscience and drug development.[1] Like other VPA analogs, it is investigated for potential therapeutic properties, as well as for understanding the mechanisms of action and toxicity, including teratogenicity, associated with this class of compounds.[1][2] Accurate and robust analytical methods are paramount for pharmacokinetic studies, metabolite identification, and quality control during synthesis.

This application note provides two comprehensive, validated protocols for the analysis of 2-Propylpent-4-ynoic acid: a High-Performance Liquid Chromatography (HPLC) method with UV detection and a Gas Chromatography (GC) method with Mass Spectrometry (MS) detection. The choice between HPLC and GC often depends on sample matrix complexity, required sensitivity, and available instrumentation. While direct methods for 2-Propylpent-4-ynoic acid are not extensively published, the protocols herein are adapted from well-established methods for VPA and other structurally related carboxylic acids, providing a scientifically rigorous foundation for analysis.[3][4][5]

Method 1: Reversed-Phase HPLC with UV Detection

Principle and Rationale

Reversed-phase HPLC is a cornerstone of pharmaceutical analysis. This method separates 2-Propylpent-4-ynoic acid from other matrix components based on its hydrophobicity. A key challenge for small carboxylic acids like VPA and its analogs is their lack of a strong chromophore, which limits detection sensitivity with UV-Vis detectors.[4][6]

Causality Behind Experimental Choices:

  • Stationary Phase (C18): A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides effective retention for the nonpolar alkyl chains of the analyte.

  • Mobile Phase (Acidified): The mobile phase consists of an organic solvent (acetonitrile) and an acidic aqueous buffer. The addition of an acid (e.g., phosphoric acid or acetic acid) to the mobile phase suppresses the ionization of the analyte's carboxylic acid group (pKa ~4.8).[4][7] This ensures the analyte is in its neutral, more hydrophobic form, leading to better retention, improved peak shape, and enhanced reproducibility.

  • Detection Wavelength (Low UV): Detection is performed at a low wavelength (210-220 nm) to maximize the absorbance of the carboxylic acid functional group, which has a weak n→π* transition in this region.[4]

Experimental Protocol: HPLC-UV

2.2.1 Sample Preparation (from Plasma/Serum)

Sample preparation is critical to remove interfering substances like proteins, which can damage the HPLC column.[8][9][10] Protein precipitation is a rapid and effective method.

  • Aliquot: Transfer 200 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS): Spike the sample with 20 µL of an appropriate internal standard solution (e.g., Nonanoic acid or another structurally similar carboxylic acid, 100 µg/mL in methanol). The IS corrects for variability during sample preparation and injection.

  • Precipitation: Add 600 µL of cold acetonitrile to the tube.[3] Acetonitrile is an effective protein precipitating agent.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean HPLC vial for analysis.

2.2.2 Chromatographic Conditions

The following table summarizes the optimized parameters for the HPLC analysis.

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentStandard, reliable HPLC system.
Column Zorbax SB-C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for acidic compounds.[7]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Suppresses analyte ionization for better retention and peak shape.[4]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Elution Mode Isocratic: 50:50 (A:B)Simple, robust, and sufficient for resolving the analyte from matrix interferences.[3][4]
Flow Rate 1.2 mL/minProvides optimal efficiency and reasonable run times.[3][4]
Column Temperature 40 °CImproves peak shape and reduces viscosity, leading to lower backpressure.
Injection Volume 20 µLStandard volume for analytical HPLC.
Detector UV-Vis Diode Array Detector (DAD)Allows for monitoring at multiple wavelengths.
Detection Wavelength 210 nmMaximizes absorbance for the carboxylic acid moiety.[3]
Run Time 10 minutesSufficient for elution of the analyte and internal standard.

2.2.3 System Suitability

Before sample analysis, perform five replicate injections of a mid-range calibration standard to ensure system performance.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Plasma Sample (200 µL) s2 Spike Internal Standard s1->s2 s3 Add Acetonitrile (600 µL) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Collect Supernatant s4->s5 a1 Inject 20 µL into HPLC System s5->a1 a2 C18 Separation (Isocratic) a1->a2 a3 UV Detection (210 nm) a2->a3 d1 Integrate Peaks a3->d1 d2 Quantify vs. Calibration Curve d1->d2

Caption: HPLC-UV workflow for 2-Propylpent-4-ynoic acid analysis.

Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)

Principle and Rationale

GC is an excellent technique for analyzing volatile and thermally stable compounds. However, carboxylic acids like 2-Propylpent-4-ynoic acid are polar and have low volatility due to hydrogen bonding.[11] Therefore, a chemical derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[12][13]

Causality Behind Experimental Choices:

  • Derivatization (Silylation): Silylation is a common and effective derivatization technique where the active hydrogen of the carboxylic acid is replaced by a trimethylsilyl (TMS) group.[13] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce volatile byproducts that do not interfere with the analysis.[13] The resulting TMS-ester is much less polar and more volatile.

  • GC Column (DB-5ms): A low-polarity 5% phenyl-methylpolysiloxane stationary phase is chosen. It is a robust, general-purpose column that provides excellent separation for a wide range of derivatized compounds.

  • Detection (Mass Spectrometry): MS detection offers superior sensitivity and selectivity compared to Flame Ionization Detection (FID). By operating in Selected Ion Monitoring (SIM) mode, the instrument only monitors specific, characteristic ions of the derivatized analyte, significantly reducing background noise and improving the limit of quantification.[5]

Experimental Protocol: GC-MS

3.2.1 Sample Preparation and Derivatization

This protocol combines liquid-liquid extraction (LLE) for sample cleanup with the derivatization step.

  • Aliquot & IS: To 200 µL of plasma in a glass tube, add 20 µL of an appropriate internal standard (e.g., deuterated VPA or another suitable carboxylic acid).

  • Acidification: Add 100 µL of 1M HCl to protonate the analyte, making it more soluble in organic solvents.

  • Extraction: Add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 3,000 x g for 5 minutes.

  • Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: To the dry residue, add 50 µL of BSTFA + 1% TMCS (trimethylchlorosilane, a catalyst) and 50 µL of pyridine (as a solvent).[13]

  • Reaction: Cap the tube tightly and heat at 70°C for 30 minutes in a heating block or water bath to complete the derivatization reaction.

  • Analysis: After cooling to room temperature, transfer the solution to a GC vial for analysis.

3.2.2 Chromatographic Conditions

ParameterConditionRationale
Instrument Agilent 8890 GC with 5977B MS or equivalentIndustry-standard system for robust and sensitive analysis.
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessGeneral-purpose, low-bleed column suitable for a wide range of derivatized analytes.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Splitless mode, 250 °CMaximizes transfer of analyte onto the column for trace analysis.
Oven Program Initial 60°C for 1 min, ramp at 15°C/min to 280°C, hold for 2 minTemperature gradient ensures separation from solvent and matrix components while eluting the analyte as a sharp peak.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for compound identification.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring only characteristic ions.[5]
SIM Ions To be determined experimentally based on the mass spectrum of the derivatized analyte. For VPA-TMS, characteristic ions include m/z 159, 117.Select ions that are both abundant and specific to the target molecule.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Prep & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Plasma Sample + IS + Acid s2 Liquid-Liquid Extraction (Ethyl Acetate) s1->s2 s3 Evaporate to Dryness s2->s3 s4 Add BSTFA Reagent & Heat (70°C, 30 min) s3->s4 a1 Inject into GC s4->a1 a2 HP-5ms Separation (Temp Program) a1->a2 a3 EI Ionization & MS Detection (SIM) a2->a3 d1 Extract Ion Chromatograms a3->d1 d2 Integrate & Quantify d1->d2

Caption: GC-MS workflow including mandatory derivatization step.

Method Validation and Performance

Both methods should be validated according to regulatory guidelines such as those from the FDA or ICH to ensure reliability.[14][15][16] Key validation parameters include:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[17]

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Assessed at multiple quality control (QC) levels (low, mid, high).[15]

  • Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Stability: Analyte stability in the biological matrix under various storage conditions (freeze-thaw, short-term, long-term).

Method Comparison Summary

FeatureHPLC-UV MethodGC-MS Method
Principle Reversed-Phase Liquid ChromatographyGas Chromatography with Mass Spectrometry
Sample Preparation Simple Protein PrecipitationLLE + Mandatory Chemical Derivatization
Throughput HighModerate (derivatization step adds time)
Sensitivity Moderate (µg/mL range)High to Very High (ng/mL range)
Selectivity Good (based on retention time)Excellent (based on retention time and mass fragments)
Instrumentation Widely available (standard HPLC-UV)More specialized (GC-MS system)
Best For Routine analysis, high concentration samples, QC labsTrace-level quantification, metabolite ID, complex matrices

Conclusion

This application note details two robust and reliable methods for the quantitative analysis of 2-Propylpent-4-ynoic acid. The HPLC-UV method offers a simple, high-throughput approach suitable for routine analysis where high sensitivity is not required. For applications demanding lower detection limits and higher specificity, such as in pharmacokinetic studies with low dosage, the GC-MS method with prior derivatization is the superior choice. The selection of the appropriate method should be based on the specific requirements of the study, including sample matrix, expected concentration range, and available resources.

References

  • Ghanem, E., & El-Alfy, A. (2012). Development and validation of a new HPLC method for valproic acid determination in human plasma and its application to a therapeutic drug.
  • Dragos, H., & Vlase, L. (2014). Determination of Valproic Acid in Human Plasma by High-Performance Liquid Chromatography with Mass Spectrometry Detection. Farmacia, 62(5), 983-992.
  • Tyagi, M. (2013). Determination of Valproic Acid by HPLC in Human Blood and its Relationship to Therapeutic Drug Monitoring. CIBTech Journal of Pharmaceutical Sciences, 2(4), 1-4.
  • SIELC Technologies. (n.d.). HPLC Analysis of Valproic Acid using Mixed-Mode Chromatography. Retrieved from [Link]

  • Kravchenko, I. L., & Shevchenko, G. A. (2007). [Modified HPLC method of determination of the valproic acid in biological fluids].
  • Zaikin, V. G. (2009). Acids: Derivatization for GC Analysis.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Analytical Method Development for Sodium Valproate through Chemical Derivatization. Journal of Analytical Methods in Chemistry, 2020, 8896135.
  • Ocholla, P. O., & Chepkwony, H. K. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Masinde Muliro University of Science and Technology.
  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Nau, H., & Löscher, W. (1992). The enantiomers of the valproic acid analogue 2-n-propyl-4-pentynoic acid (4-yn-VPA): asymmetric synthesis and highly stereoselective teratogenicity in mice. Toxicology and Applied Pharmacology, 114(2), 269-275.
  • Oliveira, A. S., et al. (2024). Valproic acid extraction methods in human samples using gas chromatography: a review. Drug Analysis and Research, 8(1), 3-12.
  • ResearchGate. (n.d.). Chromatogram of the derivatised valproic acid. Retrieved from [Link]

  • Restek. (n.d.). Guide to Derivatization Reagents for GC.
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Wozniak, E., et al. (2020). HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia. Molecules, 25(19), 4419.
  • Zhang, J. F., et al. (2012). A New Derivatization Method to Enhance Sensitivity for the Determination of Low Levels of Valproic Acid in Human Plasma.
  • Majors, R. E. (2013).
  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]

  • PubChem. (n.d.). (+-)-2-n-Propyl-4-pentenoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018).
  • U.S. Food and Drug Administration. (2001).
  • European Medicines Agency. (2011).
  • European Medicines Agency. (2022).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Propylpent-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Synthesis Support Portal. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the synthesis of 2-propylpent-4-ynoic acid, a valuable analogue of valproic acid. As your senior application scientist, I have structured this portal to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide

This section addresses specific experimental hurdles in a question-and-answer format.

Question 1: My first alkylation step with propyl bromide is showing low conversion to the mono-propylated malonic ester. What are the likely causes?

Answer: Low conversion in the initial alkylation is a common issue often traced back to three areas: deprotonation, reagent quality, or competing reactions.

  • Incomplete Deprotonation: The formation of the enolate from diethyl malonate is critical.[1][2]

    • Probable Cause: Insufficient base or the presence of moisture. Sodium ethoxide (NaOEt) is typically used, and it is highly sensitive to water, which will consume the base and inhibit full enolate formation.[3]

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly prepared sodium ethoxide or a high-quality commercial solution. It is also advisable to use a slight excess (1.05-1.1 equivalents) of the base to ensure complete deprotonation of the malonic ester.

  • Reagent Purity:

    • Probable Cause: The quality of diethyl malonate or propyl bromide may be compromised. Old propyl bromide can contain elimination byproducts.

    • Solution: Purify the diethyl malonate and propyl bromide by distillation before use.

  • Side Reactions:

    • Probable Cause: The SN2 reaction for alkylation competes with E2 elimination of the alkyl halide, although this is less of a concern for primary halides like propyl bromide.[4]

    • Solution: Maintain a controlled reaction temperature. While the reaction is often initiated at room temperature, excessive exotherms should be managed with a cooling bath.

Question 2: I'm observing a significant amount of di-propylated malonic ester even after the first alkylation. How can I improve selectivity for the mono-alkylated product?

Answer: The formation of a di-alkylated byproduct occurs because the mono-alkylated product still possesses one acidic α-hydrogen, which can be deprotonated and react further.[4]

  • Probable Cause: The stoichiometry and order of addition are critical. Adding the alkyl halide to a solution of the fully formed enolate can create localized areas of high enolate concentration, promoting a second alkylation once some mono-alkylated product is formed.

  • Solution:

    • Inverse Addition: Slowly add the pre-formed sodium ethoxide solution to a solution of the diethyl malonate and propyl bromide. This ensures the enolate is consumed as it is formed, keeping its concentration low.

    • Stoichiometric Control: Use a slight excess of diethyl malonate relative to the base and alkyl halide. This ensures that the base is preferentially consumed in forming the initial enolate, leaving little behind to deprotonate the mono-alkylated product.

    • Temperature Management: Keep the reaction temperature low (e.g., 0-5 °C) during the addition to better control the reaction rate and minimize over-alkylation.

Question 3: The second alkylation with propargyl bromide is inefficient. What factors should I investigate?

Answer: Introducing the propargyl group can be challenging due to steric hindrance and the modified reactivity of the mono-propylated intermediate.

  • Probable Cause 1: Incomplete Deprotonation: The remaining α-hydrogen on the mono-propylated malonic ester is more sterically hindered and slightly less acidic than in the starting diethyl malonate.

    • Solution: Ensure a full equivalent of a strong base (like sodium ethoxide) is used for this second deprotonation step. Allow sufficient time for the enolate to form completely before adding the propargyl bromide.

  • Probable Cause 2: Propargyl Bromide Instability: Propargyl bromide is a lachrymator and can be unstable.

    • Solution: Use freshly distilled or high-quality commercial propargyl bromide. It is often stabilized with a small amount of magnesium oxide. An alternative is to use propargyl tosylate, which can be prepared from propargyl alcohol and is sometimes a more reactive and stable alkylating agent.[5]

Question 4: The final hydrolysis and decarboxylation step is yielding a complex mixture and low purity of 2-propylpent-4-ynoic acid. How can I clean this up?

Answer: This step involves the saponification of two ester groups followed by the thermal loss of CO₂.[6][7] The terminal alkyne group can be sensitive to harsh conditions.

  • Probable Cause: The conditions for hydrolysis or decarboxylation may be too harsh, leading to side reactions involving the alkyne moiety. The decarboxylation might be incomplete or, conversely, the high temperature may cause degradation.[8]

  • Solution:

    • Two-Stage Process: Perform the hydrolysis under milder basic conditions (e.g., NaOH or KOH in ethanol/water at reflux).[9][10] Once hydrolysis is complete (monitored by TLC or LC-MS), carefully acidify the solution with cold HCl to a pH of ~1. This will precipitate the intermediate, 2-propyl-2-propargylmalonic acid.

    • Controlled Decarboxylation: Isolate the intermediate malonic acid. Then, gently heat the isolated diacid (typically between 140-180 °C) until CO₂ evolution ceases.[10][11] This avoids exposing the sensitive alkyne to prolonged heating in a harsh acidic or basic aqueous medium.

    • Purification Strategy: After decarboxylation, the crude product can be purified. An effective method is to dissolve the crude oil in a nonpolar solvent like diethyl ether, wash with water to remove inorganic salts, and then extract the acidic product into a basic aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer can then be washed with ether to remove neutral impurities, re-acidified to pH ~1, and the pure product extracted back into diethyl ether.[3][9]

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for 2-propylpent-4-ynoic acid?

The most common and logical approach is a variation of the malonic ester synthesis.[2][12] This multi-step process involves:

  • Sequential Dialkylation: A malonic ester, typically diethyl malonate, is sequentially deprotonated and alkylated with two different alkyl halides: propyl bromide and propargyl bromide.

  • Hydrolysis: The resulting disubstituted malonic ester is hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid.

  • Decarboxylation: The dicarboxylic acid intermediate is heated to eliminate one of the carboxyl groups as carbon dioxide, yielding the final product.

Q2: What is the mechanism of the key steps?

The synthesis is built on fundamental organic reactions:

  • Enolate Formation: A base like sodium ethoxide removes the acidic α-hydrogen from the malonic ester, creating a resonance-stabilized enolate ion. This enolate is a potent carbon nucleophile.[2][4]

  • Alkylation: The enolate attacks the electrophilic carbon of an alkyl halide (e.g., propyl bromide) in a classic SN2 reaction, forming a new carbon-carbon bond.[4]

  • Decarboxylation: Upon heating, the β-dicarboxylic acid intermediate forms a cyclic, six-membered transition state. This facilitates the cleavage of a C-C bond, releasing CO₂ and initially forming an enol, which rapidly tautomerizes to the more stable carboxylic acid product.[7][13]

Q3: What are the critical safety precautions for this synthesis?

  • Sodium Ethoxide: This is a strong base and is corrosive and moisture-sensitive. Handle it in a fume hood under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Propargyl Bromide: This is a severe lachrymator (tear-producing agent) and is toxic. It must be handled in a well-ventilated fume hood.

  • Pressure Build-up: The decarboxylation step evolves carbon dioxide gas. Ensure the reaction vessel is not sealed and has a pressure-equalizing addition funnel or a condenser to safely vent the gas.

Q4: How can I monitor the progress of the reactions?

  • Thin-Layer Chromatography (TLC): TLC is an excellent tool for monitoring the progress of the alkylation steps. You can easily distinguish the starting malonic ester from the mono-alkylated and di-alkylated products by their different polarities (Rf values).

  • Gas Evolution: The decarboxylation step can be monitored by observing the cessation of CO₂ bubbling.

  • NMR Spectroscopy: Taking aliquots and running a quick 1H NMR can confirm the disappearance of starting material and the appearance of product signals. For example, the disappearance of the malonic CH₂ proton signal and the appearance of new signals corresponding to the propyl and propargyl groups.

Detailed Experimental Protocol

This protocol outlines a representative synthesis of 2-propylpent-4-ynoic acid.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )AmountMolesEquivalents
Diethyl Malonate160.1716.0 g0.101.0
Ethanol (Absolute)46.07200 mL--
Sodium Metal22.992.30 g0.101.0
1-Bromopropane123.0012.3 g0.101.0
Propargyl Bromide (80% in Toluene)118.9614.9 g0.101.0
Sodium Hydroxide40.0012.0 g0.303.0
Hydrochloric Acid (Conc.)36.46As needed--
Diethyl Ether-As needed--
Saturated NaHCO₃ solution-As needed--
Anhydrous MgSO₄-As needed--
Step-by-Step Methodology

Part 1: Synthesis of Diethyl 2-propyl-2-propargylmalonate

  • Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂), add sodium metal (2.30 g) in small pieces to absolute ethanol (100 mL) in a three-necked flask equipped with a reflux condenser and a dropping funnel. Control the reaction rate by cooling the flask in an ice bath. Allow the reaction to proceed until all the sodium has dissolved.

  • First Alkylation (Propylation): To the freshly prepared sodium ethoxide solution, add diethyl malonate (16.0 g) dropwise. Stir for 30 minutes at room temperature. Then, add 1-bromopropane (12.3 g) dropwise, maintaining the temperature below 50 °C. After the addition is complete, heat the mixture to reflux for 2-3 hours until TLC analysis indicates the consumption of the starting material.

  • Second Alkylation (Propargylation): Cool the reaction mixture to room temperature. In a separate flask, prepare another batch of sodium ethoxide using sodium (2.30 g) and ethanol (100 mL). Add this second batch of base to the reaction mixture, and stir for 30 minutes. Then, add propargyl bromide (14.9 g) dropwise. After the addition, heat the mixture to reflux for 3-4 hours until TLC shows the formation of the dialkylated product.

  • Work-up: Cool the reaction mixture and pour it into 500 mL of cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diethyl 2-propyl-2-propargylmalonate.

Part 2: Hydrolysis and Decarboxylation

  • Hydrolysis: To the crude ester from the previous step, add a solution of sodium hydroxide (12.0 g) in 100 mL of water/ethanol (1:1). Heat the mixture to reflux for 4-6 hours until the oily ester layer disappears.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 1 by the slow addition of concentrated HCl. An oily product should separate.

  • Decarboxylation: Transfer the acidified mixture to a flask equipped with a distillation head to safely vent the evolved CO₂. Gently heat the mixture to 140-160 °C. Vigorous gas evolution will occur. Maintain this temperature until the bubbling ceases (typically 1-2 hours).

  • Final Purification: Cool the mixture to room temperature. Extract the product with diethyl ether (3 x 100 mL). Combine the organic layers and wash with water and then brine. Dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude 2-propylpent-4-ynoic acid. Further purification can be achieved by vacuum distillation if the compound is thermally stable, or by the acid-base extraction method described in the Troubleshooting section.

Visualizations

Experimental Workflow

SynthesisWorkflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation Start Diethyl Malonate Enolate1 Formation of Enolate 1 (NaOEt, EtOH) Start->Enolate1 Alk1 Alkylation with Propyl Bromide Enolate1->Alk1 MonoAlk Mono-propylated Intermediate Alk1->MonoAlk Enolate2 Formation of Enolate 2 (NaOEt, EtOH) MonoAlk->Enolate2 Alk2 Alkylation with Propargyl Bromide Enolate2->Alk2 DiAlk Dialkylated Malonate Ester Alk2->DiAlk Hydrolysis Ester Hydrolysis (NaOH, H₂O/EtOH) DiAlk->Hydrolysis DiAcid Diacid Intermediate Hydrolysis->DiAcid Decarbox Decarboxylation (Heat, -CO₂) DiAcid->Decarbox FinalProduct 2-Propylpent-4-ynoic Acid Decarbox->FinalProduct

Caption: Overall workflow for the synthesis of 2-propylpent-4-ynoic acid.

Decarboxylation Mechanism

Caption: Mechanism of the thermal decarboxylation step.

References

  • Ali, I., et al. (2023). Optimizing synthesis and applications of sodium valproate: Towards efficiency, affordability, and sustainability. Heliyon. Retrieved from [Link]

  • Scott, K. R., et al. (1994). Synthesis and evaluation of amino analogues of valproic acid. Pharmaceutical Research, 11(4), 571-4. Retrieved from [Link]

  • Bialer, M., et al. (2001). Tetramethylcyclopropyl analogue of a leading antiepileptic drug, valproic acid. Synthesis and evaluation of anticonvulsant activity of its amide derivatives. Journal of Medicinal Chemistry, 44(18), 2933-9. Retrieved from [Link]

  • Stojanov, M. (2018). A four-step synthetic procedure for the preparation of valproic acid at.... ResearchGate. Retrieved from [Link]

  • ResearchGate. (2018). Is there any optimized efficient protocol for double alkylation of diethyl malonate?. Retrieved from [Link]

  • Siddiqui, A. A., et al. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Molecules, 27(1), 73. Retrieved from [Link]

  • Leonard, M. S. (2013). Malonic Ester Synthesis. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and anticonvulsant evaluation of dimethylethanolamine analogues of valproic acid and its tetramethylcyclopropyl analogue. Retrieved from [Link]

  • Gryglik, T., et al. (1993). Synthetic Route to Diethyl Alkyl(substituted Aryl)malonates with the Aid of Temporary Arene. Journal of Organic Chemistry, 58(20), 5510-5516. Retrieved from [Link]

  • Clark, J. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis.
  • University of Wisconsin-Platteville. (n.d.). Malonic Ester Synthesis.
  • Google Patents. (n.d.). CN102241582A - Synthesis technology of sodium valproate.
  • Google Patents. (n.d.). EP0293752A2 - Process for preparing E-2-propyl-2-pentenoic acid and its physiologically compatible salts.
  • Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]

  • Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Griffin, J. D., et al. (2016). Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. PMC - NIH. Retrieved from [Link]

  • Hunt, I. (n.d.). Ch21: Malonic esters. University of Calgary. Retrieved from [Link]

  • Google Patents. (n.d.). CN105622390A - Synthesis process for sodium valproate.
  • Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Retrieved from [Link]

Sources

solubility issues of 2-Propylpent-4-ynoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

An important clarification regarding the topic: The user specified "2-Propylpent-4-ynoic acid." However, this is a relatively uncommon compound. Based on the context provided—targeting researchers, scientists, and drug development professionals with a focus on aqueous solubility issues—it is highly probable that the intended compound of interest is the structurally similar and widely studied drug, 2-propylpentanoic acid , commonly known as Valproic Acid (VPA) . This guide will therefore focus on Valproic Acid and its sodium salt, as their solubility characteristics are a frequent and critical consideration in experimental design.

Welcome to the technical support resource for researchers working with Valproic Acid (VPA) and its common salt form, Sodium Valproate. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to overcome common challenges related to the aqueous solubility of this compound. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

This section covers the fundamental physicochemical properties of VPA that govern its behavior in aqueous solutions. Understanding these principles is the first step to preventing and resolving solubility problems.

Q1: What is the fundamental difference in solubility between Valproic Acid (the free acid) and Sodium Valproate (the salt)?

A: The key difference lies in their state of ionization. Valproic Acid is a carboxylic acid and is sparingly soluble in water, especially at acidic or neutral pH.[1] It exists as a clear, slightly viscous liquid.[2] In contrast, Sodium Valproate is the sodium salt of the acid. It is a white, crystalline solid that is highly soluble in water, dissociating into the sodium cation (Na+) and the valproate anion.[1][2] This high aqueous solubility makes the salt form the preferred choice for preparing aqueous stock solutions.

Q2: What is the pKa of Valproic Acid and why is it critical for solubility?

A: The pKa of Valproic Acid is approximately 4.6.[1] The pKa is the pH at which the compound exists in a 50:50 equilibrium between its protonated (uncharged) acidic form (VPA) and its deprotonated (charged) conjugate base form (valproate anion).

This value is critical because it dictates the charge of the molecule at a given pH, which in turn governs its solubility:

  • At pH << pKa (e.g., pH < 3.6): The equilibrium shifts heavily towards the protonated, uncharged VPA form. This form is less polar and thus has very low water solubility.

  • At pH = pKa (pH 4.6): The compound is 50% ionized.

  • At pH >> pKa (e.g., pH > 5.6): The equilibrium shifts heavily towards the deprotonated, negatively charged valproate anion. This ionic form is much more polar and exhibits significantly higher solubility in aqueous solutions.

This relationship is the root cause of many solubility issues encountered when using VPA in biological buffers and media, which typically have a pH between 7.0 and 7.4.

Q3: How exactly does pH influence the solubility of VPA in my experiments?

A: The pH of your solvent is the single most important factor. If you attempt to dissolve the free acid form of VPA directly into a solution with a pH below its pKa, it will likely form an insoluble oily phase.[1] Conversely, if you have a highly concentrated stock solution of the soluble Sodium Valproate (which creates a slightly basic solution) and dilute it into a strongly acidic buffer, the valproate ions can become protonated, causing the less soluble free acid to precipitate out of the solution.

The diagram below illustrates this pH-dependent equilibrium.

G cluster_low_ph Low pH (< 4.6) cluster_high_ph High pH (> 4.6) Low_Solubility Valproic Acid (VPA) (Protonated, Uncharged) Poorly Water-Soluble High_Solubility Valproate Anion (Deprotonated, Charged) Highly Water-Soluble Low_Solubility->High_Solubility Add Base (Increase pH) High_Solubility->Low_Solubility Add Acid (Decrease pH)

Caption: pH-dependent equilibrium of Valproic Acid and its soluble Valproate form.

Q4: What are the recommended solvents and typical solubility limits for Valproic Acid and Sodium Valproate?

A: For experimental use, it is most common to use the sodium salt for aqueous solutions and the free acid for organic solutions. The table below summarizes solubility data from various suppliers. Note that values can vary slightly between batches and suppliers.

Compound FormSolventApproximate SolubilityReference
Sodium Valproate WaterSoluble to 100 mM
Sodium Valproate PBS (pH 7.2)~10 mg/mL[3]
Sodium Valproate DMSOSoluble to 50 mM (~8.3 mg/mL)
Sodium Valproate Ethanol~30 mg/mL[3][4]
Valproic Acid (Free Acid) WaterSlightly soluble / Sparingly soluble[2][5]
Valproic Acid (Free Acid) 0.1 N NaOHFreely soluble[2]
Valproic Acid (Free Acid) 0.1 N HClSlightly soluble[2]
Valproic Acid (Free Acid) Ethanol, Chloroform, EtherFreely soluble[2]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments. Each answer provides an explanation of the cause and a step-by-step solution.

Q5: I tried to dissolve Valproic Acid (the free acid) directly into my neutral pH cell culture medium and it just formed oily droplets. What happened?

A: You have encountered the classic pH-solubility issue. Your cell culture medium, while at a neutral pH (~7.4), is not basic enough to efficiently deprotonate the poorly soluble free acid form of VPA. The oily droplets are undissolved VPA.

Solution:

  • Do not use the free acid for aqueous solutions. It is not suitable for direct dissolution in neutral buffers or media.

  • Use the sodium salt (Sodium Valproate). This form is readily soluble in aqueous solutions like PBS or water.[3]

  • If you only have the free acid, you can convert it to the sodium salt in situ. To do this, dissolve the VPA in a minimal amount of ethanol, then add it to a stirring aqueous solution while adding a stoichiometric equivalent of sodium hydroxide (NaOH) to raise the pH and form the soluble salt. However, this is a more complex procedure and it is highly recommended to purchase the sodium salt directly.

Q6: My Sodium Valproate dissolved perfectly in water to make a stock solution, but when I added it to my cell culture medium, the medium turned cloudy. Why?

A: This is the reverse of the previous problem and is often caused by a high concentration stock solution being added to a medium with lower buffering capacity or a slightly acidic pH. Cell culture media are typically buffered with bicarbonate, which can be sensitive. The addition of a concentrated, slightly alkaline Sodium Valproate solution might have caused a localized pH shift, or more likely, the final pH of the medium is low enough to protonate some of the valproate back into the insoluble free acid form, causing precipitation.

Solution:

  • Check the pH: After adding the VPA stock to your medium, check the pH. If it has dropped significantly, this is likely the cause.

  • Dilute your stock solution first: Instead of adding a small volume of a highly concentrated stock, try making an intermediate dilution of your stock in a buffered solution (like PBS) before adding it to the final medium.

  • Add the stock slowly while stirring: This helps to avoid localized concentration and pH gradients, allowing the medium's buffer system to better accommodate the addition.

  • Ensure final concentration is below solubility limit: Verify that the final concentration of VPA in your medium does not exceed its solubility limit under those specific conditions.

Q7: How long can I store my aqueous stock solution of Sodium Valproate?

A: Stability is a critical factor. Most suppliers recommend that aqueous solutions of Sodium Valproate should be prepared fresh and not stored for more than one day.[3][4] While some studies have shown that solutions of 20 mg/mL in 0.9% NaCl can be chemically and physically stable for up to 30 days when stored at 5°C ± 3°C and protected from light, this was in a controlled setting using specific containers.[6][7][8] For typical cell culture and in vitro experiments, the best practice to ensure reproducibility and avoid degradation is to prepare the aqueous solution fresh for each experiment. Stock solutions in anhydrous DMSO can be stored at -20°C for longer periods (up to 6 months).[9]

Below is a workflow to help troubleshoot precipitation issues.

G Start Precipitation or Cloudiness Observed in Aqueous VPA Solution CheckForm Which form of VPA was used? Start->CheckForm CheckSolvent What was the solvent/buffer? CheckForm->CheckSolvent Sodium Salt Result_Acid Free Acid Form: Poorly soluble in neutral/acidic water. Expected to precipitate. CheckForm->Result_Acid Free Acid CheckpH Check pH of final solution CheckSolvent->CheckpH Result_LowpH pH is < 6.0 Valproate is protonated to insoluble free acid. CheckpH->Result_LowpH pH is low Result_HighConc Concentration exceeds solubility limit at this pH/ temperature. CheckpH->Result_HighConc pH is neutral/high Solution1 Action: Use Sodium Valproate salt for aqueous solutions. Result_Acid->Solution1 Result_Salt Sodium Salt Form: Highly soluble in water. Proceed to next check. Solution2 Action: Adjust pH upwards with dilute NaOH. Use a buffer with higher capacity. Result_LowpH->Solution2 Solution3 Action: Lower the final concentration. Prepare a fresh, less concentrated solution. Result_HighConc->Solution3

Caption: A troubleshooting workflow for VPA precipitation issues in experiments.

Experimental Protocols

Here are validated, step-by-step protocols for preparing VPA solutions for common research applications.

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution of Sodium Valproate

This protocol is designed to create a concentrated stock solution for subsequent dilution into experimental buffers or media.

Materials:

  • Sodium Valproate (crystalline solid, MW: ~166.2 g/mol )[9]

  • Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Sterile conical tube (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate Required Mass: To prepare 10 mL of a 100 mM stock solution, calculate the mass of Sodium Valproate needed: Mass = Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) Mass = 0.1 mol/L x 0.01 L x 166.2 g/mol = 0.1662 g = 166.2 mg

  • Weigh Compound: Accurately weigh out 166.2 mg of Sodium Valproate powder and add it to the sterile conical tube.

  • Add Solvent: Add 10 mL of sterile water or PBS to the tube.

  • Dissolve: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. The solution should be clear and colorless. Gentle warming to 37°C can aid dissolution if needed.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This is critical for cell culture applications.

  • Usage and Storage: Use the solution immediately. As per supplier recommendations, it is best not to store this aqueous solution for more than one day.[3][4]

Protocol 2: Preparation of VPA-Supplemented Cell Culture Medium (1 mM Final Concentration)

This protocol describes how to dilute the concentrated stock into cell culture medium.

Materials:

  • Prepared 100 mM sterile stock solution of Sodium Valproate (from Protocol 1)

  • Pre-warmed, complete cell culture medium

  • Sterile serological pipettes and tubes

Procedure:

  • Determine Required Volume: To prepare 50 mL of medium with a final VPA concentration of 1 mM, use the dilution formula: M1V1 = M2V2 (100 mM) x V1 = (1 mM) x (50 mL) V1 = (1 mM x 50 mL) / 100 mM = 0.5 mL = 500 µL

  • Aseptic Addition: In a biological safety cabinet, transfer 50 mL of your pre-warmed complete cell culture medium to a sterile conical tube.

  • Add VPA Stock: Aseptically add 500 µL of the 100 mM sterile VPA stock solution to the medium.

  • Mix Gently: Cap the tube and gently invert it several times to ensure homogenous mixing. Avoid vigorous vortexing that can damage medium components.

  • Final Check: Ensure the final medium is clear and shows no signs of precipitation.[10] The medium is now ready for use.

  • Toxicity Note: Be aware that VPA can be toxic to some cell types, especially at higher concentrations. It is always advisable to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experiment.[10]

References
  • BPS Bioscience. (2012). Data Sheet Valproic Acid (sodium salt). [Link]

  • Lardinois, B., et al. (2019). Long-term Physicochemical Stability of Concentrated Solutions of Sodium Valproate in Polypropylene Syringes for Administration in the Intensive Care Unit. International Journal of Pharmaceutical Compounding, 23(4), 320-323. [Link]

  • Alsarra, I. A. (2005). Valproic Acid and Sodium Valproate: Comprehensive Profile. In H. G. Brittain (Ed.), Profiles of Drug Substances, Excipients and Related Methodology, 32, 209-225. [Link]

  • Solubility of Things. (n.d.). Valproic acid. [Link]

  • Al-Achi, A., et al. (2018). On the plasticizing properties of divalproex sodium: physicochemical and spectroscopic characterization studies. Pharmaceutical Development and Technology, 24(5), 555-564. [Link]

  • REPROCELL. (2022, May 18). Reconstituting Valproic Acid (VPA) for Reprogramming [Video]. YouTube. [Link]

  • Lardinois, B., et al. (2019). Long-term Physicochemical Stability of Concentrated Solutions of Sodium Valproate in Polypropylene Syringes for Administration in the Intensive Care Unit. International Journal of Pharmaceutical Compounding, 23(4), 320-323. [Link]

  • Trapani, G., et al. (2004). Valproic acid-hydrophilic cyclodextrin complexes and valproic acid-solid dispersions: evaluation of their potential pharmaceutical use. Drug Development and Industrial Pharmacy, 30(2), 223-233. [Link]

  • Lardinois, B., et al. (2019). Long-term Physicochemical Stability of Concentrated Solutions of Sodium Valproate in Polypropylene Syringes for Administration in the Intensive Care Unit. PubMed. [Link]

  • REPROCELL. (n.d.). Stemolecule™ Valproic Acid. [Link]

Sources

Navigating the Nuances of 2-Propylpent-4-ynoic Acid: A Technical Guide to Experimental Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Propylpent-4-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the experimental use of this unique molecule. As a bifunctional compound featuring both a carboxylic acid and a terminal alkyne, 2-Propylpent-4-ynoic acid presents a distinct stability profile that requires careful consideration in experimental design and execution. This document will serve as a comprehensive resource to anticipate and address potential challenges, ensuring the integrity and reproducibility of your research.

Understanding the Molecule: A Dual-Functionality Perspective

2-Propylpent-4-ynoic acid, a structural analog of the well-known anticonvulsant valproic acid, possesses a terminal alkyne group that introduces a different set of chemical reactivities and potential instabilities. The interplay between the carboxylic acid moiety and the terminal alkyne dictates its behavior under various experimental conditions. Understanding these characteristics is paramount to its successful application.

Key Structural Features and Their Implications:

  • Carboxylic Acid Group: Confers acidic properties and dictates solubility in aqueous and organic solvents. It is a potential site for esterification, amidation, and salt formation. The pKa of the carboxylic acid will influence its ionization state at different pH values, which can impact its reactivity and stability.

  • Terminal Alkyne Group: The C-H bond of the terminal alkeyne is weakly acidic and can be deprotonated by strong bases.[1][2][3] The triple bond is susceptible to addition reactions and can undergo oxidation or intramolecular cyclization with the nearby carboxylic acid group under certain conditions.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the stability and handling of 2-Propylpent-4-ynoic acid.

Q1: What are the primary factors that can affect the stability of 2-Propylpent-4-ynoic acid in solution?

A1: The stability of 2-Propylpent-4-ynoic acid is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents or certain metal catalysts. As an analog of valproic acid, it is expected to be relatively stable at room temperature in a solid, dry state.[4] However, in solution, its stability can be compromised. High humidity can also be a concern for the solid form, similar to what is observed with sodium valproate.[1][2]

Q2: How does pH impact the stability of the compound?

A2: The pH of the solution is a critical factor. The carboxylic acid group will be protonated at low pH and deprotonated to its carboxylate form at higher pH. This change in ionization state can influence its reactivity. For instance, intramolecular cyclization to form a lactone may be favored under certain pH conditions, potentially catalyzed by metal ions. Furthermore, extreme pH conditions (both acidic and basic) can catalyze the degradation of the molecule. It is crucial to determine the optimal pH range for your specific application to minimize degradation.

Q3: Is 2-Propylpent-4-ynoic acid susceptible to oxidation?

A3: Yes, the terminal alkyne group is susceptible to oxidation.[5][6][7] Strong oxidizing agents can cleave the triple bond, leading to the formation of carboxylic acids and other degradation products. It is advisable to avoid strong oxidants and to store the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation, especially for long-term storage.

Q4: Can the compound undergo degradation upon exposure to light?

Q5: What are the recommended storage conditions for 2-Propylpent-4-ynoic acid?

A5: For long-term storage, 2-Propylpent-4-ynoic acid should be stored as a solid in a tightly sealed container at low temperature (e.g., -20°C), protected from light and moisture. For solutions, it is recommended to prepare them fresh. If short-term storage of solutions is necessary, they should be stored at low temperature, protected from light, and under an inert atmosphere.

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides a structured approach to troubleshooting common problems encountered during the use of 2-Propylpent-4-ynoic acid.

Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent or non-reproducible experimental results. Degradation of 2-Propylpent-4-ynoic acid during the experiment.1. Verify Compound Integrity: Analyze the purity of the starting material and the working solution using a suitable analytical method (e.g., HPLC-UV, LC-MS). 2. Control Experimental Conditions: Carefully control and monitor pH, temperature, and light exposure throughout the experiment. 3. Use Freshly Prepared Solutions: Prepare solutions of 2-Propylpent-4-ynoic acid immediately before use.
Appearance of unexpected peaks in chromatograms. Formation of degradation products.1. Identify Degradants: Use LC-MS/MS to identify the mass of the unknown peaks and propose potential degradation products (e.g., oxidation products, lactones). 2. Perform Forced Degradation Studies: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products and confirm their retention times.
Low yield in reactions involving the alkyne group. Deprotonation of the terminal alkyne by basic reagents or degradation of the starting material.1. Check Reagent Compatibility: Ensure that the reagents and conditions used are compatible with the terminal alkyne and carboxylic acid functionalities. Avoid strong bases if deprotonation is not the intended reaction. 2. Confirm Starting Material Purity: As above, verify the purity of the 2-Propylpent-4-ynoic acid before starting the reaction.
Precipitation of the compound from aqueous solutions. pH-dependent solubility.1. Adjust pH: The protonated carboxylic acid is less soluble in water than its carboxylate salt. Adjusting the pH to a value above the pKa of the carboxylic acid will increase its solubility. 2. Use a Co-solvent: If pH adjustment is not feasible, consider using a water-miscible organic co-solvent (e.g., DMSO, ethanol) to improve solubility.

Experimental Protocols

To ensure the quality and stability of 2-Propylpent-4-ynoic acid in your experiments, the following protocols are recommended.

Protocol 1: Preparation and Storage of Stock Solutions
  • Weighing: Accurately weigh the required amount of solid 2-Propylpent-4-ynoic acid in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dissolution: Dissolve the compound in a suitable solvent (e.g., DMSO, ethanol, or a buffered aqueous solution). For aqueous solutions, consider the pH to ensure complete dissolution.

  • Storage: Store the stock solution in a tightly sealed, amber glass vial at -20°C under an inert atmosphere (e.g., argon or nitrogen).

  • Working Solutions: Prepare working solutions by diluting the stock solution immediately before each experiment.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating analytical method is crucial for accurately quantifying 2-Propylpent-4-ynoic acid and its degradation products.[8][9][10]

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to a suitable value) and an organic modifier (e.g., acetonitrile or methanol) is recommended.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 210 nm for the carboxylic acid chromophore) or mass spectrometry for higher sensitivity and specificity.

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, perform forced degradation studies under the following conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (solid and in solution).

    • Photolytic: Exposure to UV light (e.g., 254 nm) for 24 hours (solid and in solution).

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if all degradation products are well-resolved from the parent compound.

Visualization of Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of 2-Propylpent-4-ynoic acid based on its chemical structure and the information gathered.

G cluster_main 2-Propylpent-4-ynoic acid cluster_degradation Degradation Pathways A 2-Propylpent-4-ynoic acid B Oxidation Products (e.g., carboxylic acids via cleavage) A->B Oxidizing Agents (e.g., O₂, H₂O₂, KMnO₄) C Intramolecular Cyclization Product (Lactone) A->C Heat / Metal Catalysts (e.g., Cu(I), Au(I)) D Deprotonated Species (Alkynide anion) A->D Strong Base E Photodegradation Products A->E UV Light

Sources

Technical Support Center: Synthesis of 2-Propylpent-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Propylpent-4-ynoic acid. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient production of this valproic acid analogue.

Introduction to the Synthesis

The synthesis of 2-Propylpent-4-ynoic acid, a valuable analogue of valproic acid[1][2][3], is most commonly achieved through a malonic ester synthesis pathway. This method involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation to yield the final product. While robust, this process is susceptible to several side reactions that can impact yield and purity. This guide will address these potential pitfalls with scientifically grounded solutions.

Visualizing the Synthetic Pathway

The general synthetic route is outlined below. Understanding this workflow is the first step in effective troubleshooting.

Synthesis_Workflow cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Decarboxylation A Diethyl Malonate C Sodio Malonic Ester (Enolate) A->C Deprotonation B Sodium Ethoxide (NaOEt) in Ethanol F Dialkylated Malonic Ester C->F SN2 Reactions C->F D Propyl Bromide E Propargyl Bromide H Dialkylated Malonic Acid F->H Saponification F->H G Aqueous Acid (e.g., HCl) J 2-Propylpent-4-ynoic Acid H->J Loss of CO2 H->J I Heat E2_Elimination cluster_main Competing Reactions A Alkyl Halide C Desired SN2 Product A->C SN2 Pathway D Undesired E2 Product (Alkene) A->D E2 Pathway B Base (e.g., NaOEt)

Caption: Competing SN2 and E2 pathways for the alkyl halide in the presence of a base.

FAQ 3: Incomplete Hydrolysis of the Diethyl Ester

Question: After the hydrolysis step, I still have a significant amount of the ester starting material or a partially hydrolyzed intermediate. How can I ensure complete hydrolysis?

Scientific Explanation: The saponification of esters is a reversible reaction. To drive the reaction to completion, a sufficient excess of base is required to fully consume the ester. The subsequent acidification must be thorough to protonate the carboxylate ions formed. [4][5] Troubleshooting Guide:

  • Sufficient Base: Use a significant excess of a strong base like sodium hydroxide or potassium hydroxide for the saponification.

  • Reaction Time and Temperature: Ensure the reaction is heated at reflux for a sufficient period to allow for complete hydrolysis. Monitoring the reaction by TLC can help determine the necessary reaction time.

  • Thorough Acidification: After hydrolysis, cool the reaction mixture and carefully acidify with a strong acid (e.g., HCl) until the pH is acidic (pH 1-2). This ensures the complete conversion of the carboxylate salt to the carboxylic acid.

ParameterPotential IssueRecommended Action
Base Stoichiometry Insufficient baseUse at least 2.5-3 equivalents of NaOH or KOH
Reaction Time Too shortReflux for a minimum of 2-4 hours, or until TLC indicates complete consumption of starting material
Acidification Incomplete protonationAcidify to pH 1-2 with a strong acid
FAQ 4: The Decarboxylation Step is Inefficient

Question: My final decarboxylation step is slow, or I am isolating the dialkylated malonic acid intermediate. How can I improve the efficiency of this step?

Scientific Explanation: Decarboxylation of β-keto acids and substituted malonic acids occurs through a cyclic transition state upon heating. [6]The reaction requires sufficient thermal energy to proceed at a reasonable rate. The presence of impurities can sometimes interfere with this process.

Troubleshooting Guide:

  • Adequate Heating: Ensure the reaction mixture is heated to a temperature sufficient for decarboxylation, typically above 100-150°C. The evolution of CO2 gas is an indicator that the reaction is proceeding.

  • Purity of the Intermediate: Ensure the dialkylated malonic acid is reasonably pure before attempting decarboxylation. Residual base or other impurities can interfere.

  • Catalysis (Optional): In some cases, a small amount of a high-boiling point solvent or a catalyst can facilitate decarboxylation. However, for most standard malonic acid derivatives, simple heating is sufficient. [7]

FAQ 5: Side Reactions Involving the Terminal Alkyne

Question: I am concerned about the stability of the terminal alkyne during the reaction. Can it be deprotonated or undergo other reactions?

Scientific Explanation: The proton of a terminal alkyne is weakly acidic (pKa ≈ 25) and can be removed by a strong base. [8][9][10]While sodium ethoxide is a strong enough base to deprotonate the malonic ester (pKa ≈ 13), it is generally not strong enough to significantly deprotonate the terminal alkyne. However, under certain conditions or with stronger bases, this could become a competing reaction.

Troubleshooting Guide:

  • Choice of Base: Using a base that is just strong enough to deprotonate the malonic ester, such as sodium ethoxide, is crucial. Avoid stronger bases like sodium amide (NaNH2) unless a reaction with the alkyne is intended. * Reaction Conditions: Standard malonic ester synthesis conditions are generally compatible with the presence of a terminal alkyne. It is important to follow the established protocols carefully.

Experimental Protocols

Step-by-Step Synthesis of 2-Propylpent-4-ynoic Acid
  • Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide. Cool the solution to 0°C and add diethyl malonate dropwise. Stir for 30 minutes at 0°C.

  • First Alkylation: Add 1-bromopropane dropwise to the solution at 0°C. Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC).

  • Second Alkylation: Cool the reaction mixture back to 0°C and add a second equivalent of sodium ethoxide. After stirring for 30 minutes, add propargyl bromide dropwise. Allow the reaction to warm to room temperature and then heat to reflux until the mono-alkylated intermediate is consumed (monitor by TLC).

  • Work-up and Isolation of the Dialkylated Ester: Cool the reaction mixture, remove the ethanol under reduced pressure, and partition the residue between water and diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diethyl 2-propyl-2-(prop-2-yn-1-yl)malonate. Purify by column chromatography if necessary.

  • Hydrolysis: To the purified ester, add an excess of aqueous sodium hydroxide and ethanol. Heat the mixture to reflux for 4-6 hours.

  • Acidification and Isolation of the Diacid: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester. Cool the aqueous layer in an ice bath and acidify to pH 1 with concentrated HCl. Extract the resulting diacid with diethyl ether, dry the organic extracts over anhydrous sodium sulfate, and concentrate to yield the crude 2-propyl-2-(prop-2-yn-1-yl)malonic acid.

  • Decarboxylation: Gently heat the crude diacid in an oil bath. The temperature should be raised slowly to 140-160°C. The reaction can be monitored by the cessation of CO2 evolution. The resulting crude 2-Propylpent-4-ynoic acid can be purified by distillation under reduced pressure.

References

  • Nau, H., & Siems, B. (1992). The enantiomers of the valproic acid analogue 2-n-propyl-4-pentynoic acid (4-yn-VPA): asymmetric synthesis and highly stereoselective teratogenicity in mice. Pharmaceutical Research, 9(7), 850–855.
  • Chemistry Steps. (2019). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Chemistry Steps.
  • The Organic Chemistry Tutor. Malonic Ester Synthesis. The Organic Chemistry Tutor.
  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry.
  • Chemistry LibreTexts. (2021). 10.8: Alkynes. Chemistry LibreTexts.
  • BenchChem.
  • Chemistry LibreTexts. (2015). 16.06.
  • University of Calgary. Ch 9: Alkylation of Terminal Alkynes. University of Calgary.
  • Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)
  • Google Patents. (2004). Valproic acid analogues and pharmaceutical compositions thereof.
  • Čes. slov. Farm. (2015). From an old drug to a new one: Synthesis of valproate from 5,5-dipropylbarbituric acid. Česká a Slovenská farmacie.
  • National Institutes of Health. (1985). Synthesis and evaluation of amino analogues of valproic acid. PubMed.
  • Master Organic Chemistry. (2022).
  • Chemistry LibreTexts. (2025). 22.

Sources

Technical Support Center: Purification Strategies for 2-Propylpent-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Propylpent-4-ynoic acid. As a structural analog of the widely used anticonvulsant, valproic acid (VPA), this compound is of significant interest to researchers in medicinal chemistry and drug development. The presence of both a terminal alkyne and a carboxylic acid moiety in its structure presents unique opportunities for chemical modification, but also specific challenges in purification. High purity is paramount for accurate biological evaluation and to meet regulatory standards.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common purification challenges. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these strategies to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-Propylpent-4-ynoic acid?

Answer: The impurity profile depends heavily on the synthetic route. However, based on common synthetic strategies for VPA analogs (e.g., alkylation of an appropriate precursor), you can anticipate several classes of impurities:

  • Unreacted Starting Materials: Residual amounts of the initial ester or acid precursor.

  • Process-Related Impurities: These can include isomers or byproducts from the manufacturing process. For instance, in related VPA syntheses, structural isomers are known process-related impurities.[1]

  • Solvent Residues: Trace amounts of solvents used in the reaction or initial workup, such as diethyl ether, ethanol, or dimethylformamide (DMF). Pyrolysis of DMF at high temperatures can also introduce impurities.[2]

  • Over-Alkylated Byproducts: If the synthesis involves alkylation of a carbanion, di-alkylation can sometimes occur, leading to more complex structures.

  • Isomers: Depending on reaction conditions (e.g., presence of a strong base), the terminal alkyne could potentially isomerize to an internal alkyne or an allene.

Q2: What is the best initial purification strategy for my crude product?

Answer: For a carboxylic acid like 2-Propylpent-4-ynoic acid, a classical acid-base liquid-liquid extraction is the most effective first step. This technique leverages the acidic nature of the carboxyl group to separate it from neutral or basic impurities. The process involves dissolving the crude product in an organic solvent, washing with a basic aqueous solution (like sodium bicarbonate) to deprotonate the acid and move it to the aqueous layer, discarding the organic layer containing neutral impurities, and then re-acidifying the aqueous layer to precipitate or extract the purified acid.

Q3: How can I accurately assess the purity of my final product?

Answer: A multi-pronged approach is recommended:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for confirming the chemical structure and identifying organic impurities. Integrating key peaks can provide a quantitative estimate of purity against a known standard.

  • Chromatographic Methods (HPLC/GC): Gas Chromatography (GC) is a robust method for analyzing VPA and its impurities and is often cited in pharmacopeial methods.[3] High-Performance Liquid Chromatography (HPLC) can also be used, but 2-Propylpent-4-ynoic acid lacks a strong UV chromophore, which can limit sensitivity.[4] Derivatization to introduce a chromophore or the use of a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) can overcome this limitation.

  • Mass Spectrometry (MS): Provides an accurate molecular weight and fragmentation pattern, confirming the identity of the compound and helping to identify unknown impurities.

Q4: What are the recommended storage and handling conditions?

Answer: While specific stability data for 2-Propylpent-4-ynoic acid is not widely published, recommendations can be drawn from its structural analog, (±)-2-propyl-4-Pentenoic acid (4-ene VPA), which is typically stored at -20°C for long-term stability (≥ 4 years).[5] To prevent potential degradation (e.g., oxidation or polymerization of the alkyne), it is advisable to store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures.

Troubleshooting Guide: Common Purification Issues

Problem: My crude product is a persistent oil and fails to crystallize.

Causality & Solution: The failure to crystallize often indicates the presence of significant impurities that disrupt the crystal lattice formation or that the compound has a low melting point.

  • Initial Action: First, ensure all residual solvents have been removed under high vacuum. Solvents can act as impurities and inhibit crystallization.

  • Primary Purification: If the product remains an oil, do not proceed directly to recrystallization. Perform a thorough acid-base liquid-liquid extraction as described above. This will remove most neutral impurities that are often the cause of oiling out.

  • Chromatography: If extraction is insufficient, flash column chromatography is the next logical step. This will separate the target compound from closely related isomers and other impurities that may not be removed by extraction.

  • Inducing Crystallization: After purification, if the product is still an oil but appears pure by NMR, you can try to induce crystallization by dissolving it in a minimal amount of a non-polar solvent (like hexane or pentane) and storing it at -20°C or lower for an extended period. Scratching the inside of the flask with a glass rod at the solvent-air interface can also create nucleation sites.[6]

Problem: My recrystallization attempt resulted in a very low yield.

Causality & Solution: Poor yield during recrystallization typically stems from one of two issues: using an inappropriate solvent system or using an excessive amount of solvent.[7]

  • Solvent Selection: The ideal single solvent for recrystallization will dissolve the compound poorly at room temperature but very well at its boiling point.[7][8] If a single solvent isn't suitable, a two-solvent system (one in which the compound is soluble, and one in which it is insoluble) is highly effective.

  • Minimizing Solvent: Always use the minimum amount of hot solvent necessary to fully dissolve the compound. Adding too much will keep the product in solution even after cooling, drastically reducing the recovery. If you've added too much solvent, you can carefully evaporate some of it to re-saturate the solution.

  • Cooling Rate: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath. Slow cooling promotes the formation of larger, purer crystals. Crashing the product out of solution by cooling too quickly can trap impurities.

Problem: During flash column chromatography, my compound streaks badly and co-elutes with an impurity.

Causality & Solution: Carboxylic acids are notoriously problematic on silica gel. The acidic protons on the silica surface can interact strongly with the carboxyl group, leading to significant tailing or "streaking" of the product down the column. This poor peak shape reduces resolution and leads to impure fractions.

  • Mitigating Tailing: The most common and effective solution is to add a small amount of a volatile acid to your eluent system. Typically, adding 0.5-1% acetic acid to the mobile phase (e.g., ethyl acetate/hexane) will suppress the deprotonation of your compound on the silica surface, resulting in sharper peaks and improved separation.

  • Optimizing Selectivity: If co-elution is still an issue, you need to alter the selectivity of your chromatographic system.

    • Change Solvent System: Switch to a different eluent system with different solvent properties (e.g., dichloromethane/methanol).

    • Consider Reversed-Phase: If normal-phase chromatography fails, reversed-phase (C18) flash chromatography is an excellent alternative. The compound is eluted with a polar mobile phase, such as a water/acetonitrile or water/methanol gradient. A method for a related compound used a C18 column with an acetonitrile and ammonium dihydrogen orthophosphate buffer mobile phase.[1]

Detailed Experimental Protocols

Protocol 1: Initial Purification via Acid-Base Extraction

This protocol is designed for the initial cleanup of a crude reaction mixture containing 2-Propylpent-4-ynoic acid.

Workflow Diagram: Acid-Base Extraction

start Crude Product in Organic Solvent (e.g., Diethyl Ether) wash_base Wash with 1M NaHCO₃ (aq) (x3) start->wash_base separate1 Separate Layers wash_base->separate1 organic_layer Organic Layer: Neutral & Basic Impurities (Discard) separate1->organic_layer Top aqueous_layer Aqueous Layer: Sodium 2-propylpent-4-ynoate separate1->aqueous_layer Bottom acidify Cool to 0°C, then acidify with 2M HCl to pH ~2 aqueous_layer->acidify separate2 Extract with Organic Solvent (e.g., Diethyl Ether, x3) acidify->separate2 combine_org Combine Organic Layers separate2->combine_org dry Dry over Na₂SO₄, Filter combine_org->dry concentrate Concentrate in vacuo dry->concentrate final_product Purified 2-Propylpent-4-ynoic Acid concentrate->final_product

Caption: Workflow for purifying 2-Propylpent-4-ynoic acid using acid-base extraction.

Step-by-Step Methodology:

  • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. Use approximately 10 mL of solvent per gram of crude material.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times. Combine all aqueous extracts.

  • Discard the organic layer, which contains neutral and basic impurities.

  • Cool the combined aqueous extracts in an ice bath. Slowly add 2M HCl dropwise while stirring until the pH of the solution is ~2 (test with pH paper). The product may precipitate or form an oil.

  • Extract the acidified aqueous layer three times with a fresh organic solvent (e.g., diethyl ether).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified carboxylic acid.

Protocol 2: Purification by Recrystallization

This protocol should be used after initial cleanup if the product is a solid.

Decision Tree: Purification Strategy

start Crude Product state Is it a solid or an oil? start->state solid Solid state->solid Solid oil Oil state->oil Oil purity_check1 Assess purity (e.g., TLC, ¹H NMR) solid->purity_check1 extraction Perform Acid-Base Extraction oil->extraction is_pure1 Purity >90%? purity_check1->is_pure1 purity_check2 Assess purity (e.g., TLC, ¹H NMR) is_pure2 Purity >90%? purity_check2->is_pure2 recrystallize Recrystallize is_pure1->recrystallize Yes is_pure1->extraction No is_pure2->recrystallize Yes (if solidifies) chromatography Column Chromatography is_pure2->chromatography No extraction->purity_check2

Caption: Decision tree for selecting a purification method for 2-Propylpent-4-ynoic acid.

Step-by-Step Methodology:

  • Solvent Selection: Test the solubility of a small amount of your material in various solvents (see table below) at room temperature and upon heating. The ideal solvent will show low solubility at room temperature and high solubility when hot.

  • Place the solid to be crystallized in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the flask (e.g., on a hotplate) and swirling. Continue adding the hot solvent until the solid just dissolves completely.

  • If the solution is colored by impurities, you may add a small amount of decolorizing charcoal and heat for a few more minutes.

  • If charcoal was used, perform a hot gravity filtration to remove it and any insoluble impurities.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Allow the crystals to air dry completely on the filter paper or in a desiccator.

Table 1: Common Solvents for Recrystallization

SolventPolarityBoiling Point (°C)Notes
WaterVery High100Good for polar compounds; may require a co-solvent.
EthanolHigh78Dissolves many organics when hot.
MethanolHigh65Similar to ethanol but more volatile.
AcetoneMedium56Very good solvent; low boiling point can be a challenge.
Ethyl AcetateMedium77Excellent general-purpose solvent.
DichloromethaneLow-Medium40Often too good a solvent; low boiling point.
Hexane / HeptaneLow69 / 98Good for non-polar compounds; often used as the "anti-solvent".

References

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Hauck, H., & Nau, H. (1989). Asymmetric synthesis and enantioselective teratogenicity of 2-n-propyl-4-pentenoic acid (4-en-VPA), an active metabolite of the anticonvulsant drug, valproic acid. Toxicology Letters, 49(1), 41-48. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • SynZeal. (n.d.). (+/-)-2-Propyl-4-pentenoic Acid. Retrieved from [Link]

  • Jain, D., et al. (2014). Determination of Magnesium Valproate and Its Process Related Impurities by Ultraperformance Liquid Chromatography. Journal of Chemistry. Retrieved from [Link]

  • El-Gindy, A., et al. (1985). Determination of 2-(4-isobutylphenyl)propionic acid in bulk drug and compressed tablets by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 331(1), 169-176. Retrieved from [Link]

  • Siddiqui, A. A., et al. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Pharmaceuticals, 14(12), 1319. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Analytical Method Development for Sodium Valproate through Chemical Derivatization. Scientia Pharmaceutica, 88(1), 10. Retrieved from [Link]

  • Shimadzu. (n.d.). Determination of Organic Impurities from Valproic Acid as per proposed USP monograph GC method. Retrieved from [Link]

  • Gandhimathi, R., et al. (2023). A comprehensive review of an analytical method for the estimation of sodium valproate with valproic acid. Annals of Phytomedicine, 12(2), 216-219. Retrieved from [Link]

  • PubChem. (n.d.). 4-Pentanoic acid, 2-propyl-, (S)-. Retrieved from [Link]

  • Wang, C., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29336-29342. Retrieved from [Link]

  • fieldguide2chemistry. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Refining Analytical Methods for Trace 2-Propylpent-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Propylpent-4-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with quantifying trace amounts of this unique metabolite. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are both robust and reliable.

Introduction: The Challenge of a Small Molecule

2-Propylpent-4-ynoic acid, a metabolite of the widely used anticonvulsant Valproic Acid (VPA), presents a distinct analytical challenge due to its chemical structure and typically low concentrations in biological matrices.[1][2] Its small size, polarity, and the presence of a terminal alkyne and a carboxylic acid group necessitate highly sensitive and selective analytical methods. This guide provides a structured approach to troubleshooting and refining these methods, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a preferred technique for this application.[1][3]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during method development and execution.

Sample Preparation & Extraction

Q1: My recovery of 2-propylpent-4-ynoic acid from plasma is low and inconsistent. What's causing this and how can I improve it?

A1: Low and variable recovery is often linked to two main factors: protein binding and suboptimal extraction conditions. 2-Propylpent-4-ynoic acid, like its parent drug, can bind to plasma proteins such as albumin.[4] It is crucial to disrupt this binding to ensure the analyte is available for extraction.

  • Expert Insight: Simple protein precipitation with a solvent like acetonitrile or methanol is a common first step.[5] However, for trace analysis, this may not be sufficient and can lead to significant matrix effects. To improve recovery, consider the following:

    • pH Adjustment: Before extraction, acidify the sample to a pH at least 2 units below the pKa of the carboxylic acid group (pKa ≈ 4.8). This protonates the analyte, making it less polar and more amenable to extraction with organic solvents in Liquid-Liquid Extraction (LLE) or retention on a reversed-phase Solid-Phase Extraction (SPE) cartridge.[6]

    • Disrupting Agents: Adding a small percentage of an acid like formic or acetic acid during the protein precipitation step can help denature proteins and release the bound drug.[4]

    • Extraction Technique: For trace amounts, SPE is often superior to LLE. A polymeric reversed-phase or a mixed-mode anion exchange sorbent can provide cleaner extracts and better concentration of the analyte.[7]

Q2: I'm observing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis. How can I mitigate this?

A2: Matrix effects are a major hurdle in bioanalysis, especially when dealing with trace concentrations. They occur when co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte in the mass spectrometer source.

  • Expert Insight: The key is to either separate the analyte from the interfering components chromatographically or remove the interferences during sample preparation.

    • Improve Sample Cleanup: Move from a simple protein precipitation to a more selective technique like SPE.[7] This will remove a larger portion of phospholipids and other matrix components that are common causes of ion suppression.

    • Optimize Chromatography: Ensure your chromatographic method has sufficient resolving power. A longer gradient or a column with a different selectivity (e.g., a polar-embedded phase) can help separate the analyte from the matrix interferences.[8]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification.[9]

Chromatography & Mass Spectrometry

Q3: I'm struggling with poor peak shape (tailing) for 2-propylpent-4-ynoic acid on my C18 column. What are the likely causes?

A3: Peak tailing for acidic compounds like this is often due to secondary interactions with the stationary phase or issues with the mobile phase.

  • Expert Insight:

    • Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the acidic analyte, causing tailing.[10] Using a high-purity, well-end-capped column or a column with a polar-embedded phase can mitigate this.

    • Mobile Phase pH: The pH of your mobile phase should be carefully controlled. For a carboxylic acid, a mobile phase pH around 2.5-3.0 (using a buffer like formic acid or ammonium formate) will keep the analyte in its neutral, protonated form, leading to better retention and peak shape on a reversed-phase column.

    • Injection Solvent: Dissolving your final extract in a solvent stronger than the initial mobile phase can cause peak distortion. Whenever possible, the injection solvent should match the initial mobile phase conditions.[8]

Q4: The sensitivity of my MS detection is not sufficient to reach the required lower limit of quantification (LLOQ). How can I get a better signal?

A4: Improving sensitivity requires a multi-faceted approach, from sample preparation to MS parameter optimization.

  • Expert Insight:

    • Concentrate Your Sample: During sample preparation (e.g., SPE), elute the analyte in the smallest possible volume of solvent and then evaporate and reconstitute in an even smaller volume of mobile phase.

    • Optimize MS Parameters: Fine-tune the ionization source parameters (e.g., capillary voltage, gas flow, temperature) and compound-specific parameters (collision energy, declustering potential) for your specific instrument. This is critical for maximizing the signal.

    • Consider Derivatization: While LC-MS/MS can often detect the native compound, derivatization can sometimes improve ionization efficiency. However, this adds complexity and should be considered carefully. For GC-MS, derivatization of the carboxylic acid is mandatory to increase volatility.[11][12]

    • Pseudo-MRM: For small molecules like 2-propylpent-4-ynoic acid that may not produce stable fragment ions, a "pseudo-MRM" approach can be used, where the precursor ion is monitored in both Q1 and Q3.[3]

Part 2: Troubleshooting Guides

Troubleshooting Poor Peak Shape
Symptom Possible Cause Recommended Solution
Peak Tailing Secondary interactions with column silanols.Use a high-purity, end-capped column or a polar-embedded phase column.[10]
Mobile phase pH is too high, causing partial ionization of the analyte.Lower the mobile phase pH to ~2.5-3.0 with formic or acetic acid.
Column is contaminated or worn out.Flush the column with a strong solvent. If the problem persists, replace the column.[13]
Peak Fronting Sample overload.Dilute the sample or inject a smaller volume.[8]
Injection solvent is stronger than the mobile phase.Reconstitute the sample in the initial mobile phase.
Split Peaks Clogged column frit or void in the column packing.Back-flush the column. If not resolved, replace the column.
Partial sample precipitation in the injector or column.Ensure the sample is fully dissolved in the injection solvent.
Troubleshooting Low Sensitivity

The following diagram illustrates a decision-making workflow for addressing low sensitivity issues.

Low_Sensitivity_Troubleshooting start_node Start: Low Sensitivity Detected check_ms Review MS Parameters start_node->check_ms process_node process_node decision_node decision_node solution_node solution_node is_tuned Is MS tuned for analyte? check_ms->is_tuned check_sample_prep Evaluate Sample Prep is_clean Is extract clean? check_sample_prep->is_clean check_chromatography Assess Chromatography is_peak_good Good peak shape? check_chromatography->is_peak_good is_tuned->check_sample_prep Yes tune_ms Optimize Source & Compound Parameters is_tuned->tune_ms No improve_cleanup Improve Cleanup: Switch from PPT to SPE is_clean->improve_cleanup No concentrate_sample Increase Concentration Factor is_clean->concentrate_sample Yes optimize_lc Optimize Gradient & Mobile Phase is_peak_good->optimize_lc No resolved Problem Resolved is_peak_good->resolved Yes tune_ms->check_ms improve_cleanup->check_chromatography concentrate_sample->check_chromatography optimize_lc->resolved

Caption: Troubleshooting workflow for low MS sensitivity.

Part 3: Experimental Protocols & Method Validation

Protocol: LC-MS/MS Analysis of 2-Propylpent-4-ynoic Acid in Human Plasma

This protocol provides a starting point for developing a robust analytical method. It must be fully validated according to regulatory guidelines such as those from the FDA or ICH.[14][15]

1. Materials and Reagents

  • 2-Propylpent-4-ynoic acid analytical standard

  • Stable isotope-labeled internal standard (e.g., d6-VPA, if a specific IS is unavailable)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (≥98%)

  • Human plasma (K2EDTA)

  • SPE cartridges (e.g., polymeric reversed-phase, 30 mg)

2. Sample Preparation (Solid-Phase Extraction)

  • Thaw plasma samples and standards to room temperature.

  • To 200 µL of plasma, add 20 µL of internal standard working solution and vortex.

  • Add 200 µL of 2% formic acid in water to precipitate proteins and adjust pH. Vortex and centrifuge at 10,000 x g for 5 minutes.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from step 3 onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 1-2 minutes.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

3. LC-MS/MS Conditions

ParameterSetting
LC System UPLC/HPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions To be determined by infusion of standard
Source Temp 500°C
Capillary Voltage -3.0 kV

4. Method Validation

The method must be validated for the following parameters as per FDA's Bioanalytical Method Validation Guidance:[14][16][17]

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix.

  • Calibration Curve: A minimum of six non-zero standards. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at LLOQ) and accuracy (%RE) should be within ±15% (±20% at LLOQ).

  • Recovery: Extraction recovery should be consistent and reproducible.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution.

  • Stability: Freeze-thaw, short-term, long-term, and post-preparative stability must be established.

Workflow Diagram

Analysis_Workflow start_node Start: Receive Plasma Sample spike_is Spike with Internal Standard start_node->spike_is prep_step prep_step analysis_step analysis_step data_step data_step acidify Acidify & Precipitate Proteins spike_is->acidify spe Solid-Phase Extraction (SPE) acidify->spe evap_recon Evaporate & Reconstitute spe->evap_recon lcms_analysis LC-MS/MS Analysis evap_recon->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing report Generate Report data_processing->report

Caption: General workflow for sample analysis.

References

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). U.S.
  • USFDA guidelines for bioanalytical method validation. (n.d.). Slideshare. [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. (2001). U.S.
  • LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma. (2011). Journal of Chromatography B, 879(21), 1939-44. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]

  • Successful LC-MS/MS assay development and validation for determination of valproic acid and its metabolites supporting proactive pharmacovigilance. (2025). ResearchGate. [Link]

  • Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma. (n.d.). National Institutes of Health. [Link]

  • Acids: Derivatiz
  • Development and validation of an LC/MS/MS method for determination of valproic acid and its metabolite 2-propyl-4-pentenoic acid in monkey plasma. (n.d.). Semantic Scholar. [Link]

  • Determination of Valproic Acid in Human Plasma by High-Performance Liquid Chromatography with Mass Spectrometry Detection. (n.d.).
  • Derivatization. (2023). Chemistry LibreTexts. [Link]

  • Techniques for disrupting protein binding in sample preparation. (2023). Biotage. [Link]

  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. (2023). Analytical Chemistry, 95(19), 7648-7655. [Link]

  • Guide to Derivatiz
  • HPLC Troubleshooting. (n.d.).
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]

  • Drug Analysis of Plasma Samples. (2022). Chemistry LibreTexts. [Link]

  • HPLC Troubleshooting Guide. (n.d.).
  • Practical tips on preparing plasma samples for drug analysis using SPME. (2025). ResearchGate. [Link]

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. (n.d.).
  • If the shoe fits? — technical nuances of plasma proteomic workflows in clinical and preclinical contexts. (2026). bioRxiv. [Link]

  • Discovery and Identification of Scarce Terminal Alkyne-Containing Natural Products by Chemical Isotope Labeling-Assisted MALDI-TOF Mass Spectrometry. (2025). ResearchGate. [Link]

  • Weighing the Challenges and Breakthroughs in Quantitative MS Analysis. (2024). Lab Manager. [Link]

  • A New Perspective on the Challenges of Mass Spectrometry. (n.d.). LCGC International. [Link]

  • Challenges and recent advances in quantitative mass spectrometry‐based metabolomics. (2024).
  • (+-)-2-n-Propyl-4-pentenoic acid. (n.d.). PubChem. [Link]

  • Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols. (2024). National Institutes of Health. [Link]

  • 2-Propyl-2-pentenoic acid. (n.d.). PubChem. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 2-Propylpent-4-ynoic Acid and Its Analogs in Neurological and Oncological Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2-Propylpent-4-ynoic acid, a terminal alkyne-containing analog of Valproic Acid (VPA), and other key structural analogs. We will explore the nuanced structure-activity relationships that dictate their efficacy as anticonvulsants and histone deacetylase (HDAC) inhibitors, while critically assessing their toxicological profiles. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these compounds in their own experimental frameworks.

Introduction: Beyond Valproic Acid

Valproic acid (VPA), a simple branched-chain carboxylic acid, is a cornerstone therapy for epilepsy and bipolar disorder.[1][2] Its clinical utility, however, is marred by significant adverse effects, most notably teratogenicity (the potential to cause birth defects) and hepatotoxicity.[1][2][3] These limitations have spurred decades of research into structural analogs designed to retain or enhance therapeutic efficacy while mitigating these dangerous side effects.[1]

A primary mechanism contributing to both VPA's therapeutic effects in some cancers and its teratogenicity is the inhibition of histone deacetylases (HDACs).[4][5][6] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[7][8] By inhibiting HDACs, VPA can induce gene expression, leading to cell differentiation, growth arrest, and apoptosis in cancer cells.[5][8][9] This same mechanism, however, is strongly linked to its teratogenic effects.[3][4]

This guide focuses on a specific, rationally designed analog: 2-Propylpent-4-ynoic acid . The introduction of a terminal alkyne functional group offers unique chemical properties and potential for altered biological activity. We will compare this compound to the parent VPA and other critical analogs, providing the scientific community with a foundational understanding for future research and development.

Part 1: The Chemical Landscape of VPA Analogs

The simple structure of VPA provides a versatile scaffold for chemical modification.[1] Understanding the impact of these modifications is key to designing safer, more potent drugs.

The Parent Compound: Valproic Acid (VPA)
  • Structure: 2-propylpentanoic acid. A simple, eight-carbon branched-chain fatty acid.

  • Mechanism: VPA's anticonvulsant action is multifactorial, involving enhancement of GABAergic neurotransmission and modulation of ion channels.[10] Its anticancer and teratogenic effects are largely mediated by non-selective inhibition of Class I and IIa HDACs.[6][9][11]

The Alkyne Analog: 2-Propylpent-4-ynoic Acid
  • Structure: This analog, which can be found under CAS Number 24102-11-2, replaces the terminal methyl group of VPA with an alkyne (carbon-carbon triple bond).[12]

  • Rationale: The alkyne group is a bioisostere of other functional groups and can participate in unique interactions within an enzyme's active site. Furthermore, terminal alkynes are valuable chemical handles for "click chemistry," enabling researchers to attach fluorescent probes or other moieties for mechanistic studies. A related compound, 2-(Prop-2-yn-1-yl)pent-4-ynoic acid (CAS 65994-70-9), which features two alkyne groups, highlights the synthetic accessibility of such structures for research.[13][14]

Key Comparative Analogs

To build a robust structure-activity relationship (SAR), we must compare VPA and its alkyne analog to other derivatives that probe key structural features.

  • (E)-2-propyl-2-pentenoic acid (2-ene-VPA): A major metabolite of VPA, this analog introduces a double bond at the C2 position.[15][16] It exhibits comparable anticonvulsant potency to VPA but is reported to have significantly lower teratogenicity and hepatotoxicity, making it a crucial benchmark for safety.[15][16][17]

  • 2-propyl-4-pentenoic acid (4-ene-VPA): Another key metabolite, this compound has a terminal double bond.[18][19] Critically, 4-ene-VPA is considered a major contributor to the hepatotoxicity and teratogenicity of the parent drug, demonstrating that unsaturation at the terminus can be detrimental.[1][19]

  • Valpromide (VPD) and Valnoctamide (VCD): These are amide derivatives of VPA and its constitutional isomer, respectively.[1] Amide derivatives often show improved potency and reduced toxicity.[1] Comparative studies have shown that VCD, in particular, has a significantly lower teratogenic potential than VPA at equimolar doses.[20]

Diagram 1: Structural Comparison of VPA and Key Analogs

G cluster_VPA Valproic Acid (VPA) cluster_Analogs Structural Analogs VPA Structure: 2-propylpentanoic acid Key Feature: Saturated branched chain Alkyne 2-Propylpent-4-ynoic acid Key Feature: Terminal Alkyne (C≡CH) VPA->Alkyne Modification: Terminal CH3 to C≡CH Ene2 2-ene-VPA Key Feature: C2-C3 Double Bond VPA->Ene2 Modification: Metabolic Oxidation Ene4 4-ene-VPA Key Feature: Terminal Alkene (C=CH2) VPA->Ene4 Modification: Metabolic Oxidation Amide Valnoctamide (VCD) Key Feature: Carboxylic acid replaced by Amide VPA->Amide Modification: -COOH to -CONH2 (on isomer) HDAC_Pathway cluster_chromatin Chromatin State cluster_enzymes Enzymatic Control Condensed Condensed Chromatin (Gene OFF) Relaxed Relaxed Chromatin (Gene ON) Condensed->Relaxed Acetylation Relaxed->Condensed Deacetylation HDAC HDAC (Histone Deacetylase) HDAC->Relaxed HAT HAT (Histone Acetyltransferase) HAT->Condensed VPA_Analog VPA / Analog (e.g., 2-Propylpent-4-ynoic acid) VPA_Analog->HDAC Inhibits

Mechanism II: Anticonvulsant Properties

The anticonvulsant activity of VPA analogs is typically assessed in rodent models using chemically or electrically induced seizures. The subcutaneous pentylenetetrazole (scPTZ) test and the maximal electroshock (MES) test are standard models. [16][21] Structure-activity relationship studies show a strong correlation between anticonvulsant potency and lipophilicity (the ability to cross the blood-brain barrier). [15][22]Larger, more lipophilic molecules tend to be more active. [10] Table 2: Comparative Anticonvulsant Efficacy in Rodent Models

CompoundModelED50 (mg/kg)Potency vs. VPAReference
Valproic Acid (VPA) scPTZ (mice)~150-646Benchmark[1]
MES (mice)~250-485Benchmark[1][16]
(E)-2-ene-VPA scPTZ (mice)ComparableSimilar[16]
MES (mice)ComparableSimilar[16]
Valnoctylurea (VCU) scMET (mice)14~46x Stronger[1]
Diisopropyl Acetyl Urea (DIU) scMET (mice)16~40x Stronger[1]

Note: Data for 2-propylpent-4-ynoic acid is not available in the searched literature. Its comparable molecular weight and likely similar lipophilicity suggest it may possess anticonvulsant activity that requires experimental validation.

Toxicological Profile: The Decisive Factor

The primary driver for developing VPA analogs is to reduce teratogenicity. [1][3]The teratogenic potential of VPA is dose-dependent and strongly linked to its HDAC inhibitory activity. [2][4][23]Analogs that are potent HDAC inhibitors are often also potent teratogens.

  • (E)-2-ene-VPA stands out as a success story in this regard. Despite having anticonvulsant activity comparable to VPA, it was found to be non-embryotoxic in mice even at extremely high doses (600 mg/kg), whereas VPA caused significant defects. [16]* 4-ene-VPA , in stark contrast, is a potent neuroteratogen, inducing deformations of the neural tube in mouse embryos. [19]This highlights the critical importance of the position of unsaturation in the alkyl side chain.

  • Valnoctamide (VCD) has also been shown to be significantly less teratogenic than VPA in mouse models. [20] The toxicological profile of 2-propylpent-4-ynoic acid remains to be determined. Its structural similarity to the highly toxic 4-ene-VPA (both having terminal unsaturation) warrants a cautious and thorough toxicological evaluation.

Part 3: Experimental Protocols for Comparative Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential for comparing novel analogs to established compounds.

Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol provides a framework for determining the IC50 value of a test compound against specific HDAC isoforms.

Principle: This assay uses a fluorogenic substrate that is deacetylated by an HDAC enzyme. A developer solution, containing a protease (e.g., trypsin), then cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., AMC). [24]The fluorescence intensity is directly proportional to HDAC activity. An inhibitor will reduce the signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., Tris-based buffer, pH 7.4-8.0).

    • Reconstitute recombinant human HDAC enzyme (e.g., HDAC1, HDAC2) in assay buffer to a working concentration.

    • Prepare the fluorogenic HDAC substrate solution.

    • Prepare a stock solution of the test compound (e.g., 2-Propylpent-4-ynoic acid) in a suitable solvent (e.g., DMSO) and create a serial dilution series.

    • Prepare a known HDAC inhibitor (e.g., Trichostatin A or SAHA) as a positive control. [24] * Prepare the Developer solution containing trypsin.

  • Assay Plate Setup (384-well black plate):

    • Add diluted enzyme to all wells except the 'no-enzyme' blank.

    • Add serial dilutions of the test compound, positive control, and vehicle control (DMSO) to the respective wells.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow compound-enzyme interaction.

  • Reaction Initiation:

    • Add the HDAC substrate to all wells to start the reaction.

    • Incubate for a set time (e.g., 60 minutes) at 37°C.

  • Reaction Termination and Signal Development:

    • Add the Developer solution (containing trypsin and a pan-HDAC inhibitor like TSA to stop the reaction) to all wells. [24] * Incubate for 15-20 minutes at room temperature to allow for cleavage and development of the fluorescent signal.

  • Data Acquisition and Analysis:

    • Read the fluorescence on a microplate reader (e.g., Excitation: 355 nm, Emission: 460 nm).

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Diagram 3: Workflow for In Vitro HDAC Inhibition Assay

HDAC_Assay_Workflow start Start prep Prepare Reagents: - HDAC Enzyme - Test Compound Dilutions - Substrate & Developer start->prep plate Plate Setup (384-well): Add Enzyme + Compound/Control prep->plate incubate1 Pre-incubate (Allow Compound Binding) plate->incubate1 react Initiate Reaction: Add Substrate incubate1->react incubate2 Incubate (Allow Deacetylation) react->incubate2 develop Stop & Develop Signal: Add Developer Solution incubate2->develop read Read Fluorescence (Plate Reader) develop->read analyze Data Analysis: Calculate % Inhibition & IC50 read->analyze end End analyze->end PTZ_Workflow start Start acclimate Acclimate Mice start->acclimate group Group Animals: Vehicle, VPA, Test Compound acclimate->group administer Administer Compound (i.p.) group->administer wait Wait for TPE (Time to Peak Effect) administer->wait induce Induce Seizure: Inject PTZ (s.c.) wait->induce observe Observe for 30 min: Record Latency & Protection induce->observe analyze Data Analysis: Calculate % Protection & ED50 observe->analyze end End analyze->end

Conclusion and Future Directions

The development of VPA analogs is a critical endeavor aimed at separating therapeutic efficacy from debilitating toxicity. While compounds like (E)-2-ene-VPA and valnoctamide show significant promise by retaining anticonvulsant activity with a much-improved safety profile, the landscape is complex. The case of 4-ene-VPA demonstrates that minor structural changes can dramatically increase toxicity.

2-Propylpent-4-ynoic acid represents an intriguing but uncharacterized candidate. Its terminal alkyne group offers novel chemical properties and the potential for unique biological interactions. The path forward for this and other novel analogs is clear:

  • Systematic In Vitro Profiling: Determine the IC50 of the compound against a full panel of HDAC isoforms to understand its potency and selectivity.

  • Comprehensive In Vivo Efficacy Testing: Evaluate its anticonvulsant activity in validated models like the scPTZ and MES tests to determine its ED50.

  • Prioritized Toxicological Assessment: Given the structural alert of a terminal unsaturation, early and rigorous teratogenicity and hepatotoxicity studies are paramount.

By following the systematic, comparative approach outlined in this guide, the research community can rationally design and validate the next generation of VPA-based therapeutics, ultimately leading to safer and more effective treatments for neurological disorders and cancer.

References

  • Chapman, A. G., Meldrum, B. S., & Mendes, E. (1983). Acute Anticonvulsant Activity of Structural Analogues of Valproic Acid and Changes in Brain GABA and Aspartate Content. Life Sciences, 32(17), 2023–2031. [Link]

  • Sabbagh, R., et al. (2019). Teratogenicity of valproic acid and its constitutional isomer, amide derivative valnoctamide in mice. Birth Defects Research, 111(14), 969-978. [Link]

  • Frey, H. H., & Löscher, W. (1988). Quantitative structure-anticonvulsant activity relationships of valproic acid, related carboxylic acids and tetrazoles. Neuropharmacology, 27(3), 287–294. [Link]

  • Phiel, C. J., et al. (2001). Association of valproate-induced teratogenesis with histone deacetylase inhibition in vivo. Teratology, 64(5), 256-62. [Link]

  • ResearchGate. (n.d.). Teratogenicity of VPA and Analogues. ResearchGate.
  • Silverman, R. B., & Löscher, W. (1995). Structure-Activity Relationships of Unsaturated Analogues of Valproic Acid. Journal of Medicinal Chemistry, 38(17), 3398–3406.
  • Siddiqui, S., & Shafi, S. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Pharmaceuticals, 15(1), 11. [Link]

  • Löscher, W., & Nau, H. (1995). Structure-activity relationships of unsaturated analogues of valproic acid. Journal of Medicinal Chemistry, 38(17), 3398-3406. [Link]

  • Nau, H., et al. (1991). Comparative evaluation of anticonvulsant and toxic potencies of valproic acid and 2-en-valproic acid in different animal models of epilepsy. European Journal of Pharmacology, 204(1), 101-105.
  • PANAChE Database. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat).
  • Banks, C. A., et al. (2020). Purification and enzymatic assay of class I histone deacetylase enzymes. MethodsX, 7, 100801. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Hdac-IN-51 in In Vitro Histone Deacetylase Activity Assays. BenchChem.
  • Melekhova, O. K., et al. (2023). Study of the anticonvulsant activity of the original valproic acid amino ester in various models of convulsive syndrome. Toxicological Review, 31(3), 221-228. [Link]

  • Bailey, L. A., et al. (2013). A scientific review: mechanisms of valproate-mediated teratogenesis. Reproductive Toxicology, 42, 1-11. [Link]

  • UBC Library Open Collections. (n.d.). Quantitative structure-anticonvulsant activity studies of valproic acid analogues. The University of British Columbia.
  • MedchemExpress.com. (n.d.). (±)-2-Propyl-4-pentenoic acid. MedchemExpress.com.
  • Bialer, M., & Yagen, B. (2021). Valproic Acid in Pregnancy Revisited: Neurobehavioral, Biochemical and Molecular Changes Affecting the Embryo and Fetus in Humans and in Animals: A Narrative Review. Pharmaceuticals, 14(10), 987. [Link]

  • Promega Corporation. (n.d.). Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors.
  • Bio-Techne. (n.d.). HDAC Cell-Based Assay Kit. Bio-Techne.
  • Bio-Techne. (n.d.). HDAC Activity/Inhibition Assay Kit (Colorimetric). Bio-Techne.
  • Thapliyal, S., & Babu, K. (2018). Pentylenetetrazole (PTZ)-induced Convulsion Assay to Determine GABAergic Defects in Caenorhabditis elegans. Bio-protocol, 8(17), e2997. [Link]

  • Iksde.com. (2025). Pentylenetetrazol (PTZ) test: Significance and symbolism. Iksde.com.
  • Kim, J. E., et al. (2018). Pentylenetetrazol-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), 57577. [Link]

  • Melior Discovery. (n.d.). Pentylenetetrazole Induced Seizure (PTZ) Model. Melior Discovery.
  • Gurvich, N., et al. (2004). Histone deacetylase is a target of valproic acid-mediated cellular differentiation. Cancer Research, 64(3), 1079-86. [Link]

  • BenchChem. (n.d.). 2-Propyl-4-pentenoic Acid|Valproic Acid Metabolite. BenchChem.
  • Cayman Chemical. (n.d.). (±)-2-propyl-4-Pentenoic Acid. Cayman Chemical.
  • Göttlicher, M., et al. (2001). Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. The EMBO Journal, 20(24), 6969–6978. [Link]

  • Krämer, O. H., et al. (2003). Valproic acid: an old drug newly discovered as inhibitor of histone deacetylases. Leukemia, 17(8), 1614-5. [Link]

  • Göttlicher, M., et al. (2001). Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. The EMBO Journal, 20(24), 6969-78.
  • Smolecule. (2024). 2-(Prop-2-yn-1-yl)pent-4-ynoic acid. Smolecule.
  • ChemicalBook. (n.d.). 2-(prop-2-yn-1-yl)pent-4-ynoic acid synthesis. ChemicalBook.
  • Krämer, O. H., et al. (2005). The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2. The EMBO Journal, 24(18), 3253-65. [Link]

  • ChemScene. (n.d.). 2-Propylpent-4-ynoic acid. ChemScene.
  • PubChem. (n.d.). 2-Propyl-2-pentenoic acid.

Sources

A Comparative Guide: Valproic Acid vs. 2-Propyl-2-Pentenoic Acid in Neurological Models

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Audience: Our initial exploration sought to compare Valproic Acid with 2-Propylpent-4-ynoic acid. However, a comprehensive literature review revealed a scarcity of research on 2-Propylpent-4-ynoic acid within neurological models. To provide a valuable and data-supported comparison for our readers, this guide will instead focus on a well-researched, clinically relevant analogue and metabolite of Valproic Acid: 2-Propyl-2-pentenoic acid (trans-2-en-VPA) . This compound has been extensively studied as a potential alternative to Valproic Acid, particularly concerning its efficacy and safety profile.

Introduction: The Quest for Enhanced Neurological Therapeutics

Valproic acid (VPA), a branched-chain fatty acid, has been a cornerstone in the treatment of epilepsy and bipolar disorder for decades.[1][2] Its broad-spectrum efficacy is attributed to a multifaceted mechanism of action.[2][3][4] However, its clinical use is hampered by significant side effects, including hepatotoxicity and teratogenicity.[5][6] This has driven the search for analogues and metabolites that retain the therapeutic benefits of VPA while exhibiting a more favorable safety profile. One such candidate that has garnered considerable attention is 2-propyl-2-pentenoic acid (2-ene-VPA), a major active metabolite of VPA.[1][6] This guide provides a detailed, evidence-based comparison of VPA and 2-ene-VPA in preclinical neurological models, with a focus on their mechanisms of action, anticonvulsant efficacy, and toxicological profiles.

Mechanisms of Action: A Tale of Two Compounds

Valproic acid's therapeutic effects stem from its ability to modulate multiple neurochemical pathways.[2][7] While the precise mechanisms of 2-ene-VPA are less extensively characterized, it is understood to share some of VPA's primary modes of action, particularly in relation to GABAergic neurotransmission.[6]

Valproic Acid (VPA):

  • Enhancement of GABAergic Neurotransmission: VPA increases the concentration of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain. It achieves this by inhibiting GABA transaminase, the enzyme responsible for GABA degradation, and potentially by stimulating GABA synthesis.[2][3][8]

  • Modulation of Voltage-Gated Ion Channels: VPA blocks voltage-gated sodium channels and T-type calcium channels, which reduces neuronal excitability and helps to stabilize neuronal membranes.[3]

  • Histone Deacetylase (HDAC) Inhibition: VPA is a known inhibitor of HDACs, particularly class I HDACs.[3][9] This epigenetic modification leads to changes in gene expression that are thought to contribute to its neuroprotective and mood-stabilizing effects.[10][11]

2-Propyl-2-pentenoic Acid (2-ene-VPA):

  • GABAergic Activity: Like VPA, 2-ene-VPA has been shown to increase brain GABA levels.[6] In fact, some studies suggest that 2-ene-VPA is a more potent inhibitor of the human brain GABA-degrading enzyme than VPA itself.[6]

  • Other Mechanisms: While it is plausible that 2-ene-VPA also interacts with voltage-gated ion channels, its activity as an HDAC inhibitor is not as well-documented as that of VPA.

cluster_VPA Valproic Acid (VPA) Mechanisms cluster_2eneVPA 2-ene-VPA Mechanisms VPA Valproic Acid GABA_T GABA Transaminase VPA->GABA_T Inhibits VGSC Voltage-Gated Sodium Channels VPA->VGSC Blocks VGCC T-type Calcium Channels VPA->VGCC Blocks HDAC Histone Deacetylases (HDACs) VPA->HDAC Inhibits GABA ↑ GABA Levels GABA_T->GABA Neuronal_Excitability ↓ Neuronal Excitability VGSC->Neuronal_Excitability VGCC->Neuronal_Excitability Gene_Expression Altered Gene Expression HDAC->Gene_Expression two_ene_VPA 2-ene-VPA GABA_T_2 GABA Transaminase two_ene_VPA->GABA_T_2 Potentially Stronger Inhibition GABA_2 ↑ GABA Levels GABA_T_2->GABA_2

Caption: Comparative Mechanisms of Action of VPA and 2-ene-VPA.

Comparative Efficacy in Neurological Models

The anticonvulsant properties of both VPA and 2-ene-VPA have been evaluated in various animal models of epilepsy. While VPA has been extensively studied for its neuroprotective effects in a broader range of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and stroke, similar research on 2-ene-VPA is limited.[5][6][8][12][13][14][15]

Anticonvulsant Activity

Studies directly comparing the anticonvulsant potency of VPA and 2-ene-VPA have yielded somewhat conflicting results, which may be dependent on the animal model and route of administration. However, a general consensus is that 2-ene-VPA possesses comparable, and in some cases, slightly higher anticonvulsant activity than VPA.[1][6]

One study found that after oral administration in mice, 2-ene-VPA was approximately half as potent as VPA in several chemical seizure models (pentylenetetrazol, bicuculline, picrotoxinin).[16] Conversely, another comprehensive study utilizing multiple epilepsy models, including the maximal electroshock seizure (MES) and pentylenetetrazol (PTZ) tests in mice, as well as models of generalized tonic-clonic and petit mal seizures in gerbils and rats, concluded that the overall anticonvulsant profile of 2-ene-VPA was favorable and comparable to that of VPA.[1] This study also noted that both drugs were more potent in the epilepsy models of rats and gerbils than in the traditional mouse models.[1]

Parameter Valproic Acid (VPA) 2-Propyl-2-pentenoic Acid (2-ene-VPA) Reference(s)
Anticonvulsant Potency Potent, broad-spectrum anticonvulsant activity.Comparable, and in some models, slightly higher potency than VPA.[1][6][16]
Duration of Action Longer-lasting anticonvulsant effects.Shorter duration of action compared to VPA.[16]
Sedative Effects Less sedative at effective anticonvulsant doses.More potent in tests of sedative activity (e.g., rotarod).[1][16]
Anxiolytic Activity Possesses anxiolytic properties in mice.Appears to be inactive as an anxiolytic agent.[16]
Neuroprotective Effects in Non-Epilepsy Models

VPA has demonstrated significant neuroprotective effects in various preclinical models of neurodegenerative diseases and ischemic injury.[5][6][8][12][13][14][15] These effects are largely attributed to its HDAC inhibitory activity, which leads to the upregulation of neurotrophic factors and anti-apoptotic proteins.[10][11] For instance, in animal models of Alzheimer's disease, VPA has been shown to reduce amyloid-β production, inhibit tau hyperphosphorylation, and improve cognitive deficits.[1][4] In stroke models, VPA can reduce infarct volume and promote functional recovery.[5][12][13][14] In Parkinson's disease models, VPA has been found to protect dopaminergic neurons.[6][15]

In contrast, there is a notable lack of published research on the neuroprotective effects of 2-ene-VPA in these non-epilepsy neurological models. The primary focus of 2-ene-VPA research has been its potential as a safer alternative to VPA for the treatment of epilepsy.

Comparative Toxicity: A Key Differentiator

The most significant advantage of 2-ene-VPA over VPA lies in its improved safety profile, particularly concerning teratogenicity and hepatotoxicity.[1][6]

  • Teratogenicity: VPA is a known human teratogen, with in utero exposure linked to an increased risk of major congenital malformations.[8] In contrast, multiple animal studies have shown that 2-ene-VPA is significantly less teratogenic.[1][8] One study in pregnant mice demonstrated that while VPA caused significant teratogenic effects, 2-ene-VPA was not embryotoxic even at very high doses.[1]

  • Hepatotoxicity: Although rare, VPA can cause severe, sometimes fatal, hepatotoxicity.[5][6] The formation of certain toxic metabolites is thought to contribute to this adverse effect.[5] Pilot studies in rats suggest that 2-ene-VPA is not hepatotoxic.[6] Furthermore, in a study where phenobarbital (an inducer of drug-metabolizing enzymes) was co-administered, the combination with VPA led to liver damage and death in rats, whereas no such hepatotoxicity was observed with the 2-ene-VPA and phenobarbital combination.

Experimental Protocols

The evaluation of anticonvulsant drugs in preclinical settings relies on standardized and validated animal models. The Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure tests are two of the most commonly used screening models.[10][12]

Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds that can prevent the spread of seizures, analogous to generalized tonic-clonic seizures in humans.[16][17]

Methodology:

  • Animal Preparation: Adult male mice or rats are used. The animals are weighed to ensure accurate dosing.

  • Drug Administration: The test compound (VPA or 2-ene-VPA) or vehicle is administered via the desired route (e.g., intraperitoneal or oral). The time between administration and testing is determined by the pharmacokinetic profile of the compound.

  • Anesthesia and Electrode Placement: A drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas of the animal, followed by a drop of saline to ensure good electrical contact.[16] Corneal electrodes are then placed.

  • Stimulation: A high-frequency electrical stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds for mice) is delivered through the corneal electrodes.[16]

  • Observation and Endpoint: The animal is observed for the presence or absence of a tonic hindlimb extension. The abolition of this tonic extension is considered the endpoint, indicating protection.[16][17]

Pentylenetetrazol (PTZ) Seizure Test

This test is used to identify compounds that can raise the seizure threshold and is considered a model for myoclonic and absence seizures.[11]

Methodology:

  • Animal Preparation: Similar to the MES test, adult male mice or rats are used and weighed for dosing.

  • Drug Administration: The test compound or vehicle is administered prior to the PTZ challenge.

  • PTZ Administration: A convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously into a loose fold of skin on the neck.

  • Observation and Endpoint: The animals are placed in individual observation chambers and monitored for a set period (e.g., 30 minutes).[14] The primary endpoint is the absence of a generalized clonic seizure, characterized by clonus of the forelimbs, hindlimbs, and jaw for at least 3-5 seconds.

cluster_workflow Comparative Anticonvulsant Testing Workflow start Animal Cohorts (Mice/Rats) dosing Drug Administration (VPA, 2-ene-VPA, Vehicle) start->dosing mes_test Maximal Electroshock (MES) Test dosing->mes_test ptz_test Pentylenetetrazol (PTZ) Test dosing->ptz_test mes_observation Observe for Tonic Hindlimb Extension mes_test->mes_observation ptz_observation Observe for Generalized Clonic Seizures ptz_test->ptz_observation mes_endpoint Endpoint: Abolition of Tonic Extension mes_observation->mes_endpoint ptz_endpoint Endpoint: Absence of Clonic Seizures ptz_observation->ptz_endpoint data_analysis Data Analysis (ED50, Protective Index) mes_endpoint->data_analysis ptz_endpoint->data_analysis conclusion Comparative Efficacy & Safety Assessment data_analysis->conclusion

Caption: A typical experimental workflow for comparing anticonvulsants.

Conclusion and Future Directions

2-Propyl-2-pentenoic acid (2-ene-VPA) presents a compelling profile as a potential alternative to valproic acid for the treatment of epilepsy. Preclinical data consistently demonstrate that it possesses a comparable anticonvulsant efficacy to VPA while exhibiting a significantly improved safety profile, most notably a lack of teratogenicity and a reduced potential for hepatotoxicity in animal models.[1][6][8] This makes 2-ene-VPA a promising candidate for further clinical investigation, particularly for patient populations where the toxicity of VPA is a major concern.

However, a significant knowledge gap exists regarding the neuroprotective effects of 2-ene-VPA in broader neurological contexts. While VPA's role as an HDAC inhibitor underpins its potential therapeutic applications in neurodegenerative diseases and stroke, it is currently unclear if 2-ene-VPA shares this property to the same extent. Future research should aim to elucidate the full mechanistic profile of 2-ene-VPA and investigate its potential efficacy in non-epilepsy neurological models. Such studies will be crucial in determining whether 2-ene-VPA can truly serve as a safer and equally effective, or even superior, alternative to VPA across a range of neurological disorders.

References

  • Löscher, W., Nau, H., Marescaux, C., & Vergnes, M. (1984). Comparative evaluation of anticonvulsant and toxic potencies of valproic acid and 2-en-valproic acid in different animal models of epilepsy. European journal of pharmacology, 99(2-3), 211–218.
  • Patsnap Synapse. (2024). What is the mechanism of Valproic Acid? Retrieved from [Link]

  • Vorhees, C. V., Acuff-Smith, K. D., Weisenburger, W. P., Minck, D. R., & Nau, H. (1993). Trans-2-ene-valproic acid is less behaviorally teratogenic than an equivalent dose of valproic acid in rats.
  • Ghodke-Puranik, Y., Puranik, A. S., & Deshpande, J. (2022). Beyond epilepsy: The expanding role of valproic acid in Alzheimer disease therapy – a review. Journal of Alzheimer's Disease, 88(3), 827-847.
  • Monti, B., Polazzi, E., & Contestabile, A. (2009). Biochemical, molecular and epigenetic mechanisms of valproic acid neuroprotection. Current molecular pharmacology, 2(1), 95–109.
  • Chapman, A., Keane, P. E., Meldrum, B. S., Simiand, J., & Vernieres, J. C. (1985). Comparison of the pharmacological and biochemical profiles of valproic acid (VPA) and its cerebral metabolite (2-en-VPA) after oral administration in mice. Methods and findings in experimental and clinical pharmacology, 7(2), 83–86.
  • PANAChE Database. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). National Institute of Neurological Disorders and Stroke. Retrieved from [Link]

  • Socała, K., & Wlaź, P. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Experimental and Translational Methods to Screen Drugs Effective Against Seizures and Epilepsy (pp. 79-102). Springer, New York, NY.
  • Heinemann, U., & Esclapez, M. (1998). Comparison of effects of valproate and trans-2-en-valproate on different forms of epileptiform activity in rat hippocampal and temporal cortex slices. Epilepsia, 39(4), 364–371.
  • Kim, H. J., Rowe, M., Ren, M., Hong, J. S., Chen, P. S., & Chuang, D. M. (2007). Attenuation of ischemic brain injury by valproic acid is associated with histone deacetylation and mitochondrial protection. The Journal of pharmacology and experimental therapeutics, 321(1), 140–148.
  • Sysoeva, A. A., & Bogolepova, A. N. (2022). Therapeutic and Toxic Effects of Valproic Acid Metabolites. Metabolites, 12(11), 1083.
  • Shimada, T., & Yamagata, T. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of visualized experiments : JoVE, (136), 57574.
  • Abdel-Ghaffar, N. U., El-Sonbaty, M. R., & El-Kerdasy, A. M. (2000). Anticonvulsant and neurotoxic activities of twelve analogues of valproic acid. Arzneimittel-Forschung, 50(11), 1007–1012.
  • Melior Discovery. (n.d.). Pentylenetetrazole Induced Seizure (PTZ) Model. Retrieved from [Link]

  • Monti, B., Polazzi, E., & Contestabile, A. (2009). Biochemical, molecular and epigenetic mechanisms of valproic acid neuroprotection. Current Molecular Pharmacology, 2(1), 95-109.
  • University of British Columbia. (1989). Quantitative structure-anticonvulsant activity studies of valproic acid analogues. UBC Library Open Collections. Retrieved from [Link]

  • Hauck, R. S., Nau, H., & Elmazar, M. M. (1991). On the development of alternative antiepileptic drugs. Lack of enantioselectivity of the anticonvulsant activity, in contrast to teratogenicity, of 2-n-propyl-4-pentenoic acid and 2-n-propyl-4-pentynoic acid, analogues of the anticonvulsant drug valproic acid.
  • Ghodke-Puranik, Y., Puranik, A. S., & Deshpande, J. (2022). Evaluating In Situ (E)‐2,4‐Diene‐Valproic Acid in the Toxicity of Valproic Acid and (E)‐2‐Ene‐Valproic Acid in Sandwich‐Cultured Rat Hepatocytes. ResearchGate. Retrieved from [Link]

  • H. Steven White. (2003). Structures of known hepatotoxic valproic acid metabolites: 2-ene-VPA... ResearchGate. Retrieved from [Link]

  • Kaminski, R. M., Livingood, M. R., & Rogawski, M. A. (2004).
  • Löscher, W. (1992). Pharmacological, toxicological and neurochemical effects of delta 2(E)-valproate in animals. Neuropsychobiology, 25(4), 209–217.
  • Löscher, W., & Schmidt, D. (1983). Acute anticonvulsant activity of structural analogues of valproic acid and changes in brain GABA and aspartate content. Life sciences, 32(17), 2023–2031.
  • Tsai, J. J., & Chen, C. F. (1995).
  • Mula, M. (2017). Effects of VPA in different animal models of epilepsy. ResearchGate. Retrieved from [Link]

  • Löscher, W., & Nau, H. (1993). Effects of valproate and E-2-en-valproate on functional and morphological parameters of rat liver. II. Influence of phenobarbital comedication. Epilepsy research, 14(2), 143–154.
  • PharmGKB. (n.d.). Valproic Acid Pathway, Pharmacokinetics. Retrieved from [Link]

  • Rahman, M., & Nguyen, H. (2024). Valproic Acid. In StatPearls.
  • Chen, C. H., & Lin, C. C. (2012). Summary of the pharmacological mechanism of action of valproic acid. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2024). Spinal muscular atrophy. Retrieved from [Link]

  • Boggs, J. M., Butler, J. T., DeSoucy, E. S., Dente, C. J., Edwards, D. S., Herson, P. S., ... & Johnson, J. L. (2018). Pharmacokinetics and Safety of High-Dose Intravenous Valproic Acid in Healthy Subjects: A Dose Escalation Trial To Support Clinical Translational Studies. The Journal of clinical pharmacology, 58(2), 185–194.
  • Ates, E., Turgut, H., Yildirim, O., & Akcay, H. (2023). Molecular Investigation of the Effects of Two Antiepileptic Drugs (Valproic Acid and Levetiracetam) on Alveolar Bone Under Orthodontic Force. Medicina, 59(11), 1935.

Sources

cross-validation of 2-Propylpent-4-ynoic acid's effects in different cell lines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Cross-Validating the Effects of 2-Propylpent-4-ynoic Acid (Valproic Acid) Across Diverse Cell Lines

Introduction: Beyond a Single Data Point

In the realm of drug discovery and cellular biology, the initial promising results of a compound in a single cell line are merely the opening chapter, not the entire story. This guide addresses the critical next step: the rigorous cross-validation of biological effects. We will focus on 2-Propylpent-4-ynoic acid, more commonly known as Valproic Acid (VPA), a short-chain fatty acid with a well-established role as an anti-epileptic drug.[1] More recently, VPA has garnered significant attention for its potent anti-cancer properties, which are primarily attributed to its activity as a histone deacetylase (HDAC) inhibitor.[2][3]

VPA functions by inhibiting Class I and II HDACs, leading to the hyperacetylation of histones.[2][4] This epigenetic modification alters chromatin structure, making it more accessible to transcription factors and resulting in the altered expression of genes that govern critical cellular processes such as the cell cycle, differentiation, and apoptosis.[1][3]

However, the cellular context is paramount. The genetic and epigenetic landscape can vary dramatically between different cell lines, even those derived from the same tissue type. Therefore, "cross-validation" in this context refers to a systematic process of performing a battery of assays across a panel of diverse cell lines to confirm that the compound's observed effects (e.g., cytotoxicity, apoptosis induction) are consistent and stem from its intended mechanism of action. This process is fundamental to establishing the robustness and potential translatability of preclinical findings.

This guide provides an integrated framework for designing and executing a cross-validation study for VPA, intended for researchers aiming to generate a comprehensive and defensible dataset.

Part 1: The Strategic Framework for Cross-Validation

The foundation of a successful cross-validation study lies in its design. The goal is to challenge the hypothesis of VPA's efficacy across varied biological contexts to identify consistent patterns of response.

The Logic of Cross-Cell Line Validation

cluster_0 Compound cluster_1 Cell Line Panel cluster_2 Phenotypic & Mechanistic Assays cluster_3 Conclusion VPA Valproic Acid (VPA) MCF7 MCF-7 (Luminal A Breast Cancer) VPA->MCF7 Treatment MDAMB231 MDA-MB-231 (Triple-Negative Breast Cancer) VPA->MDAMB231 Treatment Caco2 Caco-2 (Colorectal Adenocarcinoma) VPA->Caco2 Treatment BEAS2B BEAS-2B (Non-cancerous Control) VPA->BEAS2B Treatment Viability Cell Viability (MTT Assay) MCF7->Viability Apoptosis Apoptosis (Annexin V / PI) MCF7->Apoptosis CellCycle Cell Cycle (PI Staining) MCF7->CellCycle Mechanism Mechanism (Western Blot: Ac-H3/H4) MCF7->Mechanism MDAMB231->Viability MDAMB231->Apoptosis MDAMB231->CellCycle MDAMB231->Mechanism Caco2->Viability Caco2->Apoptosis Caco2->CellCycle Caco2->Mechanism BEAS2B->Viability BEAS2B->Apoptosis BEAS2B->CellCycle BEAS2B->Mechanism Conclusion Validated Anti-Cancer Effect (Robust & Generalizable) Viability->Conclusion Consistent Results Apoptosis->Conclusion Consistent Results CellCycle->Conclusion Consistent Results Mechanism->Conclusion Consistent Results

Caption: Logical workflow for cross-validating VPA's effects.

Rationale for Cell Line Selection

The choice of cell lines is the most critical variable in this study design. A well-curated panel should include diversity in tissue of origin, mutation status, and tumorigenicity to provide a comprehensive test of the compound's activity.

  • MCF-7 (Luminal A Breast Cancer): An estrogen receptor (ER)-positive, well-differentiated cell line. It serves as a model for hormone-dependent breast cancers.[5][6]

  • MDA-MB-231 (Triple-Negative Breast Cancer): Lacks expression of ER, progesterone receptor (PR), and HER2. This line is known for being more aggressive and invasive, representing a clinically challenging subtype of breast cancer.[6]

  • Caco-2 (Colorectal Adenocarcinoma): This line is unique in its ability to spontaneously differentiate into mature intestinal cells, providing a model to study effects on both proliferative and differentiated cells.[7]

  • BEAS-2B (Immortalized Bronchial Epithelium): A non-cancerous cell line used as a control to assess the differential cytotoxicity of VPA between malignant and non-malignant cells. A favorable therapeutic agent should exhibit greater potency against cancer cells.[5]

Part 2: Core Experimental Methodologies

Scientific integrity demands meticulous and reproducible protocols. The following sections detail the core assays for a comprehensive VPA cross-validation study. Each protocol is a self-validating system when performed with appropriate controls (e.g., untreated, vehicle-treated).

Experimental Workflow Overview

Caption: High-level experimental workflow for VPA analysis.

Protocol 1: Cell Viability Assessment (MTT Assay)

Expertise & Experience: The MTT assay is a foundational colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability. The principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductases in the mitochondria of living cells.[8] The resulting color intensity is directly proportional to the number of metabolically active, and therefore viable, cells.

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of VPA in serum-free medium. A typical range for VPA is from 0.25 mM to 10 mM.[4][7] Include a vehicle-only control (e.g., PBS or DMSO).

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the appropriate VPA dilution or vehicle control to each well. Ensure each condition is performed in triplicate.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the crystals. Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[9]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[9] Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Apoptosis Detection (Annexin V/PI Staining)

Expertise & Experience: This flow cytometry-based assay provides quantitative data on apoptosis and necrosis. In early apoptosis, phosphatidylserine (PS), a phospholipid, translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.[12] This dual staining allows for the differentiation of four cell populations:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (rare).

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells in 6-well plates. After 24 hours, treat with VPA at the predetermined IC50 concentration and a higher concentration for a fixed time (e.g., 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with cold PBS and detach using a gentle cell scraper or EDTA-based solution (avoid harsh trypsinization which can damage the membrane).[11] Centrifuge all collected cells at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with cold 1X PBS. Centrifuge again.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).[11][12] The calcium is essential for Annexin V binding.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL stock) to the cell suspension.[11]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. Be sure to include single-stain controls (Annexin V only, PI only) to set up compensation and quadrants correctly.[12]

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Expertise & Experience: This method quantifies the DNA content within a cell population, allowing for the determination of the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[13] VPA, as an HDAC inhibitor, is expected to cause cell cycle arrest, often at the G1 or G2/M phase.[7][14] The protocol uses PI to stain DNA in permeabilized cells. Since PI binds stoichiometrically to double-stranded DNA, the fluorescence intensity is a direct measure of DNA content. Treatment with RNase is critical because PI can also bind to double-stranded RNA, which would otherwise confound the results.[13]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.

  • Cell Harvesting: Harvest approximately 1-2 x 10⁶ cells per sample. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cell pellet with 1 mL of cold PBS and centrifuge again.

  • Fixation: Resuspend the cell pellet gently by vortexing. While vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[15][16] Incubate at 4°C for at least 30 minutes (or overnight).

  • Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes. Discard the ethanol and wash the pellet with 1 mL of PBS to rehydrate the cells.

  • Staining: Resuspend the cell pellet in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[15][16]

  • Incubation: Incubate for 30 minutes at 37°C in the dark.[16]

  • Analysis: Analyze the samples on a flow cytometer. Use a pulse width vs. pulse area plot to gate on single cells and exclude doublets.[15] Model the resulting DNA content histogram using software (e.g., FlowJo, ModFit) to quantify the percentage of cells in G0/G1, S, and G2/M phases.[15]

Protocol 4: Mechanistic Validation (Western Blot for Histone Acetylation)

Expertise & Experience: This is the key mechanistic assay to confirm that VPA is acting as an HDAC inhibitor in the selected cell lines. A successful outcome—an increase in the acetylation of histone proteins like H3 and H4—directly links the phenotypic effects (decreased viability, apoptosis, cell cycle arrest) to VPA's known molecular target.[2][7] Western blotting uses SDS-PAGE to separate proteins by size, followed by transfer to a membrane and detection using specific antibodies.[17]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well or 10 cm dishes to obtain sufficient protein. Treat with VPA (e.g., at IC50 concentration) for a shorter time course (e.g., 6, 12, 24 hours) as histone acetylation can be an early event.

  • Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel (a 10-15% gel is suitable for small histone proteins). Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat milk or 5% BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Primary Antibody: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

      • Rabbit anti-Acetyl-Histone H3

      • Rabbit anti-Acetyl-Histone H4

      • Mouse anti-Total Histone H3 (as a loading control)

      • Mouse anti-β-actin or GAPDH (as a cytoplasmic loading control)

    • Secondary Antibody: Wash the membrane three times with TBST. Incubate for 1 hour at room temperature with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, anti-mouse IgG).

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the acetylated histone signal to the total histone or β-actin signal to determine the relative increase in acetylation upon VPA treatment.

Part 3: Data Synthesis and Comparative Analysis

The power of cross-validation comes from synthesizing the data from individual assays into a cohesive picture. Structured tables are essential for clear comparison.

Quantitative Data Summary

Table 1: Comparative IC50 Values (mM) of VPA Across Cell Lines (Illustrative Data)

Cell LineTissue of OriginTypeIC50 at 48h (mM)IC50 at 72h (mM)
MCF-7 BreastCancer (ER+)1.50.9
MDA-MB-231 BreastCancer (TNBC)2.11.3
Caco-2 ColonCancer2.51.8
BEAS-2B BronchusNon-cancerous>10.08.5

This table allows for a direct comparison of VPA's potency. The higher IC50 value in the non-cancerous BEAS-2B cell line would suggest a favorable therapeutic window.

Table 2: Induction of Apoptosis by VPA (at IC50, 48h) (Illustrative Data)

Cell Line% Total Apoptotic Cells (Vehicle)% Total Apoptotic Cells (VPA)Fold Increase
MCF-7 4.2%35.8%8.5x
MDA-MB-231 6.1%31.5%5.2x
Caco-2 3.8%28.9%7.6x
BEAS-2B 2.5%8.1%3.2x

This data quantifies the pro-apoptotic effect of VPA, demonstrating a consistently stronger induction in cancer cells compared to the non-cancerous control.

Table 3: Effect of VPA on Cell Cycle Distribution (at IC50, 48h) (Illustrative Data)

Cell LineCondition% G0/G1 Phase% S Phase% G2/M Phase
MCF-7 Vehicle55.1%30.2%14.7%
VPA72.3% 15.5%12.2%
MDA-MB-231 Vehicle48.9%35.6%15.5%
VPA65.4% 20.1%14.5%
Caco-2 Vehicle58.3%25.4%16.3%
VPA50.1%18.2%31.7%

This table highlights cell-line specific differences in the cell cycle response. For instance, VPA induces a strong G1 arrest in breast cancer lines, while causing a G2/M arrest in the Caco-2 colon cancer line.

Mechanistic Insight: The HDAC Inhibition Pathway

VPA's primary mechanism involves inhibiting HDACs, which prevents the removal of acetyl groups from histone tails. This leads to a more relaxed chromatin state ("euchromatin"), allowing for the transcription of tumor suppressor genes like p21 and pro-apoptotic genes like Bax.

VPA Valproic Acid (VPA) HDAC HDACs (Class I/II) VPA->HDAC Inhibits Histones Histones (H3, H4) HDAC->Histones Deacetylates Acetylation Histone Hyperacetylation (Relaxed Chromatin) Histones->Acetylation Accumulates Transcription Gene Transcription Acetylation->Transcription Promotes p21 p21 (CDKN1A) Upregulation Transcription->p21 Bax Bax Upregulation Transcription->Bax CellCycleArrest G1/G2 Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Induction Bax->Apoptosis

Caption: VPA's mechanism of action via HDAC inhibition.

Comparison with Alternative HDAC Inhibitors

VPA is one of several known HDAC inhibitors. Comparing its profile to other well-characterized compounds provides valuable context for its potential applications.

Table 4: Comparative Profile of Common HDAC Inhibitors

FeatureValproic Acid (VPA)Trichostatin A (TSA)SAHA (Vorinostat)
Class Specificity Class I and IIaClass I and IIPan-HDAC inhibitor
Potency Millimolar (mM) rangeNanomolar (nM) rangeNanomolar (nM) to low Micromolar (µM) range
Reversibility ReversibleReversibleReversible
Clinical Status Approved (for epilepsy)Preclinical toolApproved (for CTCL)
Key Advantage Well-tolerated, extensive clinical safety data[2]High potency for researchPotent, clinically approved for cancer
Key Limitation Lower potency compared to others[1]Poor in vivo stabilityBroader toxicity due to pan-inhibition

Conclusion

The cross-validation framework presented here provides a comprehensive strategy for substantiating the anti-cancer effects of 2-Propylpent-4-ynoic acid. By systematically assessing its impact on cell viability, apoptosis, and cell cycle progression across a diverse panel of cell lines, researchers can build a robust and compelling case for its efficacy. Critically, confirming the underlying mechanism through assays like Western blotting for histone acetylation ensures that the observed phenotypes are directly linked to VPA's function as an HDAC inhibitor. This multi-faceted approach moves beyond preliminary findings, generating the high-quality, defensible data required for publication and further translational development.

References

  • Gottlicher, M., et al. (2001). Histone Deacetylase Is a Target of Valproic Acid-Mediated Cellular Differentiation. The Journal of Biological Chemistry. Available at: [Link]

  • Prajeesh, V. N., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]

  • Asadi, M., et al. (2017). The Effects of Valproic Acid on Cell Viability of Breast Cancer and Genotoxicity of Human Lymphocytes Blood Cell Line. Journal of Mazandaran University of Medical Sciences. Available at: [Link]

  • Ahmed, M., et al. (2023). MTT Assay protocol. protocols.io. Available at: [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Otterson, G. A., et al. (2004). Valproic acts as an HDAC inhibitor in cells and works synergistically with the DNMT inhibitor, 5-aza-2′-deoxycytidine. Cancer Research. Available at: [Link]

  • Gurvich, N., et al. (2002). Inhibition of histone deacetylases by valproic acid and VPA analogs. ResearchGate. Available at: [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. Available at: [Link]

  • Liu, Z., et al. (2020). Valproic acid Suppresses Breast Cancer Cell Growth Through Triggering Pyruvate Kinase M2 Isoform Mediated Warburg Effect. Frontiers in Oncology. Available at: [Link]

  • Göttlicher, M., et al. (2001). Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. The EMBO Journal. Available at: [Link]

  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. Available at: [Link]

  • Kim, D., et al. (2007). Valproic acid inhibits histone deacetylase activity and suppresses excitotoxicity-induced GAPDH nuclear accumulation and apoptotic death in neurons. Journal of Neurochemistry. Available at: [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]

  • Creative BioMart. Studying Specific Site Modifications of Histone Acetylation Using WB Method. Available at: [Link]

  • Bio-protocol. (2015). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Available at: [Link]

  • Tamayo, T., et al. (2009). Cancer Risk in Long-term Users of Valproate: A Population-Based Case-Control Study. Cancer Epidemiology, Biomarkers & Prevention. Available at: [Link]

  • Hottiger, M. O., et al. (2021). Valproic Acid and Breast Cancer: State of the Art in 2021. International Journal of Molecular Sciences. Available at: [Link]

  • Kretzschmar, S., et al. (2010). Valproate inhibits colon cancer growth through cell cycle modification in vivo and in vitro. International Journal of Oncology. Available at: [Link]

  • EpigenTek. Western Blot (WB) Protocol. Available at: [Link]

  • O'Neill, C. P., et al. (2012). Methods for the analysis of histone H3 and H4 acetylation in blood. Journal of Translational Medicine. Available at: [Link]

  • King, R. D., et al. (2019). Closed-loop cycles of experiment design, execution, and learning accelerate systems biology model development in yeast. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Wikipedia. Epigenetics of chronic pain. Available at: [Link]

  • Editage Insights. (2023). Cross-validation: An essential tool for biomedical researchers. Available at: [Link]

  • Georgakopoulos, N., et al. (2020). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Molecules. Available at: [Link]

  • Phiel, C. J., et al. (2001). Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. The Journal of Biological Chemistry. Available at: [Link]

  • Egaña, L., et al. (2019). Effects of valproic acid on histone deacetylase inhibition in vitro and in glioblastoma patient samples. Neuro-Oncology Advances. Available at: [Link]

  • ResearchGate. (2020). Five-fold cross-validation during training and testing experiments. Available at: [Link]

  • Jones, B., & Montgomery, D. (2025). The Use of Cross-Validation in the Analysis of Designed Experiments. arXiv. Available at: [Link]

  • Berrar, D. (2018). Cross-Validation. ResearchGate. Available at: [Link]

  • SynZeal. (+/-)-2-Propyl-4-pentenoic Acid. Available at: [Link]

Sources

A Comparative Guide to the Efficacy of Valproic Acid and Its Analogs as GABA Transaminase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of neurological therapeutics, the modulation of gamma-aminobutyric acid (GABA)ergic neurotransmission remains a cornerstone of investigation. A key target in this pathway is GABA aminotransferase (GABA-AT), the primary enzyme responsible for the degradation of GABA. This guide provides an in-depth comparison of the efficacy of Valproic Acid (VPA), a widely used therapeutic agent, and its related analogs as inhibitors of GABA-AT.

It is important to address a potential point of ambiguity in nomenclature. While the query for "2-Propylpent-4-ynoic acid" suggests a specific chemical structure, a comprehensive review of the scientific literature indicates that this compound is not extensively characterized as a GABA-AT inhibitor. However, the structurally similar and well-researched compound, Valproic Acid (2-propylpentanoic acid), and its unsaturated metabolite, 2-propyl-4-pentenoic acid (4-ene VPA), are significant players in this field. Therefore, this guide will focus on the established efficacy and mechanisms of VPA and its analogs, providing a robust framework for comparison.

The Multifaceted Mechanism of Valproic Acid

Valproic acid's therapeutic utility in conditions such as epilepsy, bipolar disorder, and migraine prophylaxis stems from its complex and multifaceted mechanism of action.[1][2][3][4][5] While not fully elucidated, its effects are attributed to several key actions:

  • Inhibition of GABA Transaminase: VPA is known to inhibit GABA-AT, the enzyme that catabolizes GABA.[1][6] This inhibition leads to an accumulation of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission and reducing neuronal hyperexcitability.[1][4]

  • Blockade of Voltage-Gated Sodium Channels: VPA can block the repetitive firing of neurons by acting on voltage-gated sodium channels, an action similar to other anticonvulsants like phenytoin and carbamazepine.[1][7]

  • Inhibition of Histone Deacetylases (HDACs): VPA also functions as an HDAC inhibitor, which can modulate gene expression.[8][9] This action is being explored for its potential in cancer therapy and other conditions.[8][9]

The following diagram illustrates the central role of GABA-AT in GABA metabolism and the primary inhibitory action of Valproic Acid.

GABA_Metabolism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Glial Cell Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA GABA GAD->GABA GABA_cleft GABA GABA->GABA_cleft Release GABA_uptake GABA Transporter GABA_cleft->GABA_uptake Uptake GABA_in GABA GABA_uptake->GABA_in GABA_AT GABA Aminotransferase (GABA-AT) GABA_in->GABA_AT SSA Succinic Semialdehyde GABA_AT->SSA SSADH SSADH SSA->SSADH Succinate Succinate SSADH->Succinate VPA Valproic Acid (VPA) VPA->GABA_AT Inhibits

Caption: The GABA Metabolism Pathway and the inhibitory action of Valproic Acid on GABA Aminotransferase.

Comparative Efficacy of GABA-AT Inhibitors

A direct quantitative comparison of the inhibitory potency of VPA and its analogs is challenging due to variations in experimental conditions across different studies. However, we can synthesize the available data to provide a comparative overview.

InhibitorTargetReported IC50Therapeutic Range (Total VPA)Notes
Valproic Acid (VPA) GABA-AT, HDACs, Voltage-gated Na+ channelsNot consistently reported in literature50-125 µg/mL[1][6][7][10][11]Broad-spectrum activity. Therapeutic monitoring is common.[8]
2-propyl-4-pentenoic acid (4-ene VPA) GABA-ATNot specifiedMetabolite of VPAAssociated with hepatotoxicity and neuroteratogenicity.[12][13][14]
Vigabatrin GABA-ATNot specifiedNot applicableAn FDA-approved irreversible inhibitor of GABA-AT.[15][16]

Note on IC50 Values: The lack of standardized reporting for the IC50 of VPA against GABA-AT in the literature makes direct comparisons difficult. The therapeutic efficacy of VPA is likely a result of its multiple mechanisms of action rather than potent inhibition of a single target.[17]

Experimental Protocols for Assessing Inhibitor Efficacy

To enable researchers to conduct their own comparative studies, we provide the following detailed protocols.

In Vitro GABA Aminotransferase (GABA-AT) Inhibition Assay

This protocol is designed to determine the inhibitory potential of a compound against GABA-AT in a controlled in vitro setting.

Principle: The activity of GABA-AT is measured by quantifying the formation of its product, succinic semialdehyde, or by coupling the reaction to a downstream enzyme that produces a detectable signal (e.g., colorimetric or fluorescent).

Materials:

  • Recombinant or purified GABA-AT

  • GABA solution

  • α-ketoglutarate solution

  • Pyridoxal 5'-phosphate (PLP)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.2)

  • Test inhibitor (e.g., Valproic Acid)

  • Detection reagent (e.g., GABase enzyme mixture for a coupled reaction)[18]

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Reagents: Dissolve all reagents in the assay buffer to their final working concentrations. Prepare a serial dilution of the test inhibitor.

  • Enzyme Preparation: Pre-incubate the GABA-AT enzyme with PLP in the assay buffer for 10-15 minutes at 37°C to ensure the cofactor is bound.

  • Inhibitor Incubation: In a 96-well plate, add the GABA-AT enzyme solution to wells containing either the vehicle control or varying concentrations of the test inhibitor. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate Reaction: Start the enzymatic reaction by adding a mixture of GABA and α-ketoglutarate to each well.

  • Reaction Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. For a coupled assay, this may involve measuring the absorbance or fluorescence generated by a secondary reaction.[19]

  • Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

GABA_AT_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - GABA-AT - Substrates (GABA, α-KG) - Inhibitor dilutions enzyme_prep Pre-incubate GABA-AT with PLP reagents->enzyme_prep inhibitor_incubation Incubate Enzyme with Inhibitor enzyme_prep->inhibitor_incubation reaction_start Initiate Reaction with Substrates inhibitor_incubation->reaction_start reaction_incubation Incubate at 37°C reaction_start->reaction_incubation detection Stop Reaction & Add Detection Reagent reaction_incubation->detection read_plate Measure Signal (Absorbance/Fluorescence) detection->read_plate calculate_ic50 Calculate % Inhibition and Determine IC50 read_plate->calculate_ic50

Caption: A generalized workflow for an in vitro GABA Aminotransferase (GABA-AT) inhibition assay.

Quantification of GABA in Biological Samples

This protocol provides a method to assess the downstream effects of a GABA-AT inhibitor by measuring GABA levels in cell lysates or tissue homogenates.

Principle: GABA is extracted from the biological sample and quantified using a sensitive detection method, such as a fluorescence-coupled enzymatic assay.[18]

Materials:

  • Cell culture or tissue samples

  • Lysis buffer (e.g., RIPA buffer)

  • Reagents for sample preparation (e.g., sodium hydroxide, hydrochloric acid, Tris base)[18]

  • GABA quantification kit (e.g., fluorescence-based)

  • Fluorometer

Protocol:

  • Sample Collection: Harvest cells or tissues and keep them on ice.

  • Homogenization/Lysis: Homogenize tissues or lyse cells in an appropriate buffer. Centrifuge to pellet cellular debris and collect the supernatant.

  • Sample Preparation: Treat the supernatant to remove interfering substances. This may involve a series of chemical treatments and heating steps as described in established protocols.[18]

  • GABA Quantification: Use a commercial GABA quantification kit according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a fluorescent product proportional to the amount of GABA in the sample.

  • Data Analysis: Measure the fluorescence using a fluorometer. Determine the GABA concentration in the samples by comparing the fluorescence values to a standard curve generated with known concentrations of GABA. Normalize the GABA concentration to the total protein content of the sample.

Pharmacokinetics, Metabolism, and Toxicology

A critical aspect of comparing inhibitors is understanding their metabolic fate and potential for toxicity.

  • Metabolism of Valproic Acid: VPA is extensively metabolized in the liver. One of its major metabolites is 2-propyl-4-pentenoic acid (4-ene VPA).[12]

  • Toxicity of 4-ene VPA: 4-ene VPA is known to be hepatotoxic and neuroteratogenic.[12][14] Its formation is a key concern in the clinical use of VPA.[20]

CompoundCommon Side EffectsSevere Adverse Reactions
Valproic Acid (VPA) Nausea, vomiting, drowsiness, dizziness, hair loss, weight changes, tremor.[1][21]Hepatotoxicity, pancreatitis, teratogenicity, hyperammonemia.[2][8][20]

Conclusion

The selection of an appropriate inhibitor for research or therapeutic development requires a comprehensive evaluation of its efficacy, mechanism of action, and safety profile. While "2-Propylpent-4-ynoic acid" is not a prominently studied compound, Valproic Acid serves as a valuable case study in the complexities of GABA-AT inhibition. Its broad-spectrum activity, while therapeutically beneficial, also presents challenges in dissecting its precise mechanism and managing its side effect profile.

For researchers aiming to identify novel and specific GABA-AT inhibitors, the experimental protocols provided in this guide offer a starting point for rigorous in vitro and cell-based characterization. Future investigations should focus on developing inhibitors with improved specificity for GABA-AT to minimize off-target effects and enhance the therapeutic window. The ongoing search for new GABA-AT inhibitors remains a promising avenue for the development of next-generation therapies for a range of neurological disorders.[15][22]

References

  • Valproic Acid - StatPearls - NCBI Bookshelf. (2024-03-19). Available from: [Link]

  • Valproic acid (oral route) - Side effects & dosage - Mayo Clinic. (2025-12-01). Available from: [Link]

  • Valproate - Wikipedia. Available from: [Link]

  • Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC - NIH. Available from: [Link]

  • Mechanism of Action of Valproic Acid and Its Derivatives - Symbiosis Online Publishing. (2020-03-02). Available from: [Link]

  • Valproic Acid pharmacology : Uses, Side Effects, Interactions : Dr Rajesh gubba - YouTube. (2019-02-08). Available from: [Link]

  • 2-Penten-4-ynoic acid | C5H4O2 | CID 12487626 - PubChem. Available from: [Link]

  • A comparative investigation of 2-propyl-4-pentenoic acid (4-ene VPA) and its alpha-fluorinated analogue: phase II metabolism and pharmacokinetics - PubMed. Available from: [Link]

  • Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. (2023-11-30). Available from: [Link]

  • Side effects of valproic acid - NHS. Available from: [Link]

  • Multi-Targeting Valproic Acid Conjugates as Potent Agents Against Inflammation and Hyperlipidemia - MDPI. Available from: [Link]

  • Comparative Efficacy and Safety of Potassium-Competitive Acid Blockers vs. Proton Pump Inhibitors for Peptic Ulcer with or without Helicobacter pylori Infection: A Systematic Review and Network Meta-Analysis - MDPI. (2024-05-28). Available from: [Link]

  • Valproic Acid Level: Reference Range, Interpretation, Collection and Panels. (2025-11-04). Available from: [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. Available from: [Link]

  • Valproic Acid (VPA) / Divalproex (DVP) (Epival) - PsychDB. (2021-05-14). Available from: [Link]

  • PROP-2-ENOIC ACID - Ataman Kimya. Available from: [Link]

  • A comparison of efficacy and safety of potassium‐competitive acid blocker and proton pump inhibitor in gastric acid‐related diseases: A systematic review and meta‐analysis - PMC - NIH. Available from: [Link]

  • Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - ResearchGate. (2025-10-12). Available from: [Link]

  • Valproic Acid, a Histone Deacetylase Inhibitor, in Combination with Paclitaxel for Anaplastic Thyroid Cancer: Results of a Multicenter Randomized Controlled Phase II/III Trial - NIH. Available from: [Link]

  • Valproic Acid Side Effects: Common, Severe, Long Term - Drugs.com. (2025-03-03). Available from: [Link]

  • Full article: GABA enzymatic assay kit - Taylor & Francis Online. (2019-09-13). Available from: [Link]

  • Valproic Acid: MedlinePlus Drug Information. (2019-04-15). Available from: [Link]

  • A comparison of efficacy and safety of potassium-competitive acid blocker and proton pump inhibitor in gastric acid-related diseases: A systematic review and meta-analysis - PubMed. Available from: [Link]

  • What is the normal therapeutic range for valproic acid (Valproate) levels? - Dr.Oracle. (2025-03-03). Available from: [Link]

  • The efficacy of preanesthetic proton pump inhibitor treatment for patients on long-term H2 antagonist therapy - PubMed. Available from: [Link]

  • Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]

  • A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer - Research journals - PLOS. Available from: [Link]

  • VALPROIC ACID, SERUM OR PLASMA - NorDx Test Catalog. Available from: [Link]

  • (+/-)-2-Propyl-4-pentenoic Acid | 1575-72-0 | SynZeal. Available from: [Link]

  • 2-Propyl-2-pentenoic acid | C8H14O2 | CID 104893 - PubChem. Available from: [Link]

  • what is the value of IC50 categorized into 4 (strong, medium, weak, no active)?. (2019-11-03). Available from: [Link]

  • Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - PubMed. (2023-11-30). Available from: [Link]

  • (Z)-2-propylpent-2-enoic acid | C8H14O2 | CID 6439659 - PubChem. Available from: [Link]

  • Histone deacetylase inhibitor valproic acid suppresses the growth and increases the androgen responsiveness of prostate cancer cells - PubMed. Available from: [Link]

Sources

comparative analysis of 2-Propylpent-4-ynoic acid synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of 2-Propylpent-4-ynoic Acid

Introduction: 2-Propylpent-4-ynoic acid, a key analog of the established anticonvulsant valproic acid (VPA), is a molecule of significant interest in medicinal chemistry and drug development.[1] Its structural modifications are explored for enhanced efficacy and novel therapeutic applications, particularly in neurology.[2][3] The efficient and reliable synthesis of this compound is paramount for advancing research. This guide provides an in-depth comparative analysis of the primary synthetic methodologies, offering field-proven insights into experimental design, protocol validation, and practical considerations for laboratory application.

Method 1: The Classic Malonic Ester Synthesis

The malonic ester synthesis is a robust and highly dependable method for the preparation of carboxylic acids with two substituents on the alpha-carbon.[4] This pathway is often the first choice for gram-scale synthesis in a research setting due to its predictable nature and the relatively low cost of starting materials.

Core Principle: The central strategy involves the sequential alkylation of diethyl malonate, a C-H acidic compound, followed by hydrolysis and decarboxylation to yield the final carboxylic acid.[5] The acidity of the α-hydrogens (pKa ≈ 13) on diethyl malonate allows for easy deprotonation with a common alkoxide base, forming a stabilized enolate.[6] This enolate then acts as a nucleophile to attack alkyl halides in a classic SN2 reaction.[7][8]

Detailed Experimental Protocol

Step 1: First Alkylation (Propylation)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).

  • To the stirred sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. The formation of the sodium salt of diethyl malonate, a white precipitate, may be observed.[9]

  • Add 1-bromopropane (1.0 eq) to the reaction mixture and heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting malonate.

  • Cool the mixture, pour it into water, and extract the product, diethyl 2-propylmalonate, with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 2: Second Alkylation (Propargylation)

  • Prepare a fresh solution of sodium ethoxide in absolute ethanol as described above.

  • Dissolve the diethyl 2-propylmalonate from the previous step in absolute ethanol and add it to the sodium ethoxide solution.

  • Add propargyl bromide (1.0 eq) dropwise to the mixture. Caution: Propargyl bromide is a lachrymator and should be handled in a fume hood.

  • Heat the reaction to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up the reaction as in Step 1 to isolate the dialkylated product, diethyl 2-propyl-2-(prop-2-yn-1-yl)malonate.

Step 3: Hydrolysis and Decarboxylation

  • To the crude dialkylated ester, add an excess of a strong base solution (e.g., 2M NaOH in ethanol/water).[10]

  • Heat the mixture to reflux for several hours (typically 12-24h) to ensure complete hydrolysis of both ester groups to the corresponding dicarboxylic acid salt.[11]

  • After cooling to room temperature, remove the ethanol under reduced pressure.[10]

  • Dilute the aqueous residue and acidify to pH ~1 with concentrated HCl.[10] This protonates the carboxylates and induces spontaneous decarboxylation upon gentle heating.

  • Extract the final product, 2-propylpent-4-ynoic acid, with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the crude product, which can be further purified by distillation or recrystallization. A 95% yield has been reported for the final hydrolysis step.[10]

Causality and Experimental Choices
  • Choice of Base: Sodium ethoxide is the base of choice as it is inexpensive and its conjugate acid (ethanol) is the reaction solvent, preventing unwanted transesterification reactions.[6]

  • Sequential Alkylation: It is crucial to perform the alkylations in two separate steps. Adding both alkyl halides at once would result in a statistical mixture of dipropyl-, dipropargyl-, and the desired propyl-propargyl-malonates, complicating purification.

  • Hydrolysis and Decarboxylation: The hydrolysis of the esters followed by acidification allows for the formation of a β-keto acid-like intermediate (a malonic acid derivative) which readily loses CO₂ upon heating to furnish the final product.[4]

Workflow Visualization

Malonic_Ester_Synthesis DM Diethyl Malonate NaOEt1 1. NaOEt, EtOH DM->NaOEt1 PropylBr 2. Propyl Bromide NaOEt1->PropylBr Intermediate1 Diethyl 2-propylmalonate PropylBr->Intermediate1 NaOEt2 1. NaOEt, EtOH Intermediate1->NaOEt2 PropargylBr 2. Propargyl Bromide NaOEt2->PropargylBr Intermediate2 Diethyl 2-propyl-2-propargylmalonate PropargylBr->Intermediate2 Hydrolysis 1. NaOH, H₂O/EtOH, Δ 2. H₃O⁺, Δ Intermediate2->Hydrolysis Product 2-Propylpent-4-ynoic acid Hydrolysis->Product

Caption: Workflow for the Malonic Ester Synthesis of 2-Propylpent-4-ynoic acid.

Method 2: The Acetoacetic Ester Synthesis (A Viable Alternative)

A conceptually similar approach is the acetoacetic ester synthesis, which is primarily used to synthesize ketones. However, by choosing the correct starting material, it can be adapted to produce carboxylic acids, offering an alternative route with different strategic considerations.

Core Principle: This method uses an alkyl acetoacetate as the starting material. The α-hydrogens are acidic (pKa ≈ 11) and can be removed by a base to form an enolate. This enolate is then sequentially alkylated. The final step involves a ketonic cleavage under specific hydrolytic conditions. To synthesize a carboxylic acid, one would start with a derivative where the acetyl group can be cleaved selectively.

Hypothetical Protocol Adaptation

While less common for this specific target, a modified acetoacetic ester synthesis could be envisioned.

Step 1: Enolate Formation and First Alkylation

  • React ethyl acetoacetate with sodium ethoxide in ethanol.

  • Add 1-bromopropane and reflux to obtain ethyl 2-acetylpentanoate.

Step 2: Second Alkylation

  • Treat the product from Step 1 with sodium ethoxide.

  • Add propargyl bromide and reflux to yield ethyl 2-acetyl-2-propylpent-4-ynoate.

Step 3: Hydrolysis and Decarboxylation/Cleavage

  • Saponify the ester with aqueous NaOH.

  • Acidify the reaction mixture. Depending on the conditions, this step can be directed towards decarboxylation to yield a ketone. To obtain the desired carboxylic acid, more specialized cleavage conditions would be required, making this route less direct than the malonic ester synthesis for this particular target.

Causality and Experimental Choices
  • Starting Material: The choice of ethyl acetoacetate is central. Its structure allows for the same type of sequential alkylation as diethyl malonate.

  • Cleavage Step: The final hydrolysis and decarboxylation step in the acetoacetic ester synthesis typically yields a ketone.[4] Achieving a carboxylic acid product would necessitate a different final cleavage strategy, potentially involving oxidative methods, which adds complexity.

Workflow Visualization

Acetoacetic_Ester_Synthesis EAA Ethyl Acetoacetate NaOEt1 1. NaOEt, EtOH EAA->NaOEt1 PropylBr 2. Propyl Bromide NaOEt1->PropylBr Intermediate1 Ethyl 2-acetylpentanoate PropylBr->Intermediate1 NaOEt2 1. NaOEt, EtOH Intermediate1->NaOEt2 PropargylBr 2. Propargyl Bromide NaOEt2->PropargylBr Intermediate2 Ethyl 2-acetyl-2-propylpent-4-ynoate PropargylBr->Intermediate2 Cleavage Hydrolysis & Specialized Cleavage Intermediate2->Cleavage Product 2-Propylpent-4-ynoic acid Cleavage->Product

Sources

A Researcher's Guide to Specificity: Evaluating 2-Propylpent-4-ynoic Acid and its Analogs as Chemical Probes for Histone Deacetylases

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in epigenetics and drug discovery, the ability to selectively probe the activity of specific enzyme families is paramount. Histone deacetylases (HDACs) are a class of enzymes crucial to the regulation of gene expression, and their dysregulation is implicated in numerous diseases, including cancer and neurological disorders.[1][2] Valproic acid (VPA), a long-established antiepileptic drug, has been identified as a direct inhibitor of class I and IIa HDACs, making it a valuable scaffold for developing chemical probes to study this enzyme family.[2][3][4]

This guide provides an in-depth assessment of research tools derived from the VPA scaffold, with a focus on compounds structurally related to 2-propylpent-4-ynoic acid. While direct research on "2-propylpent-4-ynoic acid" is sparse, the scientific literature points to potent activity in structurally similar analogs, such as (S)-2-pentyl-4-pentynoic acid, which contains the critical terminal alkyne moiety.[5] This terminal alkyne transforms the inhibitor into a powerful research tool, an activity-based probe (ABP), by enabling "clickable" chemistry for visualization, enrichment, and proteome-wide specificity analysis.

We will explore the experimental workflows required to rigorously assess the specificity of such a probe, compare its performance to established alternatives like suberoylanilide hydroxamic acid (SAHA)-based probes, and provide actionable protocols for your laboratory.

The Logic of Design: From HDAC Inhibitor to Activity-Based Probe

The utility of a VPA-derived probe hinges on a bipartite design: a "warhead" that recognizes and binds to the target enzyme's active site, and a "reporter" handle for downstream detection.

  • The VPA Scaffold (The "Warhead"): Valproic acid itself is a relatively simple carboxylic acid.[3] Its derivatives mimic the substrate of HDACs, placing the carboxylic acid group in proximity to the catalytic zinc ion in the active site of class I and IIa HDACs, thereby inhibiting their function.[6]

  • The Terminal Alkyne (The "Reporter"): The "-4-ynoic acid" suffix denotes the presence of a terminal alkyne. This small, bio-orthogonal group is the key to the probe's utility.[7] It does not significantly perturb the molecule's interaction with its target but can be specifically and covalently linked to a reporter molecule (e.g., a fluorophore or biotin) via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

G

Caption: Workflow for using a VPA-alkyne activity-based probe.

A Framework for Specificity Assessment: Self-Validating Experimental Design

Trust in a research tool is built upon rigorous validation. The following experimental workflow is designed not only to identify the targets of a VPA-alkyne probe but also to build confidence in the specificity of those interactions.

// Start start [label="Start: VPA-Alkyne Probe", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Level 1 invitro [label="In Vitro HDAC\nInhibition Assay"]; incell [label="In-Cell Target Engagement"]; proteomics [label="Chemoproteomic Profiling"];

// Level 2 ic50 [label="Determine IC50 values\nfor HDAC isoforms"]; imaging [label="Fluorescence Imaging"]; gel [label="In-Gel Fluorescence"]; competition [label="Competitive Profiling\n(Pre-treat with VPA)"]; enrichment [label="Biotin-Azide Enrichment"];

// Level 3 ms [label="LC-MS/MS Analysis"]; quantification [label="Quantitative Analysis\n(On- vs. Off-targets)"];

// Connections start -> invitro; start -> incell; start -> proteomics;

invitro -> ic50;

incell -> imaging; incell -> gel;

proteomics -> competition; proteomics -> enrichment;

enrichment -> ms -> quantification; competition -> ms -> quantification;

// Final Output output [label="Specificity Profile of Probe", shape=parallelogram, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ic50 -> output; gel -> output; quantification -> output; } ends_dot

Caption: Experimental workflow for validating probe specificity.

In Vitro Enzymatic Assays: The First Litmus Test

The initial step is to confirm that the VPA-alkyne probe retains its inhibitory activity against its intended targets.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the probe against a panel of recombinant human HDAC isoforms.

  • Methodology: Utilize commercially available HDAC activity assay kits, which typically employ a fluorogenic acetylated peptide substrate. The rate of deacetylation, and thus fluorescence, is measured in the presence of varying concentrations of the probe.

  • Why this is important: This experiment verifies that the addition of the alkyne tag has not ablated the compound's ability to inhibit HDACs and provides a quantitative measure of its potency and isoform selectivity.

In-Cell Target Engagement: Visualizing the Interaction

Moving from a purified system to a complex cellular environment is a critical step.

  • Objective: To confirm that the probe can enter live cells and bind to its target proteins.

  • Methodology:

    • Treat cultured cells with the VPA-alkyne probe for a defined period.

    • As a negative control, pre-incubate a parallel set of cells with an excess of a known HDAC inhibitor (e.g., VPA itself or a broad-spectrum inhibitor like Trichostatin A) before adding the probe. This is a competition assay .

    • Lyse the cells, and perform a click reaction with an azide-linked fluorophore (e.g., TAMRA-azide).

    • Visualize the labeled proteins via SDS-PAGE and in-gel fluorescence scanning.

  • Self-Validation: The competition assay is a self-validating control. If the fluorescent bands corresponding to HDACs disappear or are significantly reduced in the pre-incubated sample, it provides strong evidence that the probe binds to the same site as the known inhibitor.

Chemoproteomics: A Global View of Specificity

The gold standard for specificity assessment is an unbiased, proteome-wide analysis.

  • Objective: To identify all proteins that are covalently or tightly bound by the probe in a cellular context, thus revealing both on-target and potential off-target interactions.

  • Methodology:

    • Label cells as described above (with and without a competitor).

    • Perform a click reaction with biotin-azide.

    • Enrich the biotin-labeled proteins using streptavidin-coated beads.

    • Digest the enriched proteins with trypsin and identify them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantitative proteomics allows for the comparison of protein enrichment between the probe-treated and the competitor-treated samples. True targets will show a significant decrease in enrichment in the competitor-treated sample.

Comparative Analysis: VPA-Alkyne Probes vs. SAHA-Based Probes

No research tool exists in a vacuum. A critical assessment requires comparison to established alternatives. SAHA-BPyne is a well-characterized activity-based probe for HDACs, built on the scaffold of the pan-HDAC inhibitor SAHA (Vorinostat).[8][9][10]

FeatureVPA-Alkyne Probe (Hypothesized)SAHA-BPyne Probe (Established)Rationale & Implications for Researchers
Core Scaffold Valproic AcidSuberoylanilide Hydroxamic Acid (SAHA)The scaffold dictates the inherent selectivity of the probe.
Known Selectivity Class I and IIa HDACs[11]Pan-HDAC inhibitor (Classes I, II, IV)[12]A VPA-based probe is ideal for studying Class I/IIa HDACs specifically, while a SAHA-based probe provides a broader snapshot of HDAC activity.
Binding Moiety Carboxylic AcidHydroxamic AcidThe hydroxamic acid moiety in SAHA is a more potent zinc-binding group, generally leading to higher affinity but potentially less selectivity.
Potential Off-Targets To be determined by proteomicsKnown to label some HDAC-associated proteins[9]The VPA scaffold may have a different off-target profile due to its distinct chemical structure.
Best Use Case Investigating the roles of Class I/IIa HDACs; dissecting the effects of selective HDAC inhibition.Profiling global changes in HDAC activity; initial screening for HDAC involvement in a biological process.The choice of probe should be dictated by the specific research question.

Table 1: Comparison of VPA-derived and SAHA-derived HDAC probes.

Experimental Protocols

Protocol 1: In-Gel Fluorescence Assay for Target Engagement
  • Cell Culture and Treatment: Plate cells (e.g., HeLa or Jurkat) to achieve 80-90% confluency. For competition, pre-treat cells with 10x excess of VPA for 1 hour. Add VPA-alkyne probe (e.g., 10-50 µM) to all wells (except vehicle control) and incubate for 4 hours.

  • Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in RIPA buffer containing protease inhibitors. Quantify protein concentration using a BCA assay.

  • Click Chemistry Reaction: To 50 µg of protein lysate, add the following click-chemistry cocktail: TAMRA-azide (25 µM), TCEP (1 mM), TBTA ligand (100 µM), and Copper (II) Sulfate (1 mM). Incubate at room temperature for 1 hour, protected from light.

  • Protein Precipitation: Precipitate protein by adding 4 volumes of ice-cold acetone. Incubate at -20°C for 30 minutes and centrifuge to pellet the protein.

  • SDS-PAGE and Imaging: Resuspend the protein pellet in Laemmli sample buffer. Run the samples on a 10% SDS-PAGE gel. Scan the gel using a fluorescence scanner (e.g., Typhoon or ChemiDoc) with appropriate excitation/emission filters for TAMRA.

Protocol 2: Competitive Chemoproteomic Profiling
  • Cell Labeling and Lysis: Prepare two populations of cells. Treat one with a vehicle control and the other with a 10x excess of a free VPA analog (the "competitor") for 1 hour. Then, treat both populations with the VPA-alkyne probe for 4 hours. Lyse the cells in a lysis buffer compatible with click chemistry.

  • Click Reaction and Enrichment: Normalize protein concentrations. Perform the click reaction as above, but using Biotin-Azide instead of a fluorescent azide. Enrich biotinylated proteins using high-capacity streptavidin agarose beads. Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer containing a reducing agent (DTT) and an alkylating agent (iodoacetamide), followed by overnight digestion with sequencing-grade trypsin.

  • LC-MS/MS Analysis: Collect the supernatant containing the peptides. Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap).

  • Data Analysis: Use a quantitative proteomics software package (e.g., MaxQuant) to identify and quantify peptides. Calculate the ratio of protein abundance in the probe-only sample versus the competitor-treated sample. Proteins with a significantly reduced ratio are considered specific targets of the probe.

Conclusion

A research tool with the name 2-propylpent-4-ynoic acid, or a close structural analog, represents a potentially powerful asset for the targeted investigation of Class I and IIa histone deacetylases. Its VPA-derived scaffold provides inherent selectivity, while the terminal alkyne handle unlocks a suite of modern biochemical techniques for target validation and discovery. However, its value is entirely dependent on a rigorous and multi-faceted assessment of its specificity. By employing a combination of in vitro enzymatic assays, in-cell competitive binding studies, and unbiased chemoproteomic profiling, researchers can build a comprehensive and trustworthy profile of this probe. This allows for the confident interpretation of experimental results and ultimately accelerates our understanding of HDAC biology and the development of next-generation therapeutics.

References

  • Salisbury, C. M., & Cravatt, B. F. (2007). Activity-based probes for proteomic profiling of histone deacetylase complexes. Proceedings of the National Academy of Sciences, 104(4), 1171-1176. [Link]

  • Salisbury, C. M., & Cravatt, B. F. (2007). Analysis of the Proteome-Wide Reactivity Profiles of SAHA-BPyne. PNAS, 104(4). [Link]

  • Salisbury, C. M., & Cravatt, B. F. (2007). Activity-based probes for profiling histone deacetylase complexes in cancer. American Association for Cancer Research. [Link]

  • Salisbury, C. M., & Cravatt, B. F. (2008). Optimization of activity-based probes for proteomic profiling of histone deacetylase complexes. Journal of the American Chemical Society, 130(7), 2184–2194. [Link]

  • Eyal, S., et al. (2004). The Activity of Antiepileptic Drugs as Histone Deacetylase Inhibitors. Epilepsia, 45(7), 737-744. [Link]

  • Leng, Y., et al. (2009). Potent neuroprotective effects of novel structural derivatives of valproic acid: potential roles of HDAC inhibition and HSP70 induction. Neurochemistry International, 55(5), 329-335. [Link]

  • Chen, X., et al. (2016). Design and Synthesis of an Activity-Based Protein Profiling Probe Derived From Cinnamic Hydroxamic Acid. Bioorganic & Medicinal Chemistry, 24(5), 903-910. [Link]

  • Chen, Z., et al. (2012). Histone deacetylase inhibitor, 2-propylpentanoic acid, increases the chemosensitivity and radiosensitivity of human glioma cell lines in vitro. Chinese Medical Journal, 125(24), 4338-4343. [Link]

  • Wikipedia. (n.d.). Epigenetics of chronic pain. In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Phiel, C. J., et al. (2001). Histone Deacetylase Is a Target of Valproic Acid-Mediated Cellular Differentiation. Journal of Biological Chemistry, 276(39), 36734-36741. [Link]

  • Markus, A., & Morris, M. J. (2018). HDAC9 Inhibition as a Novel Treatment for Stroke. Stroke, 49(10), 2533-2540. [Link]

  • Suraweera, A., et al. (2023). Histone Deacetylases (HDAC) Inhibitor—Valproic Acid Sensitizes Human Melanoma Cells to Dacarbazine and PARP Inhibitor. Genes, 14(6), 1295. [Link]

  • Göttlicher, M., et al. (2001). Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. The EMBO Journal, 20(24), 6969-6978. [Link]

  • Krämer, O. H., et al. (2003). The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2. The EMBO Journal, 22(13), 3411-3420. [Link]

  • Bustami, M., & Taha, M. O. (2017). Valproic Acid as a Potential Inhibitor of Plasmodium falciparum Histone Deacetylase 1 (PfHDAC1): An in Silico Approach. Molecules, 22(8), 1339. [Link]

  • Suraweera, A., et al. (2023). Histone Deacetylases (HDAC) Inhibitor—Valproic Acid Sensitizes Human Melanoma Cells to Dacarbazine and PARP Inhibitor. Genes, 14(6), 1295. [Link]

  • Li, H., et al. (2024). Alkyne-Tagged SERS nanoprobe for understanding Cu+ and Cu2+ conversion in cuproptosis processes. Nature Communications, 15(1), 3239. [Link]

  • Adooq Bioscience. (n.d.). HDAC inhibitors. [Link]

  • Singh, S., et al. (2021). Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer. Molecules, 26(23), 7356. [Link]

  • Toseland, C. D., et al. (1982). Valproic acid estimation by enzyme immunoassay. Clinica Chimica Acta, 124(1), 101-107. [Link]

  • Nuriya, M., et al. (2021). Alkyne-Tagged Dopamines as Versatile Analogue Probes for Dopaminergic System Analysis. Analytical Chemistry, 93(27), 9345-9355. [Link]

  • Nuriya, M., et al. (2021). Alkyne-Tagged Dopamines as Versatile Analogue Probes for Dopaminergic System Analysis. ResearchGate. [Link]

  • Yagen, B., et al. (2004). Tetramethylcyclopropyl analogue of a leading antiepileptic drug, valproic acid. Synthesis and evaluation of anticonvulsant activity of its amide derivatives. Journal of Medicinal Chemistry, 47(12), 2995-3003. [Link]

Sources

A Head-to-Head Comparison of 2-Propylpent-4-ynoic Acid and Other Fatty Acid Analogs in Neurotherapeutics and Epigenetic Modulation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of neurotherapeutics and epigenetic research, the short-chain fatty acid valproic acid (VPA) has long been a cornerstone. Its broad-spectrum anticonvulsant activity, coupled with its more recently discovered role as a histone deacetylase (HDAC) inhibitor, has cemented its place in the clinical and research arenas. However, the therapeutic window of VPA is narrowed by its associated teratogenicity and hepatotoxicity, spurring the development of a diverse array of fatty acid analogs. This guide provides a detailed head-to-head comparison of a promising, yet less-explored analog, 2-propylpent-4-ynoic acid, with other key fatty acid analogs, offering insights into their structure-activity relationships, therapeutic potential, and the experimental methodologies crucial for their evaluation.

The Rationale for Developing Valproic Acid Analogs

Valproic acid (2-propylpentanoic acid) exerts its therapeutic effects through multiple mechanisms, including the enhancement of GABAergic inhibition and the modulation of voltage-gated ion channels.[1] Its discovery as an HDAC inhibitor opened a new chapter in its therapeutic applications, extending to cancer and other conditions where epigenetic dysregulation is a key factor.[2][3] The primary impetus for developing VPA analogs is to dissociate its therapeutic efficacy from its adverse effects. The key structural features of VPA that are manipulated in its analogs include the alkyl side chains and the carboxylic acid moiety.[4]

A Comparative Analysis of Anticonvulsant Activity

The anticonvulsant properties of VPA and its analogs are typically evaluated in rodent models of seizures, such as the maximal electroshock (MES) and the subcutaneous pentylenetetrazol (scPTZ) tests. The MES model is indicative of efficacy against generalized tonic-clonic seizures, while the scPTZ model is predictive of efficacy against absence seizures.

A crucial study by T.A. Baillie and colleagues provides a foundational dataset for comparing the anticonvulsant activity of various VPA analogs. While direct data for 2-propylpent-4-ynoic acid is not available in this specific study, the data for a structurally very similar compound, (+/-)-2-n-propyl-4-hexynoic acid , offers valuable insights.

CompoundAnticonvulsant Activity (ED50 in mmol/kg) in PTZ testNeurotoxicity (TD50 in mmol/kg) in Rotarod testProtective Index (TD50/ED50)
Valproic Acid (VPA)1.52.81.9
(+/-)-2-n-propyl-4-hexynoic acid 1.0 >3.0 >3.0
2-en-VPA~1.3 times more potent than VPAMore sedative than VPA at higher dosesNot explicitly calculated
4-en-VPASimilar to VPAAssociated with hepatotoxicityNot applicable due to toxicity

Table 1: Comparative Anticonvulsant Activity and Neurotoxicity of Valproic Acid and its Analogs. Data for VPA and (+/-)-2-n-propyl-4-hexynoic acid are adapted from Baillie et al.[5] Information on 2-en-VPA is from a separate comparative study.[6][7]

The data clearly indicates that (+/-)-2-n-propyl-4-hexynoic acid exhibits a more potent anticonvulsant effect (lower ED50) and a wider therapeutic window (higher Protective Index) compared to VPA.[5] This suggests that the introduction of an alkyne group at the 4-position can enhance anticonvulsant activity while potentially reducing sedative side effects.

In contrast, 2-en-VPA , a major metabolite of VPA, shows a favorable anticonvulsant profile, being roughly 1.3 times more potent than the parent drug.[7] However, it demonstrates increased sedation at higher doses.[6] A significant advantage of 2-en-VPA is its lack of teratogenicity, a major drawback of VPA.[6] 4-en-VPA , another metabolite, has anticonvulsant potency similar to VPA but is associated with significant hepatotoxicity, limiting its therapeutic potential.[8]

Head-to-Head Comparison of HDAC Inhibition

The ability of VPA and its analogs to inhibit HDACs is a key mechanism underlying their potential in cancer therapy and other applications. This activity is typically quantified by determining the half-maximal inhibitory concentration (IC50) against various HDAC isoforms.

CompoundTarget HDACsIC50 (approximate)Key Findings
Valproic Acid (VPA)Class I and IIa0.5 - 2 mMBroad-spectrum inhibitor, induces proteasomal degradation of HDAC2.[9][10]
R- and S-4-yn-VPAClass I and IIaNot specified, but teratogenic isomers show HDAC inhibitionHDAC inhibition is stereoselective and correlates with teratogenicity.[2]
2-hexyl-4-pentynoic acid (HPTA)Not specifiedNot specifiedA novel HDACi that enhances the therapeutic effect of hydroxyurea in triple-negative breast cancer.
Short-chain fatty acids (e.g., butyrate)Class I and IIMillimolar rangeGeneral HDAC inhibitors with anti-inflammatory properties.

Table 2: Comparative HDAC Inhibitory Properties of Valproic Acid and its Analogs. Data is compiled from multiple sources.[2][9][10]

The available data suggests that the presence of an alkyne group, as in 4-yn-VPA and 2-hexyl-4-pentynoic acid , is compatible with HDAC inhibition. The study on R- and S-4-yn-VPA highlights the stereoselectivity of this interaction, with the teratogenic isomer being the active HDAC inhibitor.[2] This underscores the importance of stereochemistry in the design of safer VPA analogs.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the key experiments discussed in this guide.

In Vivo Anticonvulsant Activity Assessment: The Pentylenetetrazol (PTZ) Seizure Model

This model is widely used to screen for drugs effective against absence seizures.

Caption: Workflow for the Pentylenetetrazol (PTZ) Seizure Model.

In Vitro HDAC Inhibition Assay: Fluorometric Method

This assay provides a quantitative measure of a compound's ability to inhibit HDAC enzymes.

Caption: Workflow for a Fluorometric HDAC Inhibition Assay.

Structure-Activity Relationship (SAR) and Future Directions

The comparative data reveals several key SAR insights:

  • Carboxylic Acid Moiety: This group is critical for both anticonvulsant and HDAC inhibitory activities, likely through its interaction with the zinc ion in the active site of HDACs.

  • Alkyl Chain Length and Branching: These features influence the lipophilicity of the compounds, which in turn affects their ability to cross the blood-brain barrier and interact with their targets.

  • Unsaturation: The introduction of double or triple bonds can modulate potency and toxicity. The alkyne group in 2-propyl-4-hexynoic acid appears to enhance anticonvulsant activity.

Future research should focus on a systematic evaluation of 2-propylpent-4-ynoic acid and other alkynoic fatty acid analogs to obtain direct comparative data on their anticonvulsant efficacy and HDAC inhibitory profiles across different isoforms. The development of isoform-selective HDAC inhibitors is a particularly promising avenue for creating safer and more effective therapeutics.

Conclusion

While direct experimental data for 2-propylpent-4-ynoic acid remains to be fully elucidated in comparative studies, the analysis of its close structural analogs suggests it holds significant promise as a potent anticonvulsant with a potentially favorable safety profile. Its structural similarity to other alkynoic fatty acids that exhibit HDAC inhibitory activity also warrants further investigation into its epigenetic modulating capabilities. The experimental frameworks provided in this guide offer a clear path for researchers to rigorously evaluate this and other novel fatty acid analogs, paving the way for the next generation of neurotherapeutics and epigenetic modulators.

References

  • Nau, H., & Löscher, W. (1986). Comparative evaluation of anticonvulsant and toxic potencies of valproic acid and 2-en-valproic acid in different animal models of epilepsy. European Journal of Pharmacology, 128(3), 267-275.
  • Löscher, W. (2002). Basic pharmacology of valproate: a review after 35 years of clinical use for the treatment of epilepsy. CNS drugs, 16(10), 669-694.
  • Baillie, T. A., & Van der Graaff, M. (1988). Anticonvulsant and neurotoxic activities of twelve analogues of valproic acid. Journal of medicinal chemistry, 31(1), 147-151.
  • Löscher, W., & Nau, H. (1985). Pharmacological evaluation of various metabolites and analogues of valproic acid. Anticonvulsant and toxic potencies in mice. Neuropharmacology, 24(5), 427-435.
  • Ghodsi, R., & Rad, B. H. (2012). 4-ene-VPA in epilepsy: A review. Epilepsy & Behavior, 23(2), 111-116.
  • Göttlicher, M., Minucci, S., Zhu, P., Krämer, O. H., Schimpf, A., Giavara, S., ... & Heinzel, T. (2001). Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. The EMBO journal, 20(24), 6969-6978.
  • Phiel, C. J., Zhang, F., Huang, E. Y., Guenther, M. G., Lazar, M. A., & Klein, P. S. (2001). Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen. Journal of Biological Chemistry, 276(39), 36734-36741.
  • Krämer, O. H., Zhu, P., Ostendorff, H. P., Golebiewski, M., Tiefenbach, J., Peters, M. A., ... & Heinzel, T. (2003). The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2. The EMBO journal, 22(13), 3411-3420.
  • Canani, R. B., Di Costanzo, M., & Leone, L. (2012). The epigenetic effects of butyrate: potential therapeutic implications for clinical practice. Clinical epigenetics, 4(1), 1-9.
  • Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature reviews Drug discovery, 9(1), 68-82.
  • Löscher, W. (2017). Currently available and emerging animal models of epilepsy and seizures for developing new antiepileptic drugs. Seizure, 50, 87-97.
  • Bradner, J. E., West, N., Grachan, M. L., Greenberg, E. F., Haggarty, S. J., Warner, S. L., & Wiest, O. (2010). Chemical phylogenetics of histone deacetylases.
  • Promega Corporation. (2015). HDAC-Glo™ I/II Assays and Screening Systems Technical Manual.
  • Gurvich, N., Tsygankova, O. M., Meinkoth, J. L., & Klein, P. S. (2004). Histone deacetylase is a target of valproic acid–mediated cellular differentiation. Cancer research, 64(3), 1070-1070.
  • Löscher, W., & Nau, H. (1983). Distribution of valproic acid and its metabolites in different brain areas of the dog. Neuropharmacology, 22(1), 125-130.
  • Li, Y., Liu, Y., Li, Y., Zhang, Y., & Liu, Y. (2022). Histone deacetylase inhibitor 2-hexyl-4-pentynoic acid enhances hydroxyurea therapeutic effect in triple-negative breast cancer cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 873, 503422.
  • Göttlicher, M. (2004). Valproic acid: an old drug newly discovered as inhibitor of histone deacetylases. Annals of the New York Academy of Sciences, 1025(1), 245-255.
  • Gottlicher, M., Minucci, S., & Pelicci, P. G. (2001). Valproic acid: a new epigenetic drug. Nature reviews Molecular cell biology, 2(12), 923-923.
  • Chen, P. S., Wang, C. C., & Chen, H. P. (2012). Histone deacetylase inhibitor, 2-propylpentanoic acid, increases the chemosensitivity and radiosensitivity of human glioma cell lines in vitro. Chinese medical journal, 125(24), 4338-4343.
  • Chateauvieux, S., Morceau, F., Dicato, M., & Diederich, M. (2010). Molecular and therapeutic potential and toxicity of valproic acid. Journal of biomedicine & biotechnology, 2010.
  • Hauck, R. S., & Nau, H. (1991). On the development of alternative antiepileptic drugs. Lack of enantioselectivity of the anticonvulsant activity, in contrast to teratogenicity, of 2-n-propyl-4-pentenoic acid and 2-n-propyl-4-pentynoic acid, analogues of the anticonvulsant drug valproic acid.
  • Dong, Y., Li, Y., Zhang, Y., & Liu, Y. (2020). Valproic acid targets HDAC1/2 and HDAC1/PTEN/Akt signalling to inhibit cell proliferation via the induction of autophagy in gastric cancer. Journal of cellular and molecular medicine, 24(12), 6865-6876.
  • Löscher, W., & Nau, H. (1983). 2-en-valproic acid: a new anticonvulsant drug?. Epilepsia, 24(4), 438-439.
  • Castillo, N., O'Léary, C., & Mendoza, M. C. (2020). Anti-epileptic activity, toxicity and teratogenicity in CD1 mice of a novel valproic acid arylamide derivative, N-(2-hydroxyphenyl)-2-propylpentanamide. Toxicology and applied pharmacology, 401, 115033.
  • Frey, H. H., & Löscher, W. (1976). Di-n-propylacetic acid--profile of anticonvulsant activity in mice. Arzneimittel-Forschung, 26(2), 299-301.
  • Li, H., Zhao, Y., & Li, J. (2020). Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. Molecules, 25(19), 4443.
  • Fortunati, D., Verdone, L., & Fazi, F. (2010). Cell type-specific anti-cancer properties of valproic acid: independent effects on HDAC activity and Erk1/2 phosphorylation. Journal of cellular and molecular medicine, 14(6b), 1573-1584.
  • Grybauskas, A., Mickeviciute, A., & Mickevicius, V. (2022). Inhibitory activities (IC 50) of tested compounds against HDAC4 and HDAC8. Molecules, 27(11), 3505.
  • Adooq Bioscience. (n.d.). HDAC inhibitors. Retrieved from [Link]

  • Venkataramani, V., Rossner, C., Iffland, L., Schweyer, S., Tamboli, I. Y., Walter, J., ... & Bayer, T. A. (2010). Histone deacetylase inhibitor valproic acid inhibits cancer cell proliferation via down-regulation of the alzheimer amyloid precursor protein. Journal of Biological Chemistry, 285(14), 10678-10689.
  • Krämer, O. H., Zhu, P., Ostendorff, H. P., Golebiewski, M., Tiefenbach, J., Peters, M. A., ... & Heinzel, T. (2003). The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2. The EMBO journal, 22(13), 3411-3420.
  • Geronikaki, A., & Gavalas, A. (2021). Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases. Pharmaceuticals, 14(11), 1148.
  • Zhu, C., Wang, X., Chen, J., Wang, H., Zhou, L., Li, J., ... & Huang, M. (2012). Simultaneous determination of valproic acid and 2-propyl-4-pentenoic acid for the prediction of clinical adverse effects in Chinese patients with epilepsy. Seizure, 21(2), 121-125.
  • Bialer, M. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior, 5(6), 846-852.
  • Heinemann, U., & Esclapez, M. (1998). Comparison of effects of valproate and trans-2-en-valproate on different forms of epileptiform activity in rat hippocampal and temporal cortex slices. Epilepsia, 39(6), 577-584.
  • S-Vincze, Z., & Szilágyi, G. (2001). Anticonvulsant, but not antiepileptic, action of valproate on audiogenic seizures in metaphit-treated rats. Clinical and experimental pharmacology & physiology, 28(8), 654-659.
  • Bialer, M., Johannessen, S. I., Kupferberg, H. J., Levy, R. H., Loiseau, P., & Perucca, E. (2004). Progress report on new antiepileptic drugs: a summary of the Sixth Eilat Conference (EILAT VI). Epilepsy research, 61(1-3), 1-48.

Sources

An Independent Researcher's Guide to the Synthesis, Characterization, and Biological Scrutiny of 2-Propylpent-4-enoic Acid (4-en-VPA)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of published findings concerning 2-Propylpent-4-enoic acid, a significant metabolite of the widely used anticonvulsant, Valproic Acid (VPA). Often referred to as 4-en-VPA, this compound has garnered considerable research interest due to its implication in the hepatotoxicity and neuroteratogenicity associated with VPA therapy.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate and build upon existing literature.

A critical point of clarification is the distinction between 2-Propylpent-4-e noic acid (with a carbon-carbon double bond) and 2-Propylpent-4-y noic acid (with a carbon-carbon triple bond). The vast majority of published research focuses on the former, 4-en-VPA, which is the primary subject of this guide. While the "-ynoic" acid variant exists, it is a distinct chemical entity with significantly less available data.[3][4][5]

Our approach emphasizes scientific integrity through detailed, replicable protocols and a thorough understanding of the experimental rationale. We will delve into the synthesis, purification, and analytical characterization of 4-en-VPA, followed by a critical comparison with its parent compound, Valproic Acid. Finally, we will outline a protocol for assessing a key biological finding: its neuroteratogenic potential.

Part 1: Synthesis and Verification of 2-Propylpent-4-enoic Acid

The foundation of any independent verification is the unambiguous synthesis and characterization of the molecule . While 4-en-VPA is commercially available, in-house synthesis provides a deeper understanding of potential impurities and allows for isotopic labeling studies.

1.1: Synthetic Pathway Overview

A common and reliable method for the synthesis of 2-Propylpent-4-enoic acid involves the alkylation of a malonic ester derivative. This classical approach offers good yields and relatively straightforward purification.

Synthesis_Workflow Start Diethyl Malonate Step1 Alkylation with Propyl Bromide Start->Step1 Intermediate1 Diethyl 2-propylmalonate Step1->Intermediate1 Step2 Second Alkylation with Allyl Bromide Intermediate1->Step2 Intermediate2 Diethyl 2-allyl-2-propylmalonate Step2->Intermediate2 Step3 Hydrolysis and Decarboxylation Intermediate2->Step3 Product 2-Propylpent-4-enoic acid (4-en-VPA) Step3->Product

Caption: Synthetic workflow for 2-Propylpent-4-enoic acid.

1.2: Detailed Synthetic Protocol

  • Step 1: Synthesis of Diethyl 2-propylmalonate.

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in absolute ethanol.

    • To this solution, add diethyl malonate dropwise at 0°C.

    • After stirring for 30 minutes, add 1-bromopropane dropwise and allow the reaction to warm to room temperature.

    • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

    • Cool the mixture, remove the ethanol under reduced pressure, and partition the residue between diethyl ether and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude diethyl 2-propylmalonate.

  • Step 2: Synthesis of Diethyl 2-allyl-2-propylmalonate.

    • Prepare a solution of sodium ethoxide in absolute ethanol as in Step 1.

    • Add the crude diethyl 2-propylmalonate dropwise at 0°C.

    • After 30 minutes, add allyl bromide dropwise and allow the reaction to proceed at room temperature overnight.

    • Work-up the reaction as described in Step 1 to obtain crude diethyl 2-allyl-2-propylmalonate.

  • Step 3: Hydrolysis and Decarboxylation to 2-Propylpent-4-enoic Acid.

    • To the crude diethyl 2-allyl-2-propylmalonate, add an excess of a strong base solution (e.g., 6M sodium hydroxide).

    • Heat the mixture to reflux for 8-12 hours to ensure complete hydrolysis of the esters.

    • Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of ~1. This will protonate the carboxylate and initiate decarboxylation upon heating.

    • Gently heat the acidified solution to 50-60°C until carbon dioxide evolution ceases.

    • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting oil via vacuum distillation or column chromatography to obtain pure 2-Propylpent-4-enoic acid.

1.3: Analytical Characterization and Data Comparison

Rigorous characterization is non-negotiable for verifying the identity and purity of the synthesized compound. The data obtained should be compared with published values and commercially available standards.

Analytical Technique Expected Result for 2-Propylpent-4-enoic Acid Reference Compound
¹H NMR (CDCl₃, 400 MHz) δ ~0.9 (t, 3H, CH₃), ~1.4 (m, 4H, CH₂CH₂), ~2.4 (m, 1H, CH), ~5.0-5.2 (m, 2H, =CH₂), ~5.7-5.9 (m, 1H, CH=), ~11.0 (br s, 1H, COOH)Valproic Acid
¹³C NMR (CDCl₃, 100 MHz) δ ~14.0 (CH₃), ~20.0 (CH₂), ~34.0 (CH₂), ~45.0 (CH), ~117.0 (=CH₂), ~135.0 (CH=), ~180.0 (C=O)Valproic Acid
Mass Spectrometry (ESI-) [M-H]⁻ at m/z 141.1Valproic Acid
Purity (GC-FID) ≥97.0%Commercially available standard
Part 2: Comparative Analysis with Valproic Acid

Understanding the subtle structural differences between 4-en-VPA and its parent drug, Valproic Acid, is key to elucidating their differing biological activities.

Structure_Comparison cluster_VPA Valproic Acid cluster_4enVPA 2-Propylpent-4-enoic Acid (4-en-VPA) VPA_structure CH₃CH₂CH₂CH(COOH)CH₂CH₂CH₃ Comparison Key Difference: Introduction of a terminal double bond (unsaturation) FourEnVPA_structure CH₂=CHCH₂CH(COOH)CH₂CH₂CH₃

Caption: Structural comparison of Valproic Acid and 4-en-VPA.

This seemingly minor structural modification has profound implications for the molecule's metabolism, leading to the formation of reactive intermediates that are thought to contribute to its toxicity.[2]

Part 3: Independent Verification of a Key Biological Finding - Neuroteratogenicity

One of the most significant published findings regarding 4-en-VPA is its neuroteratogenic potential.[1][2] An independent verification of this finding is crucial. The following protocol outlines an in vitro assay using a mouse embryonic stem cell test (EST).

3.1: Experimental Workflow for Assessing Neuroteratogenicity

Biological_Assay_Workflow Start Mouse Embryonic Stem Cells (mESCs) Step1 Cell Culture and Plating Start->Step1 Step2 Treatment with varying concentrations of: - 4-en-VPA - Valproic Acid (Positive Control) - Vehicle (Negative Control) Step1->Step2 Step3 Incubation for 24-48 hours Step2->Step3 Step4 Assessment of Endpoints: - Cell Viability (e.g., MTT assay) - Neuronal Differentiation Markers (e.g., β-III tubulin immunofluorescence) - Morphological Analysis Step3->Step4 Analysis Data Analysis and Comparison of dose-response curves Step4->Analysis

Caption: Workflow for in vitro assessment of neuroteratogenicity.

3.2: Detailed Experimental Protocol

  • Cell Culture: Culture mouse embryonic stem cells (e.g., D3 cell line) under standard conditions to maintain pluripotency.

  • Differentiation Induction: Plate mESCs in differentiation medium to initiate the formation of embryoid bodies (EBs).

  • Compound Treatment: After 48 hours of differentiation, treat the EBs with a range of concentrations of 4-en-VPA (e.g., 1 µM to 1 mM), Valproic Acid (as a positive control), and a vehicle control (e.g., DMSO).

  • Endpoint Analysis (Day 10):

    • Morphology: Visually inspect the EBs for any dysmorphogenic effects, such as reduced size or abnormal shape.

    • Immunofluorescence: Fix, permeabilize, and stain the EBs for neuronal markers like β-III tubulin to assess neuronal outgrowth and network formation.

    • Quantitative Analysis: Quantify the fluorescent signal or the area of neuronal outgrowth using imaging software.

3.3: Expected Outcomes and Interpretation

Based on published literature, it is anticipated that 4-en-VPA will induce dysmorphogenesis and inhibit neuronal differentiation at lower concentrations than Valproic Acid, indicating a higher neuroteratogenic potential.[1][2] Plotting dose-response curves for both compounds will allow for a quantitative comparison of their potencies.

Conclusion

This guide provides a robust framework for the independent verification of key findings related to 2-Propylpent-4-enoic acid. By meticulously following the outlined protocols for synthesis, characterization, and biological testing, researchers can build upon the existing body of knowledge with confidence. The emphasis on rigorous analytical validation and the use of appropriate controls are paramount to ensuring the integrity and reproducibility of the experimental results. This approach will ultimately contribute to a more complete understanding of the toxicological profile of this important VPA metabolite.

References

  • (±)-2-Propyl-4-pentenoic Acid | 1575-72-0 | SynZeal. [Link]

  • (±)-2-n-Propyl-4-pentenoic acid | C8H14O2 | CID 104896 - PubChem. [Link]

  • 4-Pentanoic acid, 2-propyl-, (S)- | C8H14O2 | CID 23615693 - PubChem. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-Propylpent-4-ynoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, scientifically grounded protocol for the safe and compliant disposal of 2-Propylpent-4-ynoic acid, a compound that, due to its structural features—a carboxylic acid and a terminal alkyne—requires careful consideration.

I. Core Safety Directives & Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. The dual functionality of 2-Propylpent-4-ynoic acid dictates its primary risks.

  • Carboxylic Acid Moiety: Like other carboxylic acids, this compound is expected to be corrosive and irritating to the skin, eyes, and respiratory tract.

  • Terminal Alkyne Group: This functional group presents a more nuanced and significant hazard. The acidic proton on the terminal alkyne can react with certain heavy metal ions (e.g., copper(I), silver, mercury(II)) to form highly unstable and potentially explosive metal acetylides. This reactivity is a central consideration in its disposal.

Based on data for the structurally similar compound (±)-2-propyl-4-pentenoic acid, 2-Propylpent-4-ynoic acid should be considered toxic if swallowed[1].

Personal Protective Equipment (PPE) is non-negotiable. At a minimum, this includes:

  • A flame-resistant laboratory coat.

  • Chemical safety goggles with side shields.

  • Nitrile or other chemically resistant gloves.

All handling and disposal steps must be conducted within a certified chemical fume hood to mitigate inhalation risks.

II. Quantitative Data Summary

For procedural clarity, the key chemical and physical properties of a closely related analog, (±)-2-propyl-4-pentenoic acid, are summarized below. These values should be considered indicative for 2-Propylpent-4-ynoic acid in the absence of specific data.

PropertyValueSource
Molecular Formula C₈H₁₄O₂[1][2][3]
Molecular Weight 142.20 g/mol [1][2][3]
Appearance Likely an oil[2]
Solubility Slightly soluble in methanol[2]

III. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of 2-Propylpent-4-ynoic acid, from initial waste collection to final handover for professional disposal.

Step 1: Waste Classification and Segregation

Proper classification is the foundation of compliant chemical waste disposal. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity[4].

  • Corrosivity (D002): As a carboxylic acid, 2-Propylpent-4-ynoic acid waste is likely to be corrosive if the pH is ≤ 2 or ≥ 12.5.

  • Toxicity (D004-D043): While not specifically listed, its structural similarity to valproic acid, a known teratogen, and its potential for oral toxicity warrant a cautious approach[1][5].

Given these characteristics, waste containing 2-Propylpent-4-ynoic acid must be managed as hazardous waste .

Crucially, this waste stream must be segregated from any solutions or materials containing heavy metals to prevent the formation of explosive acetylides.

Step 2: Waste Collection and Container Management
  • Select an Appropriate Waste Container: Use a clean, dedicated, and clearly labeled hazardous waste container. The container should be made of a material compatible with organic acids, such as high-density polyethylene (HDPE).

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "2-Propylpent-4-ynoic acid," and the approximate concentration and quantity. The hazard characteristics (Corrosive, Toxic) should also be clearly indicated.

  • Accumulation: Collect the waste in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the direct control of laboratory personnel[6].

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.

Step 3: Neutralization of Small Quantities (Optional and with Caution)

For very small quantities of aqueous solutions containing 2-Propylpent-4-ynoic acid, neutralization may be considered to reduce the corrosivity hazard. However, this does not render the waste non-hazardous due to its potential toxicity and the reactivity of the alkyne.

This procedure should only be performed by trained personnel and is not a substitute for professional disposal.

  • Work in a Fume Hood: Conduct the entire procedure in a chemical fume hood with appropriate PPE.

  • Dilution: Dilute the acidic solution by slowly adding it to a large volume of cold water.

  • Neutralization: While stirring, slowly add a weak base, such as a saturated solution of sodium bicarbonate, until the pH is between 6.0 and 8.0. Be prepared for gas evolution (carbon dioxide).

  • Collection: The neutralized solution must still be collected as hazardous waste.

Step 4: Managing Contaminated Materials

Any materials that come into contact with 2-Propylpent-4-ynoic acid, such as pipette tips, gloves, and absorbent pads, must be disposed of as solid hazardous waste.

  • Collection: Place all contaminated solid waste into a designated, labeled, and sealed plastic bag or container.

  • Segregation: Ensure that this solid waste is also kept separate from any heavy metal-containing waste.

Step 5: Final Disposal

All collected hazardous waste, both liquid and solid, must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in the regular trash.

IV. Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2-Propylpent-4-ynoic acid.

DisposalWorkflow Disposal Workflow for 2-Propylpent-4-ynoic Acid cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_disposal Final Disposition start Start: Generation of 2-Propylpent-4-ynoic Acid Waste assess_hazards Assess Hazards: - Corrosive (Carboxylic Acid) - Toxic (Analog Data) - Reactive (Terminal Alkyne) start->assess_hazards wear_ppe Wear Appropriate PPE: - Lab Coat - Safety Goggles - Chemical-Resistant Gloves assess_hazards->wear_ppe classify_waste Classify as Hazardous Waste wear_ppe->classify_waste segregate_waste Segregate from Heavy Metal Waste classify_waste->segregate_waste collect_liquid Collect Liquid Waste in Labeled HDPE Container segregate_waste->collect_liquid collect_solid Collect Contaminated Solids in Labeled Bag/Container segregate_waste->collect_solid store_in_saa Store in Satellite Accumulation Area (SAA) collect_liquid->store_in_saa collect_solid->store_in_saa contact_ehs Contact EHS for Pickup store_in_saa->contact_ehs final_disposal Professional Disposal by Licensed Contractor contact_ehs->final_disposal

Disposal Workflow for 2-Propylpent-4-ynoic Acid

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 2-Propylpent-4-ynoic acid, thereby protecting themselves, their colleagues, and the environment. This commitment to the complete lifecycle of chemical reagents is a hallmark of a robust and responsible safety culture.

V. References

  • PubChem. 4-Pentanoic acid, 2-propyl-, (S)-. National Center for Biotechnology Information. [Link]

  • PubChem. (+-)-2-n-Propyl-4-pentenoic acid. National Center for Biotechnology Information. [Link]

  • MDPI. (2023). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. [Link]

  • LITFL. (2021). Valproic Acid. [Link]

  • Chemistry LibreTexts. (2022). 11: Properties and Reactions of Alkynes. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. [Link]

  • SynZeal. (n.d.). (+/-)-2-Propyl-4-pentenoic Acid. [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. [Link]

  • Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. [Link]

  • ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. [Link]

  • P2 InfoHouse. (n.d.). Removing Carboxylic Acids From Aqueous Wastes. [Link]

  • National Center for Biotechnology Information. (2024). Valproic Acid - StatPearls. [Link]

  • ResearchGate. (2023). Reactions of terminal alkynes regulated by precursor design. [Link]

  • National Center for Biotechnology Information. (2024). Valproate Toxicity - StatPearls. [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. [Link]

  • PubMed. (2009). Valproic acid in pregnancy: how much are we endangering the embryo and fetus?. [Link]

  • American Chemical Society. (2022). Valproic acid. [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. [Link]

  • Water Corporation. (n.d.). Laboratory chemical waste. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Nature. (2024). A general strategy for recycling polyester wastes into carboxylic acids and hydrocarbons. [Link]

  • Google Patents. (n.d.). Method of recycling unsaturated polyester resin waste and recycling apparatus.

  • WIPO Patentscope. (2020). Process for separation of saturated and unsaturated carboxylic acids. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Propylpent-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-Propylpent-4-ynoic acid. As a valued professional in research and drug development, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the necessary precautions.

Hazard Analysis: Understanding the Risks

2-Propylpent-4-ynoic acid is a carboxylic acid containing a terminal alkyne group. This structure suggests several potential hazards:

  • Corrosivity: Like other carboxylic acids, it is expected to be corrosive, capable of causing severe skin burns and eye damage upon contact.[3][5] Ingestion can lead to burns in the digestive and respiratory tracts.[3]

  • Toxicity: Structurally related compounds, such as valproic acid and its metabolites, are known to have reproductive and developmental toxicity.[4][6] The toxicological properties of 2-Propylpent-4-ynoic acid have not been fully investigated, and it should be handled as a potentially toxic substance.[2][3]

  • Irritation: Inhalation of vapors or mists may cause respiratory irritation.[4]

  • Lachrymator: Some related compounds are lachrymators, meaning they can cause tearing.[2]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is essential to mitigate risks of exposure.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is contingent on the nature of the work being performed. The following table summarizes the recommended PPE for various laboratory operations involving 2-Propylpent-4-ynoic acid.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., preparing dilute solutions, analytical sampling) Chemical splash gogglesDouble-layered nitrile glovesFully-buttoned laboratory coatNot generally required if handled in a certified chemical fume hood
High-Volume Handling (e.g., synthesis, purification, transfers) Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatRecommended, especially if there is a potential for aerosol generation. Use a NIOSH-approved respirator with organic vapor cartridges.
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsNIOSH-approved respirator with organic vapor cartridges

Why it's critical: Acid splashes can cause irreversible eye damage, including blindness.[7]

  • Chemical Splash Goggles: These are mandatory for any work with 2-Propylpent-4-ynoic acid. They must provide a complete seal around the eyes to protect from splashes, mists, and vapors.[7]

  • Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles. The face shield provides a broader barrier of protection for the entire face.[5]

Why it's critical: Carboxylic acids can cause severe skin burns.[3] The potential for dermal absorption of this compound and systemic toxicity cannot be ruled out.

  • Glove Selection:

    • Nitrile Gloves: For incidental contact and handling of small quantities, nitrile gloves are a suitable choice.[7] Double-gloving is recommended to provide an extra layer of protection.

    • Butyl Rubber Gloves: For prolonged contact or when handling larger volumes, butyl rubber gloves offer superior chemical resistance.[8]

  • Glove Inspection: Always inspect gloves for any signs of degradation or perforation before use.[9] Contaminated gloves should be removed immediately and disposed of properly.

Why it's critical: To prevent contact with skin and to avoid contaminating personal clothing.

  • Laboratory Coat: A standard, fully-buttoned laboratory coat is the minimum requirement.[8]

  • Chemical-Resistant Apron: When handling larger volumes or during procedures with a high splash potential, a chemical-resistant apron should be worn over the lab coat.[7]

  • Full-Body Protection: For large-scale operations or spill response, chemical-resistant coveralls may be necessary.

Why it's critical: Inhalation of acid vapors can cause respiratory irritation.[4]

  • Engineering Controls: The primary method for controlling inhalation exposure is the use of a certified chemical fume hood.[9]

  • Respirators: If engineering controls are insufficient or during emergency situations like a large spill, a NIOSH-approved respirator with organic vapor cartridges is required.[8] Proper fit-testing and training are essential for effective respirator use.

Procedural Guidance: Donning, Doffing, and Disposal

Donning (Putting On) Sequence:

  • Lab Coat/Apron: Put on your lab coat and fasten all buttons. If required, don a chemical-resistant apron.

  • Respirator: If respiratory protection is needed, perform a seal check and don the respirator.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.

  • Gloves: Don the first pair of gloves, ensuring they overlap with the cuffs of your lab coat. If double-gloving, put on the second pair.

Doffing (Taking Off) Sequence:

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, from the back of your head.

  • Lab Coat/Apron: Unbutton your lab coat and remove it by folding it inward on itself to contain any contamination.

  • Inner Gloves: Remove the inner pair of gloves.

  • Respirator: If a respirator was used, remove it last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling 2-Propylpent-4-ynoic Acid task_assessment Assess Task: - Volume - Concentration - Potential for Splash/Aerosol start->task_assessment low_risk Low Risk (e.g., small volume, dilute) task_assessment->low_risk Low high_risk High Risk (e.g., large volume, synthesis, spill) task_assessment->high_risk High ppe_low Minimum PPE: - Lab Coat - Chemical Splash Goggles - Double Nitrile Gloves low_risk->ppe_low ppe_high Enhanced PPE: - Lab Coat + Chem-Resistant Apron - Goggles + Face Shield - Butyl Rubber Gloves - Consider Respirator high_risk->ppe_high fume_hood Work in a Chemical Fume Hood? ppe_low->fume_hood ppe_high->fume_hood respirator_no No additional respiratory protection needed fume_hood->respirator_no Yes respirator_yes Use NIOSH-approved respirator with organic vapor cartridges fume_hood->respirator_yes No / Potential for high concentration

Caption: PPE Selection Workflow for 2-Propylpent-4-ynoic Acid

Disposal Plan: Safe Management of Contaminated Materials

Proper disposal of contaminated PPE and chemical waste is crucial to prevent environmental contamination and accidental exposure.

  • Contaminated PPE: All disposable PPE, including gloves, aprons, and lab coats (if disposable), should be collected in a designated hazardous waste container.

  • Chemical Waste: 2-Propylpent-4-ynoic acid and any solutions containing it must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal. Do not pour it down the drain.

  • Spill Cleanup Materials: Any materials used to clean up spills, such as absorbent pads, should be treated as hazardous waste and disposed of accordingly.

By adhering to these rigorous safety protocols, you can confidently and safely work with 2-Propylpent-4-ynoic acid, ensuring the integrity of your research and, most importantly, your personal well-being.

References

  • MATERIAL SAFETY DATA SHEETS RAC 2-PROPYL-4-PENTENOIC ACID . Cleanchem Laboratories. [Link]

  • 5-Hexynoic acid Safety Data Sheet . Thermo Fisher Scientific. [Link]

  • What are the safety precautions when handling acids? . SINOFLOC. [Link]

  • Handling Instructions . ASAHI Chemical. [Link]

  • What are at least 8 pre-cautions when handling acids? . Quora. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.